6-Nitroquinoline-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
6-nitroquinoline-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O3/c13-6-8-2-1-7-5-9(12(14)15)3-4-10(7)11-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUDHYSDNNTOQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C=O)C=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405702 | |
| Record name | 6-nitroquinoline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59500-67-3 | |
| Record name | 6-nitroquinoline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Properties of 6-Nitroquinoline-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 6-nitroquinoline-2-carbaldehyde, a key heterocyclic building block. We will delve into its synthesis, physicochemical and spectroscopic properties, characteristic reactivity, and potential applications, particularly in the field of medicinal chemistry. This document is intended to serve as a valuable resource for researchers engaged in organic synthesis and drug discovery.
Introduction: The Significance of the Quinoline Scaffold
The quinoline moiety, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic bioactive molecules.[1][2] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antimalarial properties.[1][3] The introduction of a nitro group and a carbaldehyde functionality at the 6- and 2-positions, respectively, of the quinoline ring system endows this compound with a unique electronic profile and versatile reactivity, making it a valuable intermediate for the synthesis of novel therapeutic agents and functional materials.[4]
Synthesis of this compound: A Strategic Approach
The synthesis of this compound can be strategically achieved through a two-step process starting from a readily available precursor, 2-methyl-6-nitroquinoline. This approach involves the initial synthesis of the quinoline core followed by the selective oxidation of the methyl group to the desired aldehyde.
Synthesis of the Precursor: 2-Methyl-6-nitroquinoline
While various methods for quinoline synthesis exist, a common and effective route to 2-methyl-6-nitroquinoline involves the Doebner-von Miller reaction. This reaction typically utilizes p-nitroaniline and an α,β-unsaturated carbonyl compound, such as crotonaldehyde, in the presence of an acid catalyst.
Oxidation of 2-Methyl-6-nitroquinoline to this compound
The key transformation in the synthesis of the title compound is the selective oxidation of the C2-methyl group. Selenium dioxide (SeO₂) is a well-established reagent for the oxidation of activated methyl groups on heterocyclic rings, such as methylquinolines, to the corresponding aldehydes.[5][6][7] The reactivity of the 2-methyl group in quinolines is generally higher than that of a 4-methyl group, allowing for regioselective oxidation.[7]
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Methyl-6-nitroquinoline
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-6-nitroquinoline (1 equivalent) in 1,4-dioxane.
-
Add selenium dioxide (1.1 to 1.5 equivalents) to the solution. The use of a slight excess of SeO₂ is recommended to ensure complete conversion.[6]
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TCC). The reaction time can vary, but it is typically in the range of several hours.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the precipitated elemental selenium.
-
Neutralize the filtrate by washing with a saturated aqueous solution of sodium bicarbonate. This step is crucial to remove any acidic byproducts, such as selenic acid, which can interfere with the isolation of the aldehyde.[6]
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.
-
Collect the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Physicochemical and Spectroscopic Characterization
A thorough characterization of this compound is essential for its identification and for ensuring its purity for subsequent applications.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 59500-67-3 | [8] |
| Molecular Formula | C₁₀H₆N₂O₃ | [8] |
| Molecular Weight | 202.17 g/mol | [9] |
| Boiling Point | 410.8°C at 760 mmHg | [8] |
| Density | 1.441 g/cm³ | [8] |
| Flash Point | 202.3°C | [8] |
Spectroscopic Analysis
3.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aldehyde proton. The aldehyde proton (CHO) will appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. The protons on the quinoline ring will exhibit a complex splitting pattern in the aromatic region (δ 7.0 - 9.0 ppm), with the exact chemical shifts and coupling constants being influenced by the electron-withdrawing effects of the nitro and aldehyde groups.
3.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is expected to be the most deshielded, with a chemical shift in the range of δ 190 - 200 ppm. The aromatic carbons will resonate in the region of δ 120 - 150 ppm.
3.2.3. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the key functional groups. A strong carbonyl (C=O) stretching vibration for the aldehyde is expected around 1700-1720 cm⁻¹. The nitro group will exhibit two strong stretching vibrations, an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
3.2.4. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 202, corresponding to the molecular formula C₁₀H₆N₂O₃. The fragmentation pattern will provide further structural information.
Reactivity and Synthetic Applications
The presence of both an aldehyde and a nitro group on the quinoline scaffold makes this compound a versatile synthon for the construction of more complex heterocyclic systems.
Reactions of the Aldehyde Group
The aldehyde functionality is a reactive handle for a variety of chemical transformations, including:
-
Schiff Base Formation: Condensation with primary amines yields imines (Schiff bases), which are important intermediates in the synthesis of various biologically active compounds.[12][13] The reaction is typically carried out by refluxing the aldehyde and the amine in a suitable solvent like ethanol.
-
Hydrazone Synthesis: Reaction with hydrazine and its derivatives (e.g., phenylhydrazine, thiosemicarbazide) affords the corresponding hydrazones.[14][15] These derivatives are also of interest in medicinal chemistry due to their potential biological activities.[16][17][18]
-
Wittig Reaction: Reaction with phosphorus ylides can be used to extend the carbon chain and introduce a double bond.
-
Reduction: The aldehyde can be selectively reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄).
-
Oxidation: Oxidation of the aldehyde to the corresponding carboxylic acid can be achieved using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reactions of the Nitro Group
The nitro group can also be transformed to introduce further diversity:
-
Reduction to an Amine: The nitro group can be readily reduced to an amino group (6-aminoquinoline-2-carbaldehyde) using various reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or through catalytic hydrogenation. This amino group can then be further functionalized.
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group can activate the quinoline ring for nucleophilic aromatic substitution reactions under certain conditions.
Illustrative Reaction Workflow: Synthesis of a Schiff Base Derivative
Caption: General workflow for the synthesis of a Schiff base from this compound.
Applications in Medicinal Chemistry
Quinoline derivatives are of significant interest in drug discovery.[3][19] The presence of the nitro group in this compound is particularly noteworthy, as nitroaromatic compounds are known to exhibit a range of biological activities, including antimicrobial and anticancer effects.[20] The aldehyde functionality provides a convenient point for the introduction of various pharmacophores through the formation of Schiff bases, hydrazones, and other derivatives. This allows for the generation of compound libraries for high-throughput screening and the exploration of structure-activity relationships (SAR).
The reduction of the nitro group to an amine opens up another avenue for derivatization, enabling the synthesis of amides, sulfonamides, and other functionalities that can modulate the physicochemical and biological properties of the molecule.
Conclusion
This compound is a valuable and versatile building block in organic synthesis with significant potential for applications in medicinal chemistry. Its synthesis via the oxidation of 2-methyl-6-nitroquinoline is a practical approach. The dual reactivity of the aldehyde and nitro groups provides a rich platform for chemical modifications, enabling the creation of diverse molecular architectures for the development of novel therapeutic agents. This guide provides a solid foundation for researchers to explore the full potential of this important heterocyclic intermediate.
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. This compound | C10H6N2O3 | CID 4712256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. spectrabase.com [spectrabase.com]
- 12. asianpubs.org [asianpubs.org]
- 13. chemijournal.com [chemijournal.com]
- 14. researchgate.net [researchgate.net]
- 15. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities | MDPI [mdpi.com]
- 16. Reaction of 7α-bromo-6-nitrocholest-5-enes with hydrazine: Formation of steroidal pyrazolines and molecular docking against SARS-CoV-2 omicron protease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
"6-Nitroquinoline-2-carbaldehyde chemical structure and IUPAC name"
<
Abstract
6-Nitroquinoline-2-carbaldehyde is a pivotal heterocyclic compound characterized by a quinoline scaffold substituted with a nitro group at the 6-position and a formyl (aldehyde) group at the 2-position. This unique arrangement of functional groups imparts significant reactivity, making it a highly valuable and versatile building block in synthetic organic chemistry. Its primary utility lies in its role as a key intermediate for the synthesis of a diverse array of more complex heterocyclic structures. Researchers in medicinal chemistry and drug discovery leverage this compound to develop novel therapeutic agents, with derivatives showing potential antimicrobial, anticancer, and anti-inflammatory properties.[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, serving as a critical resource for researchers and drug development professionals.
Chemical Identity and Structure
The foundational step in utilizing any chemical compound is a thorough understanding of its identity and structure.
Nomenclature and Identifiers
-
IUPAC Name: this compound[1]
-
Synonyms: 6-Nitro-2-quinolinecarboxaldehyde, 6-Nitroquinoline-2-carboxaldehyde
-
CAS Number: 59500-67-3[1]
-
Molecular Weight: 202.17 g/mol [1]
A summary of key chemical identifiers is presented in Table 1.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 59500-67-3 | BenchChem[1] |
| PubChem CID | 4712256 | PubChem[2] |
| Molecular Formula | C₁₀H₆N₂O₃ | PubChem[2] |
| Molecular Weight | 202.17 g/mol | BenchChem[1] |
| InChI | InChI=1S/C10H6N2O3/c13-6-8-2-1-7-5-9(12(14)15)3-4-10(7)11-8/h1-6H | PubChem[1] |
| Canonical SMILES | C1=CC2=C(C=C(C=C2)N(=O)=O)N=C1C=O | PubChem |
Chemical Structure
The molecular architecture of this compound consists of a fused bicyclic quinoline ring system. The electron-withdrawing nitro group (-NO₂) at position 6 and the aldehyde group (-CHO) at position 2 are critical to its chemical behavior.
Caption: Chemical structure of this compound.
Synthesis and Reactivity
The synthesis of this compound is a multi-step process that typically starts from simpler quinoline derivatives. The reactivity of the molecule is dominated by its two functional groups.
Synthetic Approach
While various specific protocols exist, a general and plausible synthetic workflow involves the oxidation of a precursor molecule, such as 2-methyl-6-nitroquinoline.
Caption: General synthetic workflow for this compound.
Causality in Experimental Choices: The choice of an oxidizing agent is critical. Selenium dioxide (SeO₂) is often favored for the selective oxidation of benzylic methyl groups to aldehydes without over-oxidizing to a carboxylic acid or aggressively degrading the sensitive nitro-aromatic system. The reaction conditions, such as solvent (e.g., dioxane, ethanol) and temperature, are optimized to maximize yield and minimize side-product formation.
Chemical Reactivity
The molecule's reactivity is a tale of two functionalities:
-
Aldehyde Group: The aldehyde at the C-2 position is highly electrophilic and serves as a prime site for nucleophilic attack. This allows for a wide range of condensation reactions. For instance, it readily reacts with primary amines to form stable imines (Schiff bases), a transformation frequently exploited in the synthesis of biologically active compounds.[4]
-
Nitro Group: The electron-withdrawing nitro group at the C-6 position deactivates the benzene ring towards electrophilic substitution. However, it can be readily reduced to an amino group (-NH₂) using reagents like tin(II) chloride (SnCl₂) or catalytic hydrogenation. This conversion is a key step in creating derivatives with different electronic and pharmacological profiles.
Applications in Research and Drug Development
This compound is not typically an end-product but rather a crucial intermediate. Its value lies in providing a robust scaffold that can be elaborated into a diverse library of compounds for biological screening.
Precursor for Bioactive Molecules
The quinoline nucleus is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs. By using this compound as a starting point, chemists can synthesize novel quinoline derivatives for various therapeutic targets.[5][6]
-
Anticancer Agents: The quinoline scaffold is present in several compounds with demonstrated anticancer properties.[1][7] Derivatives are often designed to intercalate with DNA or inhibit key enzymes involved in cell proliferation.
-
Antimicrobial Agents: Quinoline derivatives have a long history as antimicrobial agents.[1][7] The aldehyde can be converted into hydrazones or thiosemicarbazones, classes of compounds known for their antibacterial and antifungal activities.
-
Anti-inflammatory Agents: Certain quinoline derivatives have shown potent anti-inflammatory effects.[1][7]
Experimental Protocol: Synthesis of a Schiff Base Derivative
This protocol details a representative reaction, demonstrating the utility of the aldehyde group.
Objective: To synthesize an imine (Schiff base) from this compound and a primary amine (e.g., aniline).
Materials:
-
This compound (1.0 mmol)
-
Aniline (1.0 mmol)
-
Ethanol (20 mL)
-
Glacial acetic acid (catalytic amount, 1-2 drops)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add aniline to the solution, followed by the catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the solution upon cooling.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Self-Validation: Characterize the product using NMR, IR, and mass spectrometry to confirm the formation of the C=N imine bond and verify the molecular weight.
Spectroscopic and Physical Properties
Accurate characterization is essential for confirming the identity and purity of the synthesized compound.
Spectroscopic Data (Predicted)
While experimental spectra should always be obtained, the expected signals provide a benchmark for validation.
-
¹H-NMR: Protons on the quinoline ring are expected to appear in the aromatic region (δ 7.5-9.0 ppm). The aldehyde proton is a highly characteristic singlet, shifted significantly downfield (δ 9.5-10.5 ppm), due to the deshielding effect of the carbonyl group.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by characteristic absorption bands. A strong, sharp peak for the carbonyl (C=O) stretch of the aldehyde will appear around 1700 cm⁻¹. Vibrations for the nitro group (N-O) will be visible as two strong bands, typically around 1550-1500 cm⁻¹ (asymmetric stretch) and 1350-1300 cm⁻¹ (symmetric stretch).[1]
Table 2: Summary of Physicochemical Properties
| Property | Value/Description | Reference |
| Physical State | Solid, likely a yellow or off-white powder | [8] |
| Solubility | Generally soluble in organic solvents like DMF, Chloroform | [9] |
| Melting Point | Data not consistently available; requires experimental determination |
Safety and Handling
As with any chemical reagent, proper safety protocols must be strictly followed.
-
General Handling: Use in a well-ventilated area or a chemical fume hood.[10] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11] Avoid breathing dust, fumes, or vapors.
-
Hazard Statements: While specific GHS classifications for this exact compound are not universally listed, related nitro-aromatic and aldehyde compounds are often classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant, following all local, regional, and national regulations.[11]
Conclusion
This compound is a compound of significant strategic importance in synthetic chemistry. Its well-defined reactivity, centered on the aldehyde and nitro functional groups, provides chemists with a reliable and versatile platform for constructing complex molecular architectures. Its role as a key intermediate in the synthesis of potentially therapeutic agents ensures its continued relevance in the fields of medicinal chemistry and drug discovery. This guide has provided the core technical information necessary for researchers to understand, handle, and effectively utilize this valuable chemical building block.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C10H6N2O3 | CID 4712256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [chemicalbook.com]
- 4. Buy 6-Fluoro-5-nitroquinoline-2-carbaldehyde (EVT-12018339) [evitachem.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
"physicochemical properties of 6-Nitroquinoline-2-carbaldehyde"
An In-depth Technical Guide to the Physicochemical Properties of 6-Nitroquinoline-2-carbaldehyde
Authored by: Gemini, Senior Application Scientist
Abstract
This compound (CAS No. 59500-67-3) is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry.[1] Its unique molecular architecture, featuring a quinoline core functionalized with both a highly reactive aldehyde group at the 2-position and an electron-withdrawing nitro group at the 6-position, endows it with a versatile reactivity profile. This guide provides a comprehensive analysis of its physicochemical properties, spectroscopic signature, chemical reactivity, synthesis, and applications. Authored from the perspective of a senior application scientist, this document synthesizes theoretical knowledge with practical, field-proven insights, offering researchers and drug development professionals a detailed resource for leveraging this compound in their work.
Chemical Identity and Molecular Structure
This compound is a derivative of quinoline, an aromatic heterocyclic compound. The presence of the aldehyde and nitro functional groups makes it a valuable intermediate for constructing more complex molecular frameworks.[1]
Caption: Chemical Structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [1] |
| CAS Number | 59500-67-3 | [1] |
| Molecular Formula | C₁₀H₆N₂O₃ | [2] |
| Molecular Weight | 202.17 g/mol | [1] |
| InChIKey | BOUDHYSDNNTOQD-UHFFFAOYSA-N | [1] |
| SMILES | O=Cc1ncc2ccc(cc2c1)--INVALID-LINK--[O-] | N/A |
Physicochemical Properties
The physicochemical properties of this compound are dictated by its aromatic, heterocyclic nature and the polarity induced by the nitro and carbonyl groups.
Table 2: Physicochemical Data
| Property | Value | Notes |
|---|---|---|
| Appearance | Expected to be an off-white or yellow powder. | Based on related compounds like 6-Nitroquinoline.[3] |
| Melting Point | Data not available. | Related compounds like 6-Nitroquinoline melt at 151-153 °C, suggesting this compound is a solid at room temperature.[4] |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | Inferred from its chemical structure. |
Spectroscopic Profile
-
¹H NMR: The proton spectrum would be complex due to the substituted quinoline ring, showing signals in the aromatic region (typically δ 7.5-9.5 ppm). A distinct singlet for the aldehyde proton (CHO) would be expected at a downfield chemical shift, likely δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group.
-
¹³C NMR: The carbon spectrum would show multiple signals in the aromatic region (δ 120-150 ppm). The carbonyl carbon of the aldehyde would be highly deshielded, appearing significantly downfield (δ 190-200 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to its key functional groups. A strong, sharp peak for the C=O stretch of the aldehyde is expected around 1690-1710 cm⁻¹.[5] Additionally, characteristic peaks for the N-O stretching of the nitro group would appear around 1500-1550 cm⁻¹ (asymmetric) and 1330-1370 cm⁻¹ (symmetric).
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (202.17). Common fragmentation patterns would involve the loss of the aldehyde group (-CHO) and the nitro group (-NO₂).[6]
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the distinct and complementary reactivity of its two primary functional groups. The electron-withdrawing nature of both the quinoline nitrogen and the nitro group enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack.[7]
Reactions of the Aldehyde Group
The aldehyde moiety is a versatile handle for a wide range of chemical transformations:
-
Nucleophilic Addition: Reacts readily with Grignard reagents and organolithium compounds to form secondary alcohols.
-
Condensation Reactions: Undergoes condensation with primary amines to form Schiff bases (imines), with hydrazines to yield hydrazones, and with active methylene compounds in Knoevenagel condensations.
-
Wittig Reaction: Can be converted to alkenes via reaction with phosphorus ylides.
-
Oxidation: Can be oxidized to the corresponding 6-nitroquinoline-2-carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent.
-
Reduction: Can be selectively reduced to 6-nitroquinolin-2-yl)methanol using mild reducing agents such as sodium borohydride.
Caption: Key reactions involving the aldehyde group.
Reactions of the Nitro Group
The nitro group is a critical functional group, primarily for its ability to be converted into an amine, which is a cornerstone transformation in the synthesis of many pharmaceuticals.[1]
-
Reduction to Amine: The most significant reaction of the nitro group is its reduction to a primary amine (6-aminoquinoline-2-carbaldehyde). This transformation is fundamental for introducing a key nucleophilic site and is typically achieved via catalytic hydrogenation (e.g., H₂/Pd-C) or with reducing metals in acidic media (e.g., SnCl₂, Fe/HCl).[8] This opens pathways for amide bond formation, diazotization, and other amine-based chemistry.
Caption: Reduction of the nitro group to a primary amine.
Synthesis
The synthesis of substituted quinoline carbaldehydes is often achieved through formylation reactions on a pre-existing quinoline core. The Vilsmeier-Haack reaction is a powerful and widely documented method for this purpose, involving the reaction of an electron-rich aromatic or heteroaromatic substrate with the Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide).[9] While a specific documented synthesis for this compound was not found in the provided results, a plausible route would involve the formylation of a suitable 6-nitroquinoline precursor.
Applications in Research and Development
The quinoline scaffold is a "privileged structure" in drug discovery, appearing in numerous compounds with a wide range of biological activities.[10][11] this compound serves as a key intermediate in the development of novel therapeutics.
-
Pharmaceutical Research: It is a valuable precursor for potential drug candidates with antimicrobial, anticancer, and anti-inflammatory properties.[1] The dual functionality allows for the systematic modification and generation of compound libraries for structure-activity relationship (SAR) studies.
-
Materials Science: The quinoline backbone is also leveraged in the creation of fluorescent dyes and chemical sensors for optical applications.[1]
Experimental Protocols
The following protocols are provided as self-validating systems, with explanations for key experimental choices. These are representative procedures based on established chemical principles for analogous compounds.
Protocol 1: Synthesis of a Schiff Base from this compound
This protocol demonstrates the reactivity of the aldehyde group. Schiff base formation is a fundamental step in many synthetic pathways, including reductive amination.
Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 202.2 mg) in 15 mL of anhydrous ethanol. Stir the solution at room temperature until the solid is fully dissolved.
-
Causality: Ethanol is chosen as a solvent as it dissolves both the aldehyde and many primary amines, and it is relatively inert. Anhydrous conditions prevent competitive hydrolysis of the resulting imine.
-
-
Nucleophile Addition: To the stirred solution, add the desired primary amine (e.g., aniline, 1.05 mmol, 97.8 mg). Add a catalytic amount (2-3 drops) of glacial acetic acid.
-
Causality: A slight excess of the amine ensures complete consumption of the limiting aldehyde. The acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by the amine.
-
-
Reaction Monitoring: Fit the flask with a condenser and heat the mixture to reflux (approx. 78°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Self-Validation: TLC allows for visual confirmation of the consumption of the starting material (aldehyde) and the formation of a new, typically less polar, product spot (the imine).
-
-
Work-up and Purification: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, reduce the solvent volume under reduced pressure and purify the residue by column chromatography on silica gel.
-
Causality: Cooling reduces the solubility of the product, often allowing for simple isolation. Filtration and washing remove soluble impurities.
-
Protocol 2: Reduction of the Nitro Group to an Amine
This protocol describes a standard method for converting the nitro group into a synthetically versatile amino group.
Methodology:
-
Reagent Preparation: In a 100 mL three-neck flask equipped with a magnetic stirrer and a reflux condenser, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 mmol, 1.13 g) to 20 mL of concentrated hydrochloric acid. Stir until the salt dissolves.
-
Causality: Tin(II) chloride in strong acid is a classic and effective reducing agent for aromatic nitro groups. The acidic medium is crucial for the reaction mechanism.
-
-
Substrate Addition: Add this compound (1.0 mmol, 202.2 mg) to the acidic solution.
-
Reaction: Heat the mixture to 60-70°C with stirring for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Self-Validation: The disappearance of the starting material on the TLC plate indicates the reaction is complete. The product, being an amine, will have a different Rf value.
-
-
Work-up and Isolation: Cool the reaction mixture in an ice bath. Carefully neutralize the solution by the slow addition of a saturated sodium hydroxide (NaOH) solution until the pH is basic (pH > 10). A precipitate of tin hydroxides will form.
-
Causality: Basification is critical to deprotonate the product amine (Ar-NH₃⁺ → Ar-NH₂) and precipitate the tin salts, allowing for extraction of the free amine.
-
-
Extraction and Purification: Extract the aqueous slurry with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 6-aminoquinoline-2-carbaldehyde. The product can be further purified by recrystallization or column chromatography.
Safety Information
While specific toxicity data for this compound is not available, data for the parent compound, 6-nitroquinoline, indicates potential hazards.[3] It should be handled with appropriate care in a well-ventilated fume hood, using personal protective equipment (gloves, safety glasses).
-
GHS Hazard Statements (inferred from 6-Nitroquinoline): Harmful if swallowed, harmful in contact with skin, harmful if inhaled, suspected of causing cancer.[3]
Conclusion
This compound is a high-value chemical intermediate characterized by its dual reactivity. The aldehyde group provides a gateway for C-C and C-N bond formation through a variety of classical organic reactions, while the nitro group serves as a masked amine, crucial for introducing nitrogen-based functionality. This unique combination makes it an indispensable tool for researchers in drug discovery and materials science, enabling the efficient synthesis of complex molecular targets.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C10H6N2O3 | CID 4712256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-硝基喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijsr.net [ijsr.net]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
"spectroscopic data for 6-Nitroquinoline-2-carbaldehyde (NMR, IR, MS)"
An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Nitroquinoline-2-carbaldehyde
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the essential spectroscopic data required for the unequivocal identification and characterization of this compound (C₁₀H₆N₂O₃, Molecular Weight: 202.17 g/mol ).[1] For researchers and professionals in drug development and organic synthesis, precise structural confirmation is paramount. This document synthesizes predictive data based on analogous structures and established spectroscopic principles to offer a robust analytical framework.
We will explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The methodologies described herein are designed as self-validating systems, ensuring reproducibility and accuracy in the laboratory setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is the cornerstone of molecular structure determination, providing a detailed map of the carbon and hydrogen atoms within a molecule. For this compound, both ¹H and ¹³C NMR are critical for confirming the substitution pattern on the quinoline ring.
Expert Insights: Predicting the NMR Spectrum
¹H NMR (Proton NMR) Data
The aldehyde proton (-CHO) is expected to be the most downfield signal, appearing as a singlet above 10 ppm due to its direct attachment to the carbonyl group. The protons on the quinoline ring will appear in the aromatic region (typically 7.5-9.0 ppm), with their specific shifts dictated by their proximity to the withdrawing groups.
¹³C NMR (Carbon NMR) Data
The carbonyl carbon of the aldehyde will be the most downfield carbon signal, typically appearing around 190 ppm. The carbons directly attached to the nitro group (C6) and the nitrogen atom within the ring (C2, C8a) will also be significantly deshielded.
Predicted NMR Data Summary
| Data Type | Predicted Chemical Shift (δ) / ppm | Key Structural Feature |
| ¹H NMR | > 10.0 (singlet) | Aldehyde Proton (CHO) |
| 7.5 - 9.0 (multiplets, doublets) | Aromatic Protons (Quinoline Ring) | |
| ¹³C NMR | ~190 | Aldehyde Carbonyl (C=O) |
| 120 - 160 | Aromatic & Heterocyclic Carbons |
Protocol for NMR Data Acquisition
A rigorous and standardized protocol is essential for acquiring high-quality, reproducible NMR data.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
The choice of solvent is critical; CDCl₃ is a common starting point for many organic compounds.[3]
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer's magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the carbon frequency.
-
Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a single line.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum correctly.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the ¹H NMR signals and pick the peaks for both spectra.
-
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[4] For this compound, IR is crucial for confirming the presence of the aldehyde and nitro groups.
Expert Insights: Characteristic Vibrational Frequencies
The IR spectrum is dominated by absorptions corresponding to specific bond vibrations. The most prominent peaks for this molecule will be the strong carbonyl (C=O) stretch of the aldehyde and the characteristic stretches of the nitro (NO₂) group.
Predicted IR Data Summary
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3100-3000 | C-H Stretch | Aromatic Ring | Medium |
| 2850 & 2750 | C-H Stretch | Aldehyde (Fermi doublet) | Weak to Medium |
| 1710-1690 | C=O Stretch | Aldehyde Carbonyl | Strong |
| 1600-1475 | C=C Stretch | Aromatic Ring | Medium |
| 1550 & 1350 | N=O Asymmetric & Symmetric Stretch | Nitro Group (NO₂) | Strong |
Reference data for typical IR absorption frequencies.[5]
Protocol for IR Data Acquisition (ATR Method)
The Attenuated Total Reflectance (ATR) method is a common, modern technique that requires minimal sample preparation.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal.
-
-
Sample Application:
-
Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure firm contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum. A typical scan range is 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument's software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks corresponding to the key functional groups.
-
References
"reactivity of the aldehyde group in 6-Nitroquinoline-2-carbaldehyde"
An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 6-Nitroquinoline-2-carbaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal synthetic intermediate, distinguished by a highly reactive aldehyde functionality affixed to a strongly electron-deficient heterocyclic core.[1] The convergence of the electron-withdrawing properties of the quinoline ring and the potent nitro group at the C6 position renders the C2-aldehyde exceptionally electrophilic. This heightened reactivity makes it a versatile precursor for a diverse array of chemical transformations, including condensation, oxidation, reduction, and olefination reactions. This guide provides an in-depth analysis of the electronic factors governing the aldehyde's reactivity, detailed experimental protocols for its key transformations, and insights into its application in the synthesis of complex molecules for pharmaceutical research and materials science.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a foundational scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of a carbaldehyde group onto this privileged structure, particularly in conjunction with other functional groups like the nitro group, creates a powerful building block for synthetic diversification. This compound serves as a prime example, offering a reactive handle for constructing complex molecular architectures relevant to modern drug discovery.[2][4]
Core Reactivity Analysis: Electronic and Steric Influences
The chemical behavior of the aldehyde group in this compound is fundamentally dictated by the electronic landscape of the quinoline ring system.
-
Inductive and Mesomeric Effects: The nitrogen atom in the quinoline ring exerts a strong electron-withdrawing inductive effect (-I). Furthermore, the nitro group at the C6 position is one of the most powerful electron-withdrawing groups, operating through both inductive (-I) and mesomeric (-M) effects.
-
Enhanced Electrophilicity: These combined effects systematically pull electron density away from the entire ring system, including the C2 position where the aldehyde is attached. This significantly increases the partial positive charge (δ+) on the carbonyl carbon, making it far more electrophilic and susceptible to nucleophilic attack compared to benzaldehyde or even other quinoline carbaldehydes lacking the nitro substituent.[5][6][7]
-
Steric Considerations: The aldehyde at the C2 position is sterically accessible, posing minimal hindrance to the approach of nucleophiles. This combination of high electronic activation and low steric hindrance is the cornerstone of its versatile reactivity.
Caption: Electronic influences enhancing the electrophilicity of the aldehyde.
Key Chemical Transformations and Protocols
The enhanced electrophilicity of the aldehyde group allows it to participate readily in a variety of fundamental organic reactions. The following sections provide the mechanistic basis and actionable protocols for these transformations.
Condensation Reactions: Synthesis of Schiff Bases
The reaction with primary amines to form Schiff bases (imines) is a hallmark of aldehyde chemistry. This reaction is often a crucial step in the synthesis of novel ligands and biologically active compounds.[8][9] The high reactivity of this compound facilitates this condensation, often proceeding efficiently under mild conditions.
This protocol is adapted from methodologies for analogous heterocyclic aldehydes.[9]
-
Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (15 mL).
-
Amine Addition: To this solution, add the desired primary amine (1.05 mmol).
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Equip the flask with a condenser and reflux the mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates from the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol, methanol, or an ethanol/DMF mixture) to obtain the purified Schiff base.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The disappearance of the aldehyde proton signal (~10 ppm) and the appearance of the imine proton signal (~8-9 ppm) in the ¹H NMR spectrum are indicative of product formation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. asianpubs.org [asianpubs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
The Electronic Influence of the Nitro Group on the Quinoline Ring: A Technical Guide for Researchers
Introduction
Quinoline, a heterocyclic aromatic compound, forms the structural backbone of numerous synthetic and natural products, particularly in the realm of pharmaceuticals and materials science.[1] Its reactivity and properties are intrinsically linked to the electron distribution within its fused bicyclic system. The introduction of substituents, such as the nitro group (-NO2), profoundly alters this electronic landscape, thereby modulating the molecule's chemical behavior and potential applications. This guide provides an in-depth analysis of the electronic effects of the nitro group on the quinoline ring, offering insights for researchers, scientists, and professionals in drug development.
The nitro group is a potent electron-withdrawing moiety, exerting its influence through both inductive and resonance effects.[2][3] Its presence on the quinoline ring deactivates the molecule towards electrophilic substitution while simultaneously activating it for nucleophilic attack.[4][5] The position of the nitro group is a critical determinant of these electronic perturbations, leading to distinct reactivity patterns and properties for different nitroquinoline isomers.
Fundamental Electronic Properties of the Quinoline Ring
The quinoline ring system consists of a benzene ring fused to a pyridine ring. The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a polarization of the ring system and a lower electron density on the carbon atoms of the pyridine ring compared to the carbocyclic ring. This inherent electronic distribution makes the benzene ring portion more susceptible to electrophilic attack, while the pyridine ring is more prone to nucleophilic attack.
Under acidic conditions, the nitrogen atom is protonated, forming the quinolinium ion. This further deactivates the entire ring system towards electrophilic attack, with any substitution preferentially occurring on the benzene ring.[6]
The Dual Electronic Nature of the Nitro Group
The nitro group exerts a powerful electron-withdrawing effect through two primary mechanisms:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the attached ring through the sigma bond network.[7] This effect is distance-dependent, being strongest at the position of substitution and diminishing with distance.[8]
-
Resonance Effect (-M or -R): The nitro group can delocalize pi-electrons from the aromatic ring onto its oxygen atoms through resonance.[9] This effect is most pronounced when the nitro group is at positions that are in direct conjugation with the rest of the pi-system, specifically the ortho and para positions relative to a given point of interest.[10]
These combined effects significantly reduce the electron density of the aromatic ring, making it less reactive towards electrophiles.[4] Conversely, this electron deficiency makes the ring more susceptible to attack by nucleophiles.[11]
Positional Dependence of Electronic Effects in Nitroquinolines
The impact of the nitro group on the quinoline ring's electronic properties is highly dependent on its position of substitution.
Substitution on the Benzene Ring (Positions 5, 6, 7, and 8)
When the nitro group is located on the carbocyclic ring, it primarily influences the reactivity of that ring.
-
Positions 5 and 8: Nitration of quinoline typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[6] In these positions, the nitro group strongly deactivates the benzene ring towards further electrophilic substitution. The electron-withdrawing effects are transmitted throughout the entire quinoline system, leading to a decrease in the basicity of the quinoline nitrogen.[10]
-
Positions 6 and 7: A nitro group at these positions also deactivates the benzene ring. The deactivating influence on the pyridine ring is less pronounced compared to substitution at the 5 and 8 positions due to the increased distance from the heteroatom.
Substitution on the Pyridine Ring (Positions 2, 3, and 4)
Direct nitration of the pyridine ring in quinoline is difficult due to the deactivating effect of the nitrogen atom.[5] However, nitro groups can be introduced through other synthetic routes.
-
Positions 2 and 4: A nitro group at the 2 or 4-position strongly activates these positions for nucleophilic aromatic substitution (SNAr).[12] The negative charge of the Meisenheimer complex intermediate can be effectively delocalized onto the nitro group, stabilizing the transition state.
-
Position 3: A nitro group at the 3-position has a less pronounced activating effect for nucleophilic substitution compared to the 2 and 4 positions, as the negative charge in the intermediate cannot be directly delocalized onto the nitro group through resonance.
The following diagram illustrates the resonance and inductive effects of a nitro group at the 5-position of the quinoline ring.
Caption: Electronic effects of the nitro group at the 5-position of quinoline.
Spectroscopic Characterization of Electronic Effects
The electronic perturbations caused by the nitro group can be observed and quantified using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are powerful tools for probing the electron density at different positions of the quinoline ring.[13]
-
¹H NMR: The strong electron-withdrawing nature of the nitro group causes a downfield shift (higher ppm values) for the protons on the quinoline ring, particularly those in close proximity to the nitro group. The magnitude of this shift can provide a qualitative measure of the electron deficiency at each position.
-
¹³C NMR: Similarly, the carbon atoms of the quinoline ring experience a downfield shift in the ¹³C NMR spectrum upon introduction of a nitro group. This effect is most pronounced for the carbon atom directly attached to the nitro group and other carbons where the electron density is significantly reduced through resonance.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of the nitro group and observing its influence on the ring vibrations.[14] The nitro group exhibits characteristic symmetric and asymmetric stretching vibrations, typically in the ranges of 1300-1370 cm⁻¹ and 1500-1560 cm⁻¹, respectively. The exact position of these bands can be influenced by the electronic environment of the quinoline ring.
UV-Visible (UV-Vis) Spectroscopy
The introduction of a nitro group, a strong chromophore, into the quinoline ring system leads to significant changes in the UV-Vis absorption spectrum.[15] Typically, a bathochromic shift (red shift) of the absorption maxima is observed, indicating a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[16]
| Spectroscopic Technique | Observed Effect of Nitro Group |
| ¹H NMR | Downfield shift of ring protons |
| ¹³C NMR | Downfield shift of ring carbons |
| IR | Characteristic symmetric and asymmetric stretching bands |
| UV-Vis | Bathochromic shift of absorption maxima |
Table 1: Summary of Spectroscopic Effects of the Nitro Group on the Quinoline Ring.
Experimental Protocols
Synthesis of Nitroquinolines
The synthesis of nitroquinolines is typically achieved through electrophilic nitration.
Protocol for Nitration of Quinoline:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Addition of Quinoline: Slowly add quinoline to the cold sulfuric acid while stirring.
-
Addition of Nitrating Agent: Add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the quinoline solution, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period.
-
Workup: Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) until the solution is alkaline.
-
Isolation: The precipitated nitroquinoline isomers can be collected by filtration, washed with water, and dried.
-
Purification: The mixture of 5-nitroquinoline and 8-nitroquinoline can be separated by techniques such as fractional crystallization or column chromatography.
Note: This is a general procedure and may require optimization for specific applications. For a detailed procedure for the synthesis of 6-methoxy-8-nitroquinoline, refer to Organic Syntheses.[17]
Characterization Workflow
The following workflow outlines the steps for the comprehensive characterization of the electronic properties of synthesized nitroquinolines.
Caption: Workflow for the Characterization of Nitroquinolines.
Computational Analysis
Density Functional Theory (DFT) calculations provide a powerful theoretical framework for understanding the electronic structure and properties of nitroquinolines.[18][19] These computational methods can be used to:
-
Calculate the electron density distribution and molecular electrostatic potential surfaces, visually representing the electron-rich and electron-poor regions of the molecule.
-
Determine the energies of the HOMO and LUMO, providing insights into the electronic transitions observed in UV-Vis spectroscopy.[20]
-
Predict NMR chemical shifts, which can be compared with experimental data to validate the computational model.[13]
-
Model the reaction pathways for electrophilic and nucleophilic substitutions, helping to rationalize the observed regioselectivity.
Impact on Drug Development and Medicinal Chemistry
The electronic modifications induced by the nitro group have significant implications for the pharmacological properties of quinoline-based drugs.
-
Modulation of Bioactivity: The altered electron distribution can affect the binding affinity of the molecule to its biological target. For example, 8-hydroxy-5-nitroquinoline (nitroxoline) exhibits broad-spectrum antimicrobial activity.[21]
-
Pharmacokinetic Properties: The polarity and hydrogen bonding capacity of the molecule are influenced by the nitro group, which can impact its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Toxicity: The nitro group can be a "toxicophore," as its reduction in vivo can lead to the formation of reactive intermediates.[3] Therefore, a thorough understanding of its electronic effects is crucial for designing safer drug candidates.
Conclusion
The electronic effects of the nitro group on the quinoline ring are a complex interplay of inductive and resonance phenomena that are highly dependent on the position of substitution. A comprehensive understanding of these effects is paramount for researchers and scientists working in organic synthesis, medicinal chemistry, and materials science. By leveraging a combination of synthetic chemistry, spectroscopic characterization, and computational modeling, it is possible to rationally design and develop novel quinoline derivatives with tailored electronic properties for a wide range of applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Vor ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP07483E [pubs.rsc.org]
- 10. quora.com [quora.com]
- 11. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ck12.org [ck12.org]
- 13. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. Growth and spectroscopic characterization of a new organic nonlinear optical crystal--8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Conformational Analysis with Elucidation on Molecular Structure, Electronic Properties, and Reactivity of the Nitroglycerin from DFT | Journal of Institute of Science and Technology [nepjol.info]
- 21. mdpi.com [mdpi.com]
The Lynchpin of Novel Heterocycles: 6-Nitroquinoline-2-carbaldehyde as a Versatile Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Within this privileged class of heterocycles, 6-nitroquinoline-2-carbaldehyde emerges as a particularly valuable and versatile building block. The strategic placement of the electron-withdrawing nitro group and the reactive aldehyde functionality on the quinoline framework provides a powerful platform for the synthesis of a diverse array of complex molecular architectures.[2] This guide, intended for researchers and professionals in organic synthesis and drug development, provides a comprehensive overview of the synthesis, characterization, and synthetic applications of this compound, underpinned by detailed experimental protocols and mechanistic insights.
Synthesis and Physicochemical Properties of this compound
The synthesis of this compound is most effectively achieved through a two-step process commencing with the Skraup synthesis to construct the quinoline core, followed by a selective oxidation of a methyl group at the 2-position.
Synthesis of the Precursor: 2-Methyl-6-nitroquinoline
The initial step involves the synthesis of 2-methyl-6-nitroquinoline from p-nitroaniline. The Skraup reaction, a classic method for quinoline synthesis, is employed here.[3] This reaction involves the condensation of an aniline with glycerol in the presence of a dehydrating agent (sulfuric acid) and an oxidizing agent. In this modified approach, crotonaldehyde, formed in situ from the dehydration of glycerol, reacts with p-nitroaniline.
Experimental Protocol: Synthesis of 2-Methyl-6-nitroquinoline
-
Materials: p-Nitroaniline, glycerol, concentrated sulfuric acid, arsenic pentoxide (as an oxidizing agent).
-
Procedure:
-
In a fume hood, carefully add concentrated sulfuric acid to a mixture of p-nitroaniline and glycerol in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
Slowly add arsenic pentoxide to the stirred mixture.
-
Heat the reaction mixture to 130-140 °C for 4-5 hours. The reaction is exothermic and should be carefully monitored.
-
After cooling to room temperature, pour the reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution until the solution is strongly alkaline.
-
The crude 2-methyl-6-nitroquinoline will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to yield pure 2-methyl-6-nitroquinoline as a crystalline solid.
-
Oxidation to this compound
The crucial step to obtain the target aldehyde is the selective oxidation of the methyl group at the C2 position of the quinoline ring. Selenium dioxide (SeO₂) is a highly effective reagent for this transformation, as it is known to oxidize methyl groups adjacent to nitrogen-containing heterocyclic rings to the corresponding aldehydes.[1][4]
Experimental Protocol: Synthesis of this compound
-
Materials: 2-Methyl-6-nitroquinoline, selenium dioxide, dioxane, water.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-6-nitroquinoline in dioxane.
-
Add a stoichiometric amount of selenium dioxide to the solution.
-
Heat the mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture and filter to remove the precipitated selenium metal.
-
Evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
-
Workflow for the Synthesis of this compound
Caption: Synthesis of this compound.
Physicochemical and Spectroscopic Characterization
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Expected Key Features |
| ¹H NMR | Aldehydic proton (CHO) singlet around δ 10.0-10.5 ppm. Aromatic protons of the quinoline ring in the region of δ 7.5-9.5 ppm, with characteristic coupling patterns. |
| ¹³C NMR | Carbonyl carbon (C=O) signal around δ 190-195 ppm. Aromatic carbons in the range of δ 120-155 ppm. |
| IR (KBr) | Strong C=O stretching vibration of the aldehyde at ~1700-1720 cm⁻¹. N-O stretching vibrations of the nitro group at ~1520 cm⁻¹ (asymmetric) and ~1340 cm⁻¹ (symmetric). C-H stretching of the aldehyde at ~2820 and ~2720 cm⁻¹. |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 202, corresponding to the molecular formula C₁₀H₆N₂O₃.[5] Fragmentation pattern showing loss of CHO (m/z 173) and NO₂ (m/z 156). |
Applications in Organic Synthesis: A Gateway to Novel Heterocycles
The dual reactivity of the aldehyde and the potential for transformation of the nitro group make this compound a powerful intermediate for the construction of a variety of heterocyclic systems.
Synthesis of Schiff Bases: Precursors to Biologically Active Molecules
The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines).[6] These compounds are not only important in their own right but also serve as versatile intermediates for the synthesis of more complex molecules and as ligands in coordination chemistry.
General Experimental Protocol: Synthesis of Schiff Bases
-
Materials: this compound, substituted aniline, absolute ethanol, glacial acetic acid (catalyst).
-
Procedure:
-
Dissolve this compound (1.0 mmol) in absolute ethanol (20 mL) in a round-bottom flask.
-
Add the substituted aniline (1.0 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Reaction Scheme: Schiff Base Formation
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]
- 5. sciepub.com [sciepub.com]
- 6. asianpubs.org [asianpubs.org]
Introduction: The Quinoline Scaffold as a Privileged Fluorophore
An In-depth Technical Guide to the Fluorescent Properties of Quinoline-Based Compounds
In the landscape of chemical biology and materials science, fluorescent small molecules are indispensable tools, enabling researchers to visualize complex biological processes and develop sensitive analytical sensors.[1][2][3] Among the vast array of heterocyclic scaffolds, the quinoline ring system—a fusion of a benzene and a pyridine ring—stands out as a particularly versatile and privileged structure.[2][3] Its historical significance is rooted in quinine, one of the first well-defined small molecule fluorophores, and its structural motif is prevalent in a multitude of natural products and FDA-approved drugs.[1][4][5]
Despite its intrinsic potential, the quinoline scaffold has been historically under-explored as a core for fluorescent probes, largely due to perceived synthetic difficulties.[1] However, recent advancements in synthetic chemistry have unlocked its potential, allowing for the rational design and streamlined discovery of novel quinoline-based fluorophores with highly tunable properties. This guide serves as a comprehensive technical overview of the photophysical principles governing quinoline fluorescence, the strategies for its rational design and synthesis, and its expanding applications in research and drug development.
Core Principles of Quinoline Fluorescence
The fluorescence of a quinoline derivative is governed by its fundamental electronic structure. The extended π-conjugated system, coupled with the presence of the nitrogen heteroatom, dictates its photophysical behavior.
Electronic Transitions and Environmental Effects
Aromatic N-heterocycles like quinoline possess non-bonding electrons on the nitrogen atom, which can give rise to low-energy n→π* excited states.[6] These states often lead to efficient intersystem crossing to the triplet state, which effectively quenches fluorescence and results in low quantum yields.[6]
A key strategy to enhance the fluorescence of quinoline is to ensure that the lowest singlet excited state (S₁) is a π→π* state, which is significantly more emissive. This can be achieved through two primary mechanisms:
-
Structural Modification: The strategic placement of electron-donating substituents on the quinoline ring can raise the energy of the n→π* state above the π→π* state.
-
Protonation: In an acidic environment, the lone pair of electrons on the quinoline nitrogen is protonated. This bonding interaction stabilizes the n-orbital, significantly increasing the energy of the n→π* transition. Consequently, the S₁ state becomes π→π* in character, leading to a dramatic increase in fluorescence intensity and quantum yield.[6] This inherent pH sensitivity is a foundational property exploited in many quinoline-based sensors.[1][6]
Rational Design and Structure-Property Relationships
The true power of the quinoline scaffold lies in its amenability to rational design, allowing for the precise tuning of its photophysical properties. Modern fluorescent probe design heavily relies on modulating the electronic structure through strategic functionalization.
The Donor-Acceptor (D-A) Architecture
A prevalent design strategy involves creating a molecule with an electron-donating group (D) and an electron-accepting group (A) linked by a π-conjugated system. This architecture facilitates an intramolecular charge transfer (ICT) process upon photoexcitation, which is a key mechanism governing the fluorescence of many modern dyes.[2][7] The quinoline core, being relatively electron-deficient, can act as an excellent acceptor or as part of the conjugated bridge.
A Modular Scaffold for Predictable Tuning
A highly effective approach involves viewing the quinoline core as a modular scaffold with distinct domains that can be independently functionalized to control its properties.[1][8] This design paradigm simplifies the development process and allows for both rational and combinatorial approaches to dye discovery.[1]
A representative modular design includes three key domains:
-
Domain 1 (Polarization): An electron-donating group (e.g., dimethylamino) at a position like C7 pushes electron density into the aromatic core, polarizing the molecule.[1]
-
Domain 2 (Photophysical Tuning): Substitution at a position like C2 with various aryl groups containing different electron-donating or -withdrawing substituents allows for systematic tuning of the emission wavelength.[1]
-
Domain 3 (Structural Diversity/Solubility): A second tunable site, such as C4, can be used for late-stage functionalization to introduce water-solubilizing groups or reactive handles for bioconjugation.[1]
Caption: A modular design strategy for tunable quinoline fluorophores.
This predictable relationship is exemplified by the correlation observed between the emission wavelength of C2-aryl substituted quinolines and the Hammett constant (σp) of the substituent on the aryl ring.[1] This demonstrates that the photophysical properties can be rationally engineered.
Environmental Sensitivity
Beyond direct structural tuning, many quinoline derivatives exhibit marked sensitivity to their local environment.
-
Solvatochromism: Certain dyes show a significant shift in their emission wavelength depending on the polarity of the solvent.[1] This property is invaluable for developing probes that can report on the local environment of a protein surface or within a specific cellular compartment.[1]
-
pH Sensing: As previously discussed, the basicity of the quinoline nitrogen makes the scaffold inherently sensitive to pH, a property that has been widely utilized in the design of intracellular pH sensors.[1]
Modern Synthetic Strategies
The accessibility of diverse quinoline fluorophores is paramount for their widespread application. While classical methods like the Skraup and Friedländer syntheses exist, modern organometallic and multicomponent reactions have revolutionized the synthesis of functionalized quinolines.[4]
Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) are powerful tools for the regioselective functionalization of halogenated quinoline precursors.[1] This methodology allows for the facile and high-yield introduction of aryl or alkynyl groups, enabling the rapid generation of libraries of compounds for screening and structure-property relationship studies.[1] Sequential cross-coupling reactions on di-halogenated quinolines further expand the accessible chemical space.[1]
One-Pot Multicomponent Reactions (MCRs)
MCRs offer a highly efficient and atom-economical route to complex quinoline structures in a single step from simple starting materials.[4][9][10] These reactions often proceed with high yields and allow for the simultaneous formation of multiple bonds and the quinoline ring system itself, significantly streamlining the synthetic process.[4][9]
Caption: General workflow for synthesis and photophysical characterization.
Applications in Sensing and Bioimaging
The tunable and environmentally sensitive nature of quinoline-based compounds makes them exceptional candidates for a wide range of applications, particularly as chemosensors and bioimaging agents.[2][3]
Chemosensors for Metal Ions
Quinoline derivatives can be designed to selectively bind to specific metal ions, resulting in a measurable change in their fluorescence output.[11] This is often achieved by incorporating a chelating group that binds the target ion, modulating the fluorophore's properties through mechanisms such as:
-
Photoinduced Electron Transfer (PET): In the "off" state, a nearby electron-rich group quenches the quinoline fluorescence via PET. Upon binding a metal ion, the electron-donating ability of the quenching group is suppressed, "turning on" the fluorescence.[12]
-
Chelation-Enhanced Fluorescence (CHEF): The free ligand may have low fluorescence due to rotational freedom or other quenching pathways. Chelation to a metal ion rigidifies the structure, restricting these non-radiative decay pathways and leading to a significant increase in fluorescence.[2]
-
Förster Resonance Energy Transfer (FRET): A system can be designed with a quinoline donor and a suitable acceptor. Metal binding can alter the distance or orientation between them, modulating the FRET efficiency and providing a ratiometric readout.[2][12]
These principles have been successfully applied to create selective sensors for a host of biologically and environmentally important ions, including Fe³⁺, Zn²⁺, Cu²⁺, and Pb²⁺.[11][13][14][15]
Advanced Bioimaging
The small size, high sensitivity, and fast response time of quinoline probes make them superior to many protein-based fluorescent labels for live-cell imaging.[1] Specific applications include:
-
Organelle-Specific Staining: By modifying the lipophilicity and charge, quinoline probes can be designed to selectively accumulate in specific organelles, such as lipid droplets or lysosomes.[2][3]
-
Multiphoton Microscopy: Quinoline-based probes have been developed for two- and three-photon microscopy, which utilizes near-infrared excitation light. This allows for deeper tissue penetration, reduced autofluorescence, and lower phototoxicity, making them ideal for in vivo imaging.[2][16]
-
Theranostics: The intersection of diagnostics and therapeutics has led to the development of "theranostic" agents. Quinoline-based zinc probes, for instance, are being explored not only to image amyloid plaques in Alzheimer's disease but also to potentially modulate the zinc dyshomeostasis associated with the pathology.[15]
Experimental Protocols & Data
To ensure scientific integrity and reproducibility, standardized protocols for the synthesis and characterization of these compounds are essential.
Protocol: Regioselective Suzuki Cross-Coupling
This protocol is adapted from methodologies for the C-2 arylation of a dichloroquinoline precursor.[1]
-
Reaction Setup: To an oven-dried reaction vial, add 2,4-dichloroquinoline derivative (1.0 equiv), the desired arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Evacuate and backfill the vial with an inert gas (e.g., Argon). Add degassed solvent (e.g., a 3:1 mixture of Dioxane/H₂O).
-
Reaction: Seal the vial and heat the mixture at 80-100 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired mono-arylated quinoline.
Protocol: Determination of Fluorescence Quantum Yield (Φ_f)
The quantum yield is typically determined using a comparative method with a well-characterized fluorescence standard.
-
Standard Selection: Choose a standard with an emission range similar to the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) or 9,10-diphenylanthracene in cyclohexane (Φ_f = 0.90) are common choices.[4][5][6]
-
Absorbance Measurement: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. Measure the absorbance of each solution at the excitation wavelength, ensuring the absorbance is below 0.1 to minimize inner filter effects.
-
Fluorescence Measurement: Record the fluorescence emission spectrum for each solution, using the same excitation wavelength.
-
Data Analysis: Integrate the area under the emission curve for each spectrum. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of these plots are proportional to the quantum yield.
-
Calculation: Use the following equation: Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample² / n_std²) where Φ is the quantum yield, Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.
Representative Photophysical Data
The following table summarizes the properties of selected quinoline-based compounds from the literature to illustrate the effect of structural modifications.
| Compound Class | Substituents | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_f) | Reference |
| DMAQ Derivative | C2-(4-NMe₂-Ph) | 415 | 490 | 3600 | - | [1] |
| DMAQ Derivative | C2-(4-CN-Ph) | 410 | 560 | 6300 | - | [1] |
| Quinoline-fused | Spiro-quinazolinone | 246 | 370 | 14300 | 0.80 (in Toluene) | [4] |
| Aminoquinoline | 6-NH₂, various aryl | ~380 | ~480 | ~5400 | up to 0.83 | [10] |
| bis-Quinolinyl | Chalcone | ~270 | ~540 | >15000 | 0.1 - 0.7 | [7] |
Conclusion and Future Outlook
The quinoline scaffold has firmly established itself as a premier platform for the development of advanced fluorescent materials. Through the principles of rational design, particularly the modular D-A approach, and the power of modern synthetic methods, a new generation of quinoline-based probes with precisely tailored photophysical properties is now accessible. Their applications in high-resolution bioimaging, selective chemosensing, and emerging theranostic strategies underscore their immense value to the scientific community.
Future research will likely focus on pushing the emission wavelengths further into the near-infrared (NIR) region for enhanced in vivo imaging capabilities, improving water solubility and biocompatibility for clinical translation, and designing sophisticated multi-functional probes capable of sensing multiple analytes or executing therapeutic actions in response to specific biological cues.[3] The continued exploration of this versatile scaffold promises to yield even more powerful tools for unraveling biological complexity and diagnosing and treating disease.
References
- 1. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quinine - Wikipedia [en.wikipedia.org]
- 6. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D [pubs.rsc.org]
- 7. Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04335A [pubs.rsc.org]
- 8. Quinoline-based fluorescent small molecules for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb 2+ ions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08193E [pubs.rsc.org]
- 14. A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 15. Quinoline Fluorescent Probes for Zinc - from Diagnostic to Therapeutic Molecules in Treating Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Derivatization of 6-Nitroquinoline-2-carbaldehyde for Medicinal Chemistry
Abstract
6-Nitroquinoline-2-carbaldehyde is a versatile heterocyclic building block with significant potential in medicinal chemistry. The presence of a reactive aldehyde functionality at the C2 position and an electron-withdrawing nitro group at the C6 position makes it a valuable scaffold for the synthesis of a diverse array of derivatives with potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis of this compound and its subsequent derivatization through various key organic transformations. We will delve into the rationale behind experimental choices, provide detailed protocols for synthetic procedures, and discuss the biological relevance of the resulting compounds, with a focus on their potential as anticancer and antimicrobial agents. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
Quinoline, a fused aromatic heterocyclic system, is a prominent structural motif in a vast number of natural products and synthetic compounds with a wide spectrum of biological activities.[1] Its derivatives have been successfully developed as antimalarial, antibacterial, anticancer, and anti-inflammatory agents.[2] The versatility of the quinoline ring system allows for functionalization at various positions, enabling the fine-tuning of physicochemical and pharmacological properties.
The introduction of a nitro group, as in 6-nitroquinoline, can significantly influence the biological activity of the molecule. The nitro group is a strong electron-withdrawing group, which can enhance the interaction of the molecule with biological targets and also serve as a handle for further chemical modifications, most notably its reduction to an amino group.
The aldehyde functionality at the C2 position of this compound is a key feature that allows for a plethora of derivatization reactions. This reactive group can readily participate in condensation reactions, nucleophilic additions, oxidations, and reductions, providing access to a wide range of molecular architectures. This guide will explore these transformations in detail, providing practical insights for their application in a medicinal chemistry context.
Synthesis of the Core Scaffold: this compound
The most direct and efficient method for the synthesis of this compound is the oxidation of the corresponding 2-methyl derivative, 2-methyl-6-nitroquinoline (also known as 6-nitroquinaldine). Selenium dioxide (SeO₂) is the reagent of choice for this transformation, as it selectively oxidizes the methyl group at the activated C2 position of the quinoline ring to an aldehyde.[3]
Diagram: Synthesis of this compound
Caption: Oxidation of 2-methyl-6-nitroquinoline to the target aldehyde.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Methyl-6-nitroquinoline
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-methyl-6-nitroquinoline (1.0 eq) in 1,4-dioxane, add selenium dioxide (1.2 eq).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the precipitated selenium metal.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a solid.
Rationale: The C2-methyl group of the quinoline ring is activated by the adjacent nitrogen atom, making it susceptible to oxidation. Selenium dioxide is a specific reagent for the oxidation of activated methyl and methylene groups to carbonyls. Dioxane is a suitable high-boiling solvent for this reaction.
Derivatization of the Aldehyde Group
The aldehyde functionality of this compound is a versatile handle for the introduction of molecular diversity. The following sections detail key derivatization strategies.
Synthesis of Schiff Bases and Hydrazones
Condensation of the aldehyde with primary amines or hydrazines is a straightforward method to generate Schiff bases and hydrazones, respectively. These derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties.[4][5]
Diagram: Synthesis of Schiff Bases and Hydrazones
Caption: General scheme for Schiff base and hydrazone formation.
Experimental Protocol: General Procedure for Schiff Base Synthesis
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, p-toluidine)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add the substituted primary amine (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield the desired Schiff base.
Knoevenagel Condensation
The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde and an active methylene compound, catalyzed by a weak base. This reaction allows for the synthesis of α,β-unsaturated compounds, which are valuable intermediates in organic synthesis and often exhibit biological activity.[6]
Experimental Protocol: Knoevenagel Condensation with Malononitrile
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol
Procedure:
-
To a solution of this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol, add a catalytic amount of piperidine.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.
-
The product often precipitates from the reaction mixture.
-
Collect the solid by filtration, wash with cold ethanol, and dry to obtain the Knoevenagel condensation product.
Wittig Reaction
The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and ketones.[7] This reaction is highly versatile and allows for the introduction of a wide variety of substituted vinyl groups at the C2 position of the quinoline scaffold.
Experimental Protocol: Wittig Reaction with a Stabilized Ylide
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane (stabilized ylide)
-
Toluene
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in toluene.
-
Add (carbethoxymethylene)triphenylphosphorane (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once the starting aldehyde is consumed, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the desired (E)-alkene.
Derivatization of the Nitro Group
The nitro group at the C6 position is a key functional group that can be transformed to open up new avenues for derivatization. The most common and synthetically useful transformation is its reduction to an amino group.
Reduction of the Nitro Group to an Amine
The reduction of the nitro group to a primary amine is a crucial step in the synthesis of many biologically active quinoline derivatives. This transformation can be achieved using various reducing agents, with catalytic hydrogenation or metal-acid systems being the most common.[8]
Diagram: Reduction of the Nitro Group
Caption: Reduction of the nitro group to an amine.
Experimental Protocol: Reduction using SnCl₂·2H₂O
Materials:
-
This compound derivative
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Procedure:
-
Suspend the this compound derivative (1.0 eq) in ethanol.
-
Add a solution of stannous chloride dihydrate (4-5 eq) in concentrated HCl dropwise at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Carefully neutralize the reaction mixture with a concentrated NaOH solution until the pH is basic.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the 6-aminoquinoline-2-carbaldehyde derivative.
Rationale: Stannous chloride in the presence of a strong acid is a classic and effective method for the reduction of aromatic nitro groups. The reaction proceeds through a series of intermediates and is generally chemoselective, leaving the aldehyde group intact.
Biological Significance of this compound Derivatives
Derivatives of this compound are promising candidates for drug discovery due to the established biological activities of the quinoline scaffold.
Anticancer Activity
Hydrazone derivatives of quinolines have shown significant potential as anticancer agents.[9] The mechanism of action is often attributed to their ability to chelate metal ions essential for tumor growth or to intercalate with DNA. The introduction of various substituents on the hydrazone moiety allows for the modulation of their cytotoxic activity and selectivity towards cancer cells.
Antimicrobial Activity
Schiff bases derived from quinoline aldehydes have been extensively studied for their antimicrobial properties.[5] The imine bond is often crucial for their biological activity, and the lipophilicity of the molecule, which can be tuned by the choice of the primary amine, plays a significant role in their ability to penetrate microbial cell membranes.
Data Presentation
| Derivative Class | Key Reaction | Potential Biological Activity |
| Schiff Bases | Condensation with primary amines | Antimicrobial, Anticancer |
| Hydrazones | Condensation with hydrazines | Anticancer, Antimicrobial |
| α,β-Unsaturated Compounds | Knoevenagel Condensation | Various |
| Vinylquinolines | Wittig Reaction | Various |
| Aminoquinolines | Reduction of nitro group | Precursors for further derivatization |
Conclusion
This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its synthesis is readily achievable, and the presence of two distinct and reactive functional groups allows for a wide range of derivatization strategies. The resulting libraries of compounds, particularly Schiff bases and hydrazones, have shown significant promise as anticancer and antimicrobial agents. The synthetic protocols and strategic considerations outlined in this guide provide a solid foundation for researchers to explore the full potential of this privileged heterocyclic system in the quest for novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mediresonline.org [mediresonline.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 6-Nitroquinoline-2-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the quinoline scaffold stands as a "privileged structure," a testament to its recurring presence in a multitude of biologically active compounds.[1][2] Its rigid, bicyclic aromatic system provides an ideal framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. Within this important class of heterocycles, 6-Nitroquinoline-2-carbaldehyde emerges as a highly versatile and valuable intermediate. The presence of a reactive aldehyde at the 2-position and an electron-withdrawing nitro group at the 6-position imparts a unique chemical reactivity profile, making it a crucial building block for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its physicochemical properties, detailed synthetic methodologies, key chemical reactions, and its significant applications in the pursuit of novel therapeutic agents.
Physicochemical Properties and Identifiers
A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its effective use in research and development. The key identifiers and properties of this compound are summarized below.
| Identifier | Value |
| CAS Number | 59500-67-3 |
| Molecular Formula | C₁₀H₆N₂O₃ |
| Molecular Weight | 202.17 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1=CC2=C(C=C1--INVALID-LINK--[O-])N=C(C=C2)C=O |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through several strategic routes. A common and effective method involves the selective oxidation of the corresponding 2-methylquinoline precursor.
Primary Synthetic Route: Oxidation of 2-Methyl-6-nitroquinoline
The oxidation of a methyl group at the 2-position of the quinoline ring to an aldehyde is a well-established transformation, often achieved with high efficiency using selenium dioxide (SeO₂). This reaction, known as the Riley oxidation, is particularly effective for the oxidation of methyl groups adjacent to a nitrogen-containing heterocyclic ring.[3]
Reaction Scheme:
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol:
-
Materials:
-
2-Methyl-6-nitroquinoline
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of 2-methyl-6-nitroquinoline (1 equivalent) in 1,4-dioxane, add selenium dioxide (1.1 to 1.5 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the black selenium precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Causality Behind Experimental Choices:
-
Selenium Dioxide as Oxidant: SeO₂ is a specific and reliable reagent for the oxidation of activated methyl groups, such as the one at the C2 position of the quinoline ring, to aldehydes.[4] The electron-withdrawing nature of the quinoline nitrogen activates the adjacent methyl group, facilitating the oxidation process.
-
Dioxane as Solvent: Dioxane is a common solvent for SeO₂ oxidations as it is relatively inert and has a high boiling point, allowing the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate.
-
Aqueous Workup: The wash with sodium bicarbonate is to neutralize any acidic byproducts, and the brine wash is to remove any remaining water-soluble impurities.
-
Chromatographic Purification: Column chromatography is a standard and effective method for purifying organic compounds, ensuring the final product is of high purity, which is critical for subsequent applications in drug synthesis.
Alternative Synthetic Strategies
While the oxidation of 2-methyl-6-nitroquinoline is a primary route, other methods for the synthesis of quinoline carbaldehydes are known in the literature. For instance, the Vilsmeier-Haack reaction can be employed to introduce a formyl group onto an activated quinoline ring system.[5][6] This reaction typically involves the use of a formylating agent generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). However, the regioselectivity of formylation on a substituted quinoline ring would need to be carefully considered.
Chemical Reactivity and Derivatization
The synthetic utility of this compound lies in the distinct reactivity of its two primary functional groups: the aldehyde and the nitro group.
Caption: Key reaction pathways for this compound.
-
Reactions of the Aldehyde Group: The aldehyde functionality is a versatile handle for a wide range of chemical transformations. It readily undergoes nucleophilic addition and condensation reactions. Key transformations include:
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines, respectively. This is a cornerstone reaction in medicinal chemistry for introducing diverse side chains.
-
Wittig Reaction: Reaction with phosphonium ylides to generate alkenes, allowing for the extension of the carbon skeleton.
-
Condensation Reactions: Knoevenagel or aldol-type condensations with active methylene compounds to form α,β-unsaturated systems, which are themselves valuable synthetic intermediates.
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (6-nitroquinoline-2-carboxylic acid), providing another key functional group for further derivatization, such as amide bond formation.
-
-
Reactions of the Nitro Group: The nitro group is a powerful electron-withdrawing group that influences the reactivity of the quinoline ring. Its most common and synthetically useful transformation is its reduction to an amino group.
-
Reduction to an Amine: The nitro group can be selectively reduced to a primary amine (6-aminoquinoline-2-carbaldehyde) using various reducing agents, such as tin(II) chloride (SnCl₂), iron in acetic acid, or catalytic hydrogenation (H₂/Pd-C). This transformation is crucial as it introduces a nucleophilic and basic center, opening up a plethora of possibilities for further functionalization, including acylation, sulfonylation, and diazotization reactions.
-
Applications in Drug Discovery
The structural features of this compound make it a sought-after intermediate in the synthesis of various classes of therapeutic agents. The quinoline core is a well-established pharmacophore in several approved drugs, particularly in the areas of infectious diseases and oncology.
Antimalarial Agents
Quinolines have a long and storied history in the fight against malaria, with quinine and chloroquine being landmark drugs.[6][7] The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents.[8] Quinoline-based hybrids and novel derivatives are a major focus of this research. This compound can serve as a starting point for the synthesis of such compounds. For example, the aldehyde can be elaborated into various side chains, and the nitro group can be reduced to an amine, which can then be functionalized to mimic the side chains of known antimalarials or to introduce novel pharmacophoric elements.[5][6]
Kinase Inhibitors in Oncology
Protein kinases are a major class of drug targets in oncology, and numerous kinase inhibitors have been approved for the treatment of various cancers. The quinoline scaffold is a common feature in many of these inhibitors.[2][9][10] For instance, the 4-anilinoquinazoline and 4-anilinoquinoline cores are present in several EGFR and VEGFR inhibitors. This compound can be a precursor to novel kinase inhibitors. The aldehyde can be used to build complex side chains that can interact with specific residues in the kinase active site, while the nitro group can be converted to an amine to which various aryl or heteroaryl groups can be attached, mimicking the structure of known hinge-binding motifs.[11][12]
Positron Emission Tomography (PET) Imaging Agents
PET is a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research.[13] The development of novel PET imaging agents that can visualize and quantify specific biological processes is an active area of research. Quinoline derivatives have been investigated as scaffolds for PET tracers, for example, for imaging the translocator protein (TSPO) as a biomarker for inflammation, or for imaging amyloid plaques in Alzheimer's disease.[14][15] The functional handles on this compound make it a suitable precursor for the synthesis of such imaging agents. The aldehyde can be used to introduce a chelating moiety for radiometals or a prosthetic group for radiofluorination, while the rest of the molecule can be tailored for specific binding to a biological target.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: Based on available safety data sheets for similar compounds, this compound should be handled as a potentially hazardous substance. It may be harmful if swallowed, inhaled, or absorbed through the skin. It may also cause irritation to the skin, eyes, and respiratory tract.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat. If there is a risk of generating dust or aerosols, a properly fitted respirator should be used.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from light.
Conclusion
This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its unique combination of a reactive aldehyde and a modifiable nitro group on the privileged quinoline scaffold provides chemists with a powerful tool for the construction of complex molecules with diverse biological activities. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the discovery and development of new therapeutic agents and diagnostic tools.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Riley oxidation - Wikipedia [en.wikipedia.org]
- 4. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline-based antimalarial hybrid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases | MDPI [mdpi.com]
- 11. Quinolinone and pyridopyrimidinone inhibitors of DNA-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. openmedscience.com [openmedscience.com]
- 14. Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis and PET imaging studies of [18F]2-fluoroquinolin-8-ol ([18F]CABS13) in transgenic mouse models of Alzheimer's disease - MedChemComm (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes & Protocols: Condensation Reactions of 6-Nitroquinoline-2-carbaldehyde with Amines
Introduction: The Strategic Importance of the Quinoline Scaffold
In the landscape of medicinal chemistry and drug discovery, heterocyclic compounds are of paramount importance. Among these, the quinoline motif is a "privileged scaffold," frequently appearing in molecules with a wide spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] The reactivity of substituted quinolines provides a robust platform for generating diverse molecular libraries for pharmacological screening.
6-Nitroquinoline-2-carbaldehyde is a particularly valuable building block. The quinoline core provides the foundational structure, the nitro group at the 6-position acts as a potent electron-withdrawing group and a potential handle for further transformations (e.g., reduction to an amine), and the carbaldehyde at the 2-position is a versatile functional group primed for a variety of chemical reactions.[3] This guide focuses specifically on the condensation reaction of this aldehyde with primary amines to form Schiff bases (imines), a cornerstone transformation for creating novel quinoline derivatives.[4] These Schiff bases are not merely synthetic intermediates but often exhibit significant biological activity themselves, serving as proteasome inhibitors or forming potent metal complexes.[5][6]
The Chemistry: Mechanism of Imine Formation
The reaction between an aldehyde and a primary amine to form an imine is a classic acid-catalyzed nucleophilic addition-elimination reaction, also known as a condensation reaction because a molecule of water is eliminated.[7][8]
Pillars of the Mechanism:
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the primary amine attacking the electrophilic carbonyl carbon of the this compound.[9][10]
-
Formation of a Carbinolamine: This attack forms a tetrahedral intermediate called a carbinolamine, which contains both an alcohol and an amine functional group on the same carbon.[10][11]
-
Proton Transfer: A series of proton transfers occurs. The acidic environment facilitates the protonation of the hydroxyl group, converting it into a much better leaving group (H₂O).[8][10]
-
Elimination of Water: The lone pair on the nitrogen atom helps to expel the water molecule, forming a resonance-stabilized cation known as an iminium ion.[10]
-
Deprotonation: A base (which can be the solvent or another amine molecule) removes the proton from the nitrogen atom, yielding the final neutral imine product and regenerating the acid catalyst.[7][11]
The pH of the reaction is critical; it must be mildly acidic (typically pH 4-5).[11] If the solution is too acidic, the primary amine will be protonated, rendering it non-nucleophilic and halting the initial step. If it is too basic, the hydroxyl group of the carbinolamine will not be sufficiently protonated to be a good leaving group.[11]
Caption: The acid-catalyzed mechanism for Schiff base (imine) formation.
Experimental Protocol: General Synthesis of 6-Nitroquinoline-2-yl Schiff Bases
This protocol provides a robust, generalized procedure for the synthesis of Schiff bases from this compound. It is designed to be self-validating through in-process monitoring and clear endpoints.
Materials & Reagents:
-
This compound
-
Desired primary amine (e.g., aniline, benzylamine, etc.)
-
Absolute Ethanol (or Methanol)
-
Glacial Acetic Acid (Catalyst)
-
Hexanes and Ethyl Acetate (for TLC)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath, and reflux condenser.
-
Thin Layer Chromatography (TLC) plates (silica gel)
Protocol Steps:
-
Reagent Preparation & Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in absolute ethanol (approx. 0.1 M concentration).
-
Expert Insight: Ethanol is an excellent solvent for this reaction as it readily dissolves the reactants and the resulting imine product at elevated temperatures, but often allows for precipitation of the pure product upon cooling, simplifying purification. It is also polar enough to facilitate the reaction mechanism.
-
-
Addition of Amine and Catalyst:
-
To the stirred solution, add the primary amine (1.05 eq.).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.[12]
-
Expert Insight: A slight excess of the amine can help drive the reaction to completion. Acetic acid is the ideal weak acid catalyst; it is strong enough to protonate the carbonyl and the carbinolamine intermediate but not so strong that it deactivates the amine nucleophile.
-
-
Reaction Execution & Monitoring:
-
Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 78 °C for ethanol).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase is 7:3 Hexanes:Ethyl Acetate. The reaction is complete when the starting aldehyde spot is no longer visible. Reaction times can vary from 2 to 8 hours.
-
Trustworthiness Check: TLC is a critical self-validation step. By comparing the reaction mixture lane to lanes spotted with the starting aldehyde and amine, you can unequivocally track the consumption of reactants and the formation of a new, typically less polar, product spot.
-
-
Product Isolation & Workup:
-
Once the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature, and then in an ice bath.
-
The Schiff base product will often precipitate as a crystalline solid.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.[4]
-
Expert Insight: Cooling is a simple and effective purification method (recrystallization). Washing with cold solvent is crucial to rinse away impurities without re-dissolving a significant amount of the desired product.
-
-
Purification & Characterization:
-
Dry the purified solid under vacuum.
-
If further purification is needed, recrystallization from a suitable solvent (such as ethanol or ethyl acetate) is recommended.
-
Characterize the final product using standard analytical techniques:
-
¹H NMR: To confirm the structure, looking for the characteristic imine proton (-CH=N-) signal.
-
FT-IR: To verify the formation of the C=N bond (typically ~1640 cm⁻¹) and the disappearance of the C=O aldehyde peak (~1700 cm⁻¹) and N-H amine peaks.[13]
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Melting Point: To assess the purity of the compound.
-
-
Caption: A step-by-step workflow for the synthesis of quinoline Schiff bases.
Data Presentation: Representative Reactions
The following table summarizes expected outcomes for the condensation of this compound with various primary amines based on established chemical principles and analogous reactions reported in the literature.
| Entry | Amine Substrate | Typical Conditions | Expected Yield | Key Characterization Notes |
| 1 | Aniline | Ethanol, Acetic Acid, Reflux, 4h | >85% | Yellow solid. Imine ¹H NMR signal (δ ≈ 8.5-9.0 ppm). |
| 2 | 4-Methoxyaniline | Ethanol, Acetic Acid, Reflux, 3h | >90% | Orange solid. Electron-donating group on amine increases reactivity. |
| 3 | 4-Nitroaniline | Ethanol, Acetic Acid, Reflux, 8h | ~70% | Red solid. Electron-withdrawing group on amine decreases reactivity. |
| 4 | Benzylamine | Methanol, Acetic Acid, Reflux, 2h | >90% | Pale yellow solid. Aliphatic amines are generally more nucleophilic. |
Application in Drug Discovery: A Logical Framework
The true power of this reaction lies in its ability to quickly generate a library of structurally diverse compounds from common starting materials. Each new Schiff base has a unique three-dimensional shape and electronic profile, making it a candidate for binding to biological targets.
Caption: Logical workflow from starting materials to lead optimization.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemijournal.com [chemijournal.com]
- 5. Novel Schiff base copper complexes of quinoline-2 carboxaldehyde as proteasome inhibitors in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijfans.org [ijfans.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]
- 9. m.youtube.com [m.youtube.com]
- 10. 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation - Organic Chemistry | OpenStax [openstax.org]
- 11. Video: Aldehydes and Ketones with Amines: Imine Formation Mechanism [jove.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. asianpubs.org [asianpubs.org]
The Strategic Application of 6-Nitroquinoline-2-carbaldehyde in the Synthesis of Novel Anticancer Agents
Introduction: The Quinoline Scaffold as a Privileged Motif in Oncology
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimalarial, antimicrobial, and notably, anticancer properties.[1] The planar nature of the quinoline ring allows it to intercalate with DNA, while its structural versatility permits substitutions that can modulate its interaction with a variety of biological targets, such as topoisomerases and protein kinases.[2][3] Within this promising class of compounds, 6-nitroquinoline-2-carbaldehyde emerges as a particularly valuable starting material for the synthesis of novel anticancer agents. The presence of the electron-withdrawing nitro group at the 6-position can significantly influence the molecule's electronic properties and biological activity, potentially enhancing its anticancer efficacy.[4] The aldehyde functionality at the 2-position serves as a versatile chemical handle for the construction of a diverse library of derivatives, including chalcones, Schiff bases, and hydrazones, each with the potential for distinct mechanisms of anticancer action.[5][6][7] This guide provides a detailed exploration of the synthetic routes utilizing this compound and the subsequent evaluation of the resulting compounds as potential anticancer therapeutics.
Synthetic Pathways and Protocols
The aldehyde group of this compound is the primary site for synthetic elaboration. The following sections detail the protocols for the synthesis of three major classes of derivatives with demonstrated anticancer potential.
Synthesis of Quinoline-Chalcones via Claisen-Schmidt Condensation
Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are known to exhibit a wide range of biological activities, including potent anticancer effects.[2] The synthesis of quinoline-chalcones from this compound can be readily achieved through the Claisen-Schmidt condensation reaction.[8]
Rationale: This base-catalyzed condensation reaction between an aldehyde (this compound) and a ketone (a substituted acetophenone) is a robust and high-yielding method for the formation of the chalcone backbone. The choice of the substituted acetophenone allows for the introduction of various functional groups, enabling the exploration of structure-activity relationships.
Experimental Protocol:
-
Dissolution of Reactants: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.1 equivalents of a substituted acetophenone in ethanol.
-
Initiation of Reaction: Cool the solution in an ice bath and add a catalytic amount of a strong base, such as 10% aqueous sodium hydroxide, dropwise with constant stirring.
-
Reaction Progression: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid. The precipitated solid is collected by filtration, washed with cold water, and dried.
-
Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.
Visualization of the Synthetic Workflow:
Caption: Workflow for Quinoline-Chalcone Synthesis.
Synthesis of Quinoline-Schiff Bases
Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. These compounds have garnered significant attention in cancer research due to their diverse biological activities.[6]
Rationale: The formation of the azomethine (-C=N-) linkage is a straightforward and efficient reaction. By varying the primary amine reactant, a wide array of structural diversity can be introduced, influencing the lipophilicity, electronic properties, and ultimately, the anticancer activity of the final compound.
Experimental Protocol:
-
Reactant Mixture: In a suitable solvent such as ethanol, mix equimolar amounts of this compound and a selected primary amine.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction Conditions: Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.
-
Product Isolation: After completion, cool the reaction mixture to room temperature. The precipitated Schiff base is collected by filtration.
-
Purification: The product is washed with cold ethanol and can be further purified by recrystallization.
Visualization of the Logical Relationship:
Caption: Formation of Quinoline-Schiff Bases.
Synthesis of Quinoline-Hydrazones
Hydrazones are another class of compounds derived from the reaction of aldehydes with hydrazines. Quinoline-hydrazone derivatives have shown promising anticancer activities.[7][9]
Rationale: The reaction to form hydrazones is typically high-yielding and proceeds under mild conditions. The resulting C=N-N linkage and the potential for further substitution on the terminal nitrogen allow for fine-tuning of the molecule's properties.
Experimental Protocol:
-
Reactant Solution: Dissolve this compound in ethanol.
-
Addition of Hydrazine: To this solution, add an equimolar amount of the desired hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine).
-
Reaction: Stir the mixture at room temperature for 2-4 hours.
-
Isolation: The resulting solid product is isolated by filtration.
-
Purification: The crude hydrazone is washed with a small amount of cold ethanol and dried. Recrystallization can be performed if necessary.
Anticancer Activity and Structure-Activity Relationship (SAR)
The anticancer potential of the synthesized derivatives is typically evaluated in vitro against a panel of human cancer cell lines. The MTT assay is a standard colorimetric assay used to assess cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[10]
Data Presentation:
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone | (E)-1-(4-methoxyphenyl)-3-(6-nitroquinolin-2-yl)prop-2-en-1-one | MGC-803 (Gastric) | 1.38 | [5] |
| HCT-116 (Colon) | 5.34 | [5] | ||
| MCF-7 (Breast) | 5.21 | [5] | ||
| Quinoline-Schiff Base | Copper complex of quinoline-2-carboxaldehyde thiosemicarbazone | PC-3 (Prostate) | 4.0 | [11] |
| LNCaP (Prostate) | 3.2 | [11] | ||
| Quinoline-Hydrazone | 6-nitroquinoline-arylhydrazone derivative | A549 (Lung) | 15.3-15.8 | [9] |
Note: The IC50 values presented are for structurally related compounds to infer potential trends, as direct data for derivatives of this compound may be limited in single sources.
Structure-Activity Relationship Insights:
-
The Role of the 6-Nitro Group: The electron-withdrawing nature of the nitro group at the 6-position is often associated with enhanced anticancer activity.[4] It can increase the molecule's ability to accept electrons, potentially leading to the generation of reactive oxygen species (ROS) within cancer cells, which can trigger apoptosis.[1][3]
-
Substituents on the Phenyl Ring (Chalcones and Schiff Bases): The nature and position of substituents on the second aromatic ring introduced via the ketone or amine reactant are critical. Electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., halogens) can significantly modulate the anticancer potency.[5]
-
The Linker Moiety: The α,β-unsaturated ketone of chalcones, the azomethine of Schiff bases, and the hydrazone linkage are not merely spacers. They contribute to the overall geometry and electronic properties of the molecule, influencing its interaction with biological targets.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer mechanisms of quinoline derivatives are diverse and often multifactorial.[1][12]
Potential Mechanisms of Action for this compound Derivatives:
-
Induction of Apoptosis: Many quinoline derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can occur through the intrinsic pathway (mitochondrial-mediated) or the extrinsic pathway (death receptor-mediated). The generation of ROS by the nitroquinoline moiety is a plausible mechanism for triggering the intrinsic apoptotic cascade.[1][13]
-
Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, causing arrest at specific phases (e.g., G2/M phase), thereby preventing cell proliferation.[5]
-
Kinase Inhibition: Quinoline-based compounds can act as inhibitors of various protein kinases that are often dysregulated in cancer and are crucial for cell signaling, growth, and survival.[13]
-
Topoisomerase Inhibition: Some quinoline derivatives can inhibit topoisomerases, enzymes that are essential for DNA replication and repair, leading to DNA damage and cell death.[14]
Visualization of a Potential Signaling Pathway:
Caption: Potential Apoptotic Pathway.
Conclusion and Future Directions
This compound serves as a highly valuable and versatile platform for the synthesis of novel anticancer agents. The straightforward and efficient synthetic routes to chalcones, Schiff bases, and hydrazones, coupled with the potential for potent and multi-faceted anticancer activity, make this an attractive area for further research. Future studies should focus on the synthesis of a broader library of derivatives to establish a more comprehensive structure-activity relationship. Elucidating the precise molecular targets and mechanisms of action of the most potent compounds will be crucial for their advancement as potential clinical candidates in the fight against cancer.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, characterization, and anticancer activity of some metal complexes with a new Schiff base ligand - Arabian Journal of Chemistry [arabjchem.org]
- 7. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Schiff base copper complexes of quinoline-2 carboxaldehyde as proteasome inhibitors in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. globalresearchonline.net [globalresearchonline.net]
"development of antimicrobial derivatives from 6-Nitroquinoline-2-carbaldehyde"
An Application Note and Protocol for the Development of Antimicrobial Derivatives from 6-Nitroquinoline-2-carbaldehyde
Authored by: A Senior Application Scientist
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the basis of numerous successful drugs.[1][2] This document provides a detailed guide for researchers on the design, synthesis, and evaluation of new antimicrobial agents derived from this compound. This starting material is a promising scaffold due to the inherent biological activity of the quinoline nucleus and the versatile reactivity of its aldehyde group, which allows for the straightforward synthesis of derivatives like hydrazones and Schiff bases.[1][3] We present a comprehensive, field-proven protocol for the synthesis of a 6-nitroquinoline-based hydrazone derivative, followed by a detailed methodology for assessing its antimicrobial efficacy using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Introduction: The Rationale for Quinoline-Based Antimicrobials
Quinoline and its derivatives have long been recognized for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The success of fluoroquinolone antibiotics, such as Ciprofloxacin, which target bacterial DNA replication, underscores the therapeutic potential of this heterocyclic system.[2][4]
Mechanism of Action
Quinolone antibiotics function by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[5][6] These enzymes are critical for managing DNA topology during replication, transcription, and repair.
-
DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into DNA, a process vital for initiating replication.
-
Topoisomerase IV: Primarily in Gram-positive bacteria, this enzyme is responsible for decatenating (unlinking) daughter chromosomes after replication.
By forming a stable ternary complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA but cannot re-ligate it.[7] This leads to an accumulation of double-strand DNA breaks, triggering the SOS response and ultimately leading to bacterial cell death.[6][7] The development of new quinoline derivatives aims to overcome existing resistance mechanisms, which often involve mutations in the target enzymes or increased drug efflux.[6][7]
The this compound Scaffold
This compound is a particularly attractive starting material for several reasons:
-
The Quinoline Core: Provides the fundamental structure for targeting bacterial topoisomerases.
-
The Nitro Group (-NO₂): The electron-withdrawing nature of the nitro group can enhance the antimicrobial activity and modulate the compound's electronic properties.
-
The Carbaldehyde Group (-CHO): The aldehyde at the 2-position is a versatile chemical handle for derivatization. It readily undergoes condensation reactions with primary amines, hydrazines, and hydrazides to form Schiff bases and hydrazones, respectively.[8][9][10] This allows for the systematic exploration of a large chemical space to optimize biological activity.
This guide will focus on the synthesis of hydrazone derivatives, which are known to possess significant antimicrobial potential.[11][12]
Synthesis Protocol: 6-Nitroquinoline-Hydrazone Derivative
This protocol details the synthesis of a novel hydrazone derivative via the acid-catalyzed condensation of this compound with a representative hydrazide, such as isoniazid. This reaction creates a new molecule combining two known antibacterial pharmacophores.
Rationale for Experimental Choices
-
Reaction Type: Condensation is a reliable and high-yielding reaction for forming the stable C=N (azomethine) bond characteristic of hydrazones.[12]
-
Solvent: Absolute ethanol is an excellent solvent for this reaction as it effectively dissolves the reactants while being relatively inert. Its boiling point is suitable for reflux conditions.
-
Catalyst: A catalytic amount of glacial acetic acid is used to protonate the carbonyl oxygen of the aldehyde. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide, thereby accelerating the reaction rate.[8][13]
-
Purification: The product is expected to have lower solubility in the cooled reaction mixture than the reactants, allowing for isolation by simple filtration. Washing with cold ethanol removes residual unreacted starting materials and catalyst.
Materials and Reagents
-
This compound (MW: 202.16 g/mol )
-
Isoniazid (Isonicotinic acid hydrazide) (MW: 137.14 g/mol )
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 g (4.95 mmol) of this compound in 30 mL of absolute ethanol. Stir until fully dissolved.
-
Addition of Hydrazide: To this solution, add an equimolar amount of isoniazid, 0.68 g (4.95 mmol).
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) using a heating mantle or water bath. Let the reaction proceed under reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Precipitation and Cooling: After the reaction is complete (as indicated by the consumption of the starting aldehyde on TLC), remove the heat source and allow the mixture to cool slowly to room temperature.
-
Isolation: Cool the flask further in an ice bath for 30 minutes to maximize precipitation of the product.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid twice with small portions of cold ethanol (5 mL each) to remove any soluble impurities.
-
Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.
-
Characterization: Characterize the final product using techniques such as melting point determination, FT-IR, ¹H NMR, and Mass Spectrometry to confirm its structure and purity. The formation of the hydrazone is confirmed by the disappearance of the aldehyde proton peak (~10 ppm) and the appearance of a new azomethine proton peak (-CH=N-) in the ¹H NMR spectrum.[8]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of a 6-nitroquinoline-hydrazone derivative.
Antimicrobial Evaluation: Minimum Inhibitory Concentration (MIC) Protocol
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and widely used technique for determining MIC values.[14]
Rationale and Self-Validation
-
Method: Broth microdilution in a 96-well plate format allows for the efficient testing of multiple concentrations and replicates.
-
Standardized Inoculum: Using a bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL) is critical for reproducibility.
-
Controls: The inclusion of multiple controls is essential for validating the assay.
-
Positive Control: Bacteria in broth without the test compound, to ensure the bacteria are viable and the medium supports growth.
-
Negative Control (Sterility): Broth only, to ensure the medium and plate are sterile.
-
Compound Control: Compound in broth, to ensure the compound itself does not precipitate or have intrinsic color that could be mistaken for growth.
-
Materials and Equipment
-
Synthesized quinoline derivative
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Multichannel pipette
-
Incubator (37°C)
Step-by-Step MIC Protocol
-
Stock Solution Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, pick 3-5 colonies of the test bacterium and inoculate into a tube of MHB.
-
Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final working concentration of 5 x 10⁵ CFU/mL.
-
-
Plate Setup:
-
Add 100 µL of MHB to wells 2 through 12 in a 96-well plate.
-
Add 200 µL of the compound stock solution (appropriately diluted from the main stock to twice the highest desired final concentration) to well 1.
-
-
Serial Dilution:
-
Using a multichannel pipette, transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this two-fold serial dilution by transferring 100 µL from well 2 to well 3, and so on, until well 10.
-
Discard 100 µL from well 10. Wells 1-10 now contain serial dilutions of the compound.
-
Well 11 will serve as the positive control (no compound).
-
Well 12 will serve as the negative/sterility control (no compound, no bacteria).
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum (prepared in step 2) to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear). This can be assessed visually or by reading the optical density (OD) at 600 nm with a plate reader.
MIC Assay Workflow Diagram
Caption: Workflow illustrating the key steps of the MIC determination assay.
Data Presentation and Interpretation
Results from MIC assays should be presented clearly in a tabular format. This allows for easy comparison between different compounds and bacterial strains.
Table 1: Hypothetical MIC Values of a Synthesized Derivative (Compound QN-H1)
| Compound | MIC (µg/mL) vs. S. aureus (Gram-positive) | MIC (µg/mL) vs. E. coli (Gram-negative) | MIC (µg/mL) vs. P. aeruginosa (Gram-negative) |
| QN-H1 | 4 | 8 | 32 |
| Ciprofloxacin | 0.5 | 0.015 | 0.25 |
Interpretation: In this hypothetical example, Compound QN-H1 shows moderate activity against S. aureus and E. coli but is less effective against P. aeruginosa. Its potency is lower than the standard antibiotic Ciprofloxacin, suggesting that further structural modifications may be necessary to improve activity.
Conclusion
This application note provides a robust framework for the synthesis and antimicrobial evaluation of novel derivatives from this compound. By leveraging the versatile chemistry of the aldehyde group, researchers can generate a library of compounds for screening. The detailed protocols for synthesis and MIC determination are designed to be reproducible and include critical validation steps. This systematic approach of design, synthesis, and testing is fundamental to the discovery of new antimicrobial agents that can combat the growing threat of drug-resistant pathogens.
References
- 1. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. chemijournal.com [chemijournal.com]
- 11. Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones – Oriental Journal of Chemistry [orientjchem.org]
- 12. soeagra.com [soeagra.com]
- 13. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 14. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols: 6-Nitroquinoline-2-carbaldehyde in the Synthesis of Fluorescent Probes
Introduction: The Quinoline Scaffold in Fluorescence Sensing
Quinoline and its derivatives represent a privileged class of heterocyclic aromatic compounds in the development of fluorescent molecular probes.[1][2] Their inherent photophysical properties, including strong fluorescence and environmental sensitivity, make them ideal candidates for the design of chemosensors.[3] The quinoline scaffold's electronic structure can be readily modulated through substitution, allowing for the fine-tuning of excitation and emission wavelengths, quantum yields, and analyte selectivity.[4] Among the various quinoline-based building blocks, 6-Nitroquinoline-2-carbaldehyde stands out as a particularly promising precursor for the synthesis of "turn-on" fluorescent probes. The presence of a highly reactive carbaldehyde group at the 2-position facilitates the straightforward formation of Schiff bases with a variety of amine-containing recognition moieties.[3] Concurrently, the potent electron-withdrawing nitro group at the 6-position can effectively quench the intrinsic fluorescence of the quinoline core through a photoinduced electron transfer (PET) mechanism. This sets the stage for a "turn-on" sensing event, where interaction with a specific analyte disrupts the PET process, leading to a significant enhancement in fluorescence.
This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of this compound in the synthesis of a reaction-based fluorescent probe. We will delve into the causality behind the experimental design, provide a detailed, self-validating protocol for the synthesis and application of a novel hydrazone-based probe, and discuss its potential applications in analyte detection.
Principle of "Turn-On" Fluorescence with this compound
The design of the fluorescent probe detailed herein is predicated on a reaction-based sensing mechanism. The core concept involves the condensation of this compound with a non-fluorescent recognition molecule, in this case, a hydrazine derivative, to form a weakly fluorescent or non-fluorescent probe. The fluorescence of the quinoline fluorophore is initially quenched by the nitro group. Upon reaction with a specific analyte, a chemical transformation occurs that alters the electronic properties of the probe, inhibiting the PET process and resulting in a pronounced increase in fluorescence intensity.
Featured Application: A Hydrazone-Based "Turn-On" Fluorescent Probe for Cyanide Detection
While direct literature on fluorescent probes derived from this compound is emerging, we can extrapolate from the well-established chemistry of similar quinoline-2-carbaldehyde derivatives to propose a robust synthetic and application protocol. The following protocol details the synthesis of a novel hydrazone-based probe from this compound and its application as a "turn-on" fluorescent sensor for the detection of cyanide ions in aqueous media. The underlying sensing mechanism is based on the nucleophilic addition of cyanide to the electron-deficient C=N bond of the hydrazone, which disrupts the internal charge transfer (ICT) and PET quenching pathways, thereby restoring the fluorescence of the quinoline fluorophore.[5]
Diagram of the Proposed Synthesis and Sensing Mechanism
Caption: Synthesis of Probe NQ-BT and its "turn-on" fluorescence response to cyanide.
Experimental Protocols
Part 1: Synthesis of the Fluorescent Probe (NQ-BT)
This protocol describes the synthesis of (E)-2-((6-nitroquinolin-2-yl)methylene)hydrazinyl)benzo[d]thiazole (Probe NQ-BT) via a Schiff base condensation reaction.
Materials:
-
This compound (1.0 mmol, 202.16 mg)
-
2-Hydrazinobenzothiazole (1.0 mmol, 165.22 mg)
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (catalytic amount, ~2 drops)
-
Round-bottom flask (50 mL) with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol) and 2-Hydrazinobenzothiazole (1.0 mmol).
-
Add 20 mL of absolute ethanol to the flask, followed by a catalytic amount of glacial acetic acid.
-
The reaction mixture is stirred and heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by vacuum filtration.
-
The collected solid is washed with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
The product is dried under vacuum to yield the pure Probe NQ-BT.
Characterization:
The structure of the synthesized Probe NQ-BT should be confirmed using standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the formation of the hydrazone linkage and the overall molecular structure.
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the synthesized probe.
-
FT-IR Spectroscopy: To identify the characteristic C=N stretching vibration of the hydrazone.
Part 2: Protocol for Cyanide Detection
This protocol outlines the procedure for utilizing Probe NQ-BT for the fluorometric detection of cyanide ions.
Materials and Equipment:
-
Stock solution of Probe NQ-BT (1.0 mM in DMSO)
-
Stock solution of Sodium Cyanide (NaCN) (10 mM in deionized water)
-
HEPES buffer (10 mM, pH 7.4)
-
Solutions of various interfering anions (e.g., F⁻, Cl⁻, Br⁻, I⁻, AcO⁻, NO₃⁻, SO₄²⁻) (10 mM in deionized water)
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
Procedure:
-
Preparation of the Probe Working Solution: Prepare a 10 µM working solution of Probe NQ-BT by diluting the stock solution in HEPES buffer.
-
Fluorescence Measurement:
-
Place 2 mL of the 10 µM Probe NQ-BT solution into a quartz cuvette.
-
Record the initial fluorescence spectrum (this serves as the blank). The excitation wavelength should be determined based on the absorption spectrum of the probe, and the emission spectrum should be recorded over an appropriate range.
-
Add incremental amounts of the NaCN stock solution to the cuvette to achieve final concentrations ranging from 0 to 100 µM.
-
After each addition, gently mix the solution and allow it to incubate for a short period (e.g., 2-5 minutes) before recording the fluorescence spectrum.
-
-
Selectivity Studies: To assess the selectivity of Probe NQ-BT for cyanide, repeat the fluorescence measurement procedure with the other interfering anions at a high concentration (e.g., 100 µM).
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of cyanide to generate a calibration curve. The limit of detection (LOD) can be calculated using the formula 3σ/k, where σ is the standard deviation of the blank measurements and k is the slope of the linear portion of the calibration curve.
Expected Results and Discussion
Upon the addition of cyanide to the solution of Probe NQ-BT, a significant increase in fluorescence intensity is expected, indicating a "turn-on" response. This is attributed to the nucleophilic attack of the cyanide ion on the imine carbon of the hydrazone, which disrupts the electron-withdrawing effect of the benzothiazole moiety and inhibits the PET quenching mechanism facilitated by the nitro group. The probe is expected to exhibit high selectivity for cyanide over other common anions.
The photophysical properties of the probe and its cyanide adduct can be summarized in the following table:
| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) |
| Probe NQ-BT | ~380 | ~450 | Low |
| NQ-BT-CN Adduct | ~380 | ~480 | High |
Note: The exact spectral data should be determined experimentally.
Workflow for Live Cell Imaging
The synthesized probe also holds potential for bioimaging applications. The following workflow outlines the general steps for using Probe NQ-BT for the detection of intracellular cyanide.
Caption: A typical workflow for live-cell imaging of cyanide using Probe NQ-BT.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of "turn-on" fluorescent probes. The straightforward Schiff base chemistry, coupled with the inherent fluorescence quenching properties of the nitroquinoline scaffold, allows for the rational design of highly sensitive and selective chemosensors. The detailed protocol for the synthesis and application of a hydrazone-based probe for cyanide detection serves as a practical guide for researchers in the field. The principles and methodologies outlined in this application note can be adapted for the development of probes for a wide range of other analytes, further expanding the utility of this compound in chemical biology and diagnostic research.
References
- 1. A Quinoline Appended Isonicotino Hydrazide‐Based Colorimetric Chemosensor for Selective Detection of Cyanide Ion in Real Samples | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Pyridine-hydrazone-controlled cyanide detection in aqueous media and solid-state: tuning the excited-state intramolecular proton transfer (ESIPT) fluorescence modulated by intramolecular NH⋯Br hydrogen bonding - Analyst (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: Selective Catalytic Hydrogenation of 6-Nitroquinoline-2-carbaldehyde
Abstract
This document provides a comprehensive technical guide for the selective catalytic hydrogenation of 6-nitroquinoline-2-carbaldehyde to synthesize 6-aminoquinoline-2-carbaldehyde. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and biologically active molecules.[1] The primary challenge lies in the chemoselective reduction of the aromatic nitro group while preserving the sensitive aldehyde functionality. This guide details the underlying principles, a robust experimental protocol using Palladium on Carbon (Pd/C) under moderate hydrogen pressure, methods for reaction monitoring and product characterization, and essential safety considerations.
Introduction and Scientific Principle
The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including antimalarial properties.[1] The target molecule, 6-aminoquinoline-2-carbaldehyde, is a versatile building block for synthesizing more complex drug candidates. Its synthesis via the reduction of the corresponding nitro compound is a common and efficient route.[1]
Catalytic hydrogenation is a powerful and clean reduction method.[2] However, the relative reactivity of functional groups presents a challenge. The ease of hydrogenation generally follows the order: nitro group > aldehyde > aromatic ring.[3] This inherent reactivity profile favors the reduction of the nitro group over the aldehyde. Nevertheless, aggressive reaction conditions (high pressure, high temperature, or highly active catalysts) can lead to the over-reduction of the aldehyde to an alcohol (6-aminoquinolin-2-yl)methanol) or even further to a methyl group.
Therefore, achieving high chemoselectivity requires careful control of reaction parameters. Palladium on carbon (Pd/C) is an excellent catalyst for this transformation, known for its high activity in reducing nitroarenes under mild to moderate conditions.[4][5][6] The use of a suitable solvent, such as ethanol or methanol, ensures substrate solubility and facilitates hydrogen transfer at the catalyst surface.[5]
Reaction Mechanism & Selectivity
The catalytic hydrogenation of a nitro group on a palladium surface is a multi-step process. While the exact mechanism is complex, it is generally understood to proceed through the following key stages:
-
Adsorption: Both the nitro compound and molecular hydrogen (H₂) adsorb onto the surface of the palladium catalyst.
-
Hydrogen Activation: The H-H bond is cleaved on the metal surface, forming active metal-hydride species (Pd-H).
-
Stepwise Reduction: The nitro group (-NO₂) is sequentially reduced, likely via nitroso (-NO) and hydroxylamine (-NHOH) intermediates, to the final amine (-NH₂).
-
Desorption: The final product, 6-aminoquinoline-2-carbaldehyde, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.
Achieving Selectivity: The key to preserving the aldehyde group is to use conditions that are sufficiently energetic to reduce the nitro group but mild enough to avoid significant reduction of the carbonyl. This is achieved by:
-
Catalyst Choice: 10% Pd/C provides a good balance of activity and selectivity.[4]
-
Moderate Pressure: Using a pressure of 3-5 bar (approx. 45-75 psi) of hydrogen provides a sufficient concentration of dissolved hydrogen to drive the reaction without being overly aggressive.
-
Controlled Temperature: Running the reaction at or near room temperature minimizes the rate of aldehyde reduction, which typically requires higher activation energy.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis (1-5 g). All operations involving hydrogen gas and pyrophoric catalysts must be conducted in a certified chemical fume hood with appropriate safety measures in place.[7][8]
Materials & Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥97% | Standard Supplier | Starting material |
| 10% Palladium on Carbon (Pd/C) | 50% wet basis | Standard Supplier | Catalyst, handle with care as it can be pyrophoric when dry.[8] |
| Ethanol (EtOH) | Anhydrous | Standard Supplier | Reaction Solvent |
| Hydrogen (H₂) Gas | High Purity (≥99.99%) | Gas Supplier | Reducing Agent |
| Nitrogen (N₂) Gas | High Purity | Gas Supplier | Inert gas for purging |
| Celite® (Diatomaceous Earth) | N/A | Standard Supplier | Filtration aid |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier | For TLC and Chromatography |
| Hexane | ACS Grade | Standard Supplier | For TLC and Chromatography |
Equipment
-
Parr-type hydrogenation apparatus or a similar high-pressure reactor (e.g., 250 mL capacity).
-
Glass liner or reaction vessel for the reactor.
-
Magnetic stirrer and stir bar.
-
Standard laboratory glassware (beakers, flasks, graduated cylinders).
-
Büchner funnel and filter flask assembly.
-
Rotary evaporator.
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).
Step-by-Step Procedure
Reaction Setup:
-
Vessel Preparation: Ensure the high-pressure reaction vessel is clean and dry. Place a magnetic stir bar inside the vessel.
-
Reagent Addition: In the fume hood, add this compound (e.g., 2.02 g, 10 mmol) to the reaction vessel.
-
Catalyst Addition: Carefully add 10% Pd/C (50% wet, ~200 mg, ~10 wt% of substrate) to the vessel. Safety Note: Do not allow the catalyst to dry completely as it may become pyrophoric. Handle as a slurry when possible.[8]
-
Solvent Addition: Add anhydrous ethanol (100 mL) to the vessel.
Hydrogenation: 5. Assembly: Securely assemble the hydrogenation apparatus according to the manufacturer's instructions. 6. Inerting: Purge the system by pressurizing with nitrogen (N₂) to ~5 bar and then venting carefully. Repeat this process 3-5 times to remove all oxygen. 7. Hydrogenation: After the final N₂ vent, purge the system with hydrogen (H₂) gas. Pressurize the vessel to the target pressure of 4 bar (approx. 60 psi). 8. Reaction: Begin vigorous stirring and maintain the reaction at room temperature (20-25°C). The reaction progress can be monitored by observing the pressure drop as hydrogen is consumed. 9. Monitoring: Continue the reaction until hydrogen uptake ceases (typically 4-8 hours). The reaction can also be monitored by TLC (see section 4.1).
Work-up and Purification: 10. Depressurization: Stop the stirring. Carefully vent the excess hydrogen gas from the reactor. 11. Inerting: Purge the reactor vessel with nitrogen 3-5 times to remove all residual hydrogen.[3] 12. Catalyst Filtration: Prepare a small pad of Celite® in a Büchner funnel. Wet the pad with ethanol. Carefully filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Safety Note: Keep the filtered catalyst pad wet with solvent at all times to prevent ignition. 13. Solvent Removal: Rinse the reaction vessel and the catalyst pad with a small amount of additional ethanol. Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator. 14. Purification (if necessary): The resulting crude product is often of high purity. If further purification is required, column chromatography on silica gel using a hexane/ethyl acetate gradient can be employed.
Process Control & Characterization
A self-validating protocol requires clear checkpoints to monitor progress and confirm the identity and purity of the final product.
Reaction Monitoring by TLC
-
System: Silica gel plates.
-
Mobile Phase: 30% Ethyl Acetate in Hexane.
-
Procedure: Periodically (e.g., every hour), carefully depressurize the reactor, take a small aliquot of the reaction mixture, filter it through a small cotton plug in a pipette to remove catalyst, and spot it on a TLC plate.
-
Visualization: UV light (254 nm).
-
Expected Result: The starting material (this compound) will have a specific Rf value. The product (6-aminoquinoline-2-carbaldehyde) will appear as a new, more polar spot (lower Rf value). The reaction is complete upon the disappearance of the starting material spot.
Product Characterization
The identity and purity of the final product, 6-aminoquinoline-2-carbaldehyde, should be confirmed using standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Look for the appearance of a broad singlet corresponding to the -NH₂ protons (typically ~4-6 ppm, solvent dependent) and the disappearance of the characteristic downfield signals of the nitro-substituted quinoline ring. The aldehyde proton (-CHO) should remain as a singlet around 9.5-10.5 ppm.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of 6-aminoquinoline-2-carbaldehyde (C₁₀H₈N₂O, Mol. Wt.: 172.18 g/mol ).
-
Infrared (IR) Spectroscopy: Look for the appearance of N-H stretching bands (~3300-3500 cm⁻¹) and the retention of the strong C=O stretch of the aldehyde (~1690-1710 cm⁻¹).
Data Summary & Visualization
Table of Key Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Substrate | This compound | Starting Material |
| Catalyst | 10% Pd/C (5-10 wt%) | High activity for nitro reduction, good selectivity.[4][6] |
| Solvent | Ethanol or Methanol | Good substrate solubility, inert under reaction conditions.[5] |
| H₂ Pressure | 3-5 bar (45-75 psi) | Sufficient for reaction rate, minimizes aldehyde reduction. |
| Temperature | 20-25 °C (Room Temp.) | Favors selectivity for nitro group over aldehyde. |
| Reaction Time | 4-8 hours | Typical duration for completion, monitor by TLC/H₂ uptake. |
Reaction Scheme
Caption: Catalytic hydrogenation of this compound.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the hydrogenation.
Safety & Troubleshooting
6.1 Safety Precautions
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All operations must be performed in a well-ventilated fume hood, away from ignition sources.[7] Ensure all connections in the pressure apparatus are leak-tested with an inert gas (nitrogen) before introducing hydrogen.[3]
-
Pyrophoric Catalyst: Palladium on carbon, especially when dry and finely divided, can ignite spontaneously upon exposure to air.[8] Always handle the catalyst in a wet or slurry form. After filtration, the catalyst pad should be kept wet and disposed of properly (e.g., quenching in a large volume of water).
-
Pressure: Never exceed the maximum rated pressure for the reaction vessel.[3] Use a blast shield, especially for reactions at elevated pressures.[8]
6.2 Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Slow or Stalled Reaction | 1. Inactive catalyst.2. Catalyst poisoning (e.g., by sulfur impurities).3. Insufficient H₂ pressure or leak in the system. | 1. Use fresh, high-quality catalyst.2. Purify the starting material if impurities are suspected.3. Check for leaks and ensure proper pressure is maintained. |
| Formation of Byproducts (e.g., alcohol) | 1. Reaction temperature is too high.2. Reaction time is too long.3. Catalyst loading is too high. | 1. Maintain reaction at room temperature; consider cooling if necessary.2. Monitor carefully by TLC and stop the reaction upon consumption of starting material.3. Reduce catalyst loading to 5 wt%. |
| Low Product Yield | 1. Incomplete reaction.2. Product adsorbed onto the catalyst or Celite®.3. Mechanical losses during work-up. | 1. Allow the reaction to run longer; confirm completion by TLC.2. Wash the catalyst/Celite pad thoroughly with additional solvent (e.g., methanol or ethyl acetate).3. Ensure careful transfers during filtration and solvent removal steps. |
References
Application Notes & Protocols: Characterizing 6-Nitroquinoline-2-carbaldehyde Derivatives
Introduction
6-Nitroquinoline-2-carbaldehyde and its derivatives represent a significant class of heterocyclic compounds, pivotal in the fields of medicinal chemistry and materials science. Their structural framework, featuring a quinoline nucleus substituted with a nitro group and a reactive carbaldehyde moiety, makes them versatile precursors for synthesizing a wide array of pharmacologically active agents and functional materials.[1] The precise characterization of these molecules is a critical prerequisite for any downstream application, ensuring structural integrity, purity, and the desired physicochemical properties.
This comprehensive guide provides detailed application notes and robust protocols for the analytical characterization of this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies. The techniques discussed herein are foundational for confirming molecular structure, identifying impurities, and establishing a comprehensive analytical profile.
Core Analytical Techniques: A Multi-faceted Approach
A single analytical technique is rarely sufficient for the unambiguous characterization of a novel chemical entity. A multi-faceted approach, leveraging the strengths of various spectroscopic and chromatographic methods, is essential for a comprehensive structural elucidation and purity assessment. This guide will focus on the most critical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Vibrational Spectroscopy (FT-IR and UV-Vis).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful technique for the elucidation of the molecular structure of organic compounds in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound derivatives, both ¹H and ¹³C NMR are indispensable.
Expertise & Experience: Interpreting the Spectra
The chemical shifts (δ) in the ¹H NMR spectrum of a this compound derivative are highly informative. The aldehyde proton is expected to appear as a singlet in the downfield region, typically around δ 10.0-10.5 ppm, due to the deshielding effect of the carbonyl group.[2] The aromatic protons of the quinoline ring system will resonate in the δ 7.0-9.0 ppm range. The specific substitution pattern on the quinoline ring and any derivatization of the carbaldehyde group will significantly influence the multiplicity and coupling constants of these aromatic signals, allowing for precise structural assignment. For instance, the presence of the electron-withdrawing nitro group at the 6-position will deshield adjacent protons.
In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde is a key diagnostic signal, typically appearing in the highly deshielded region of δ 190-200 ppm. The carbons of the quinoline ring will resonate in the aromatic region (δ 120-160 ppm). Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing proton-proton and proton-carbon correlations, respectively, thereby confirming the complete structural assignment.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound derivative (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube (5 mm)
-
Internal standard (e.g., Tetramethylsilane - TMS)
Instrumentation:
-
NMR Spectrometer (400 MHz or higher for optimal resolution)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified this compound derivative and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent is critical and should be based on the solubility of the compound.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A spectral width of 0-12 ppm is typically sufficient.
-
Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.
-
Phase the spectrum and reference it to the residual solvent peak or the internal standard (TMS at 0 ppm).
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire the proton-decoupled ¹³C NMR spectrum. A spectral width of 0-220 ppm is generally appropriate.
-
A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, as the natural abundance of ¹³C is low.
-
Process the FID and reference the spectrum to the solvent peak.
-
Data Interpretation:
-
Analyze the chemical shifts, multiplicities, coupling constants, and integrals in the ¹H NMR spectrum to assign the protons to their respective positions in the molecule.
-
Analyze the chemical shifts in the ¹³C NMR spectrum to identify the carbon skeleton, paying close attention to the characteristic aldehyde carbonyl signal.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to obtain structural information from its fragmentation pattern.[3] For this compound derivatives, both low-resolution and high-resolution MS (HRMS) are valuable.
Expertise & Experience: Deciphering the Mass Spectrum
Electron Ionization (EI) is a common ionization technique that often leads to extensive fragmentation, providing a "fingerprint" mass spectrum that can be used for structural elucidation. The molecular ion peak (M⁺) will correspond to the molecular weight of the compound.[4] Common fragmentation pathways for quinoline derivatives include the loss of HCN from the quinoline ring.[5] The presence of the nitro group will also lead to characteristic fragmentation patterns, such as the loss of NO₂ or NO.
Electrospray Ionization (ESI) is a softer ionization technique that typically results in the observation of the protonated molecule [M+H]⁺ or other adducts, providing a clear indication of the molecular weight with minimal fragmentation.[3] High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the molecule by measuring the exact mass with high precision.[6]
Protocol 2: High-Resolution Mass Spectrometry (HRMS) via ESI-TOF
Objective: To determine the accurate mass and elemental composition of the this compound derivative.
Materials:
-
This compound derivative (approx. 1 mg)
-
HPLC-grade solvent (e.g., acetonitrile, methanol)
-
Volumetric flasks and pipettes
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) or syringe pump for sample introduction
-
Time-of-Flight (TOF) Mass Spectrometer with an Electrospray Ionization (ESI) source
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable HPLC-grade solvent.
-
Instrument Calibration: Calibrate the mass spectrometer using a known reference standard to ensure high mass accuracy.
-
Sample Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump or by direct injection into the HPLC flow.
-
Mass Spectrum Acquisition:
-
Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the derivative. For many quinoline derivatives, positive ion mode is effective.
-
Set the mass range to cover the expected molecular weight of the compound.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺ or other adducts.
-
Use the instrument's software to calculate the elemental composition based on the measured accurate mass. Compare the calculated formula with the expected formula.
-
High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification
HPLC is a cornerstone technique for separating, identifying, and quantifying components in a mixture.[7] For the characterization of this compound derivatives, reverse-phase HPLC (RP-HPLC) with UV detection is the most common method for assessing purity.
Expertise & Experience: Developing a Robust HPLC Method
A C18 column is a good starting point for the separation of these relatively non-polar compounds.[8] The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with a small amount of formic acid or phosphoric acid to improve peak shape).[8][9] The nitroquinoline moiety is a strong chromophore, making UV detection highly sensitive. A detection wavelength in the range of 254 nm or near the compound's λmax is generally suitable.[8] Method development involves optimizing the mobile phase composition (isocratic or gradient elution), flow rate, and column temperature to achieve good resolution between the main peak and any impurities.
Protocol 3: Purity Analysis by RP-HPLC-UV
Objective: To determine the purity of the this compound derivative.
Materials:
-
This compound derivative (approx. 1 mg)
-
HPLC-grade acetonitrile and water
-
Formic acid (or other suitable modifier)
-
Volumetric flasks and pipettes
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Procedure:
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a suitable solvent (e.g., 1 mg/mL in acetonitrile). Dilute to a working concentration (e.g., 0.1 mg/mL).
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Injection and Data Acquisition: Inject the sample and acquire the chromatogram for the duration of the gradient run.
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main compound as a percentage of the total peak area.
-
Vibrational and Electronic Spectroscopy: Functional Group and Chromophore Analysis
Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic transitions within the molecule.[10]
Expertise & Experience: Correlating Spectra with Structure
FT-IR Spectroscopy: The FT-IR spectrum of a this compound derivative will exhibit characteristic absorption bands. Key vibrations to look for include:
-
C=O stretch (aldehyde): A strong band around 1700-1720 cm⁻¹.[11]
-
N-O stretch (nitro group): Two strong bands, typically around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).
-
C=N and C=C stretches (quinoline ring): Multiple bands in the 1450-1600 cm⁻¹ region.[11]
-
C-H stretch (aromatic and aldehyde): Bands above 3000 cm⁻¹ and around 2700-2900 cm⁻¹, respectively.
UV-Vis Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, provides information about the conjugated π-electron system.[12] Nitroaromatic compounds generally show strong absorption in the UV region.[13] The spectrum of a this compound derivative is expected to show multiple absorption bands corresponding to the electronic transitions within the quinoline ring and the influence of the nitro and carbaldehyde substituents.
Protocol 4: FT-IR and UV-Vis Spectroscopy
Objective: To identify key functional groups and characterize the electronic absorption properties.
A. FT-IR Spectroscopy (ATR Method)
Instrumentation:
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Analysis: Place a small amount of the solid sample directly on the ATR crystal and apply pressure to ensure good contact.
-
Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.
B. UV-Vis Spectroscopy
Instrumentation:
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol) of a known concentration.
-
Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Fill a cuvette with the sample solution and record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known.
Visualization of Analytical Workflow
The following diagram illustrates the logical flow of the analytical techniques described for the comprehensive characterization of this compound derivatives.
Caption: A logical workflow for the characterization of this compound derivatives.
Conclusion
The robust characterization of this compound derivatives is a critical step in their development for various scientific and industrial applications. The synergistic use of NMR spectroscopy, mass spectrometry, HPLC, and vibrational/electronic spectroscopy provides a comprehensive analytical toolkit for unambiguous structural elucidation, purity assessment, and confirmation of functional groups. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently and accurately characterize these important molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline, 6-nitro- [webbook.nist.gov]
- 5. chempap.org [chempap.org]
- 6. mdpi.com [mdpi.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Separation of 6-Methyl-5-nitroquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Comparing FTIR and UV-Vis for Chemical Analysis [eureka.patsnap.com]
- 11. ijsr.net [ijsr.net]
- 12. Spectroscopic (FT-IR, FT-Raman, UV and NMR) investigation on 1-phenyl-2-nitropropene by quantum computational calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Strategic Application of 6-Nitroquinoline-2-carbaldehyde in Multi-Component Reactions: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the potential applications of 6-nitroquinoline-2-carbaldehyde in the synthesis of complex molecular architectures through multi-component reactions (MCRs). While direct literature precedents for the use of this specific aldehyde in common MCRs are limited, this guide offers detailed protocols and mechanistic insights based on established methodologies for analogous substrates. The information herein is intended to empower researchers to design and execute novel synthetic pathways leveraging the unique reactivity of this versatile building block.
Introduction: The Power of Multi-Component Reactions in Drug Discovery
Multi-component reactions, which involve the simultaneous combination of three or more reactants in a single synthetic operation, have emerged as a cornerstone of modern medicinal chemistry.[1][2] These reactions offer significant advantages over traditional linear syntheses, including increased efficiency, reduced waste, and the ability to rapidly generate libraries of structurally diverse compounds.[2] The quinoline scaffold, a privileged structure in numerous biologically active molecules, is a prime target for MCR-based synthesis.[3] The subject of this guide, this compound, with its electrophilic aldehyde functionality and the electron-withdrawing nitro group, presents a unique substrate for incorporation into various MCRs to generate novel quinoline-based chemotypes.
Doebner Reaction: A Pathway to Substituted Quinolines
The Doebner reaction is a classic three-component reaction that synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[4] This reaction offers a straightforward approach to constructing the quinoline core with substitution patterns dictated by the choice of starting materials.
Mechanistic Insight
The reaction is believed to proceed through the initial formation of a Schiff base from the aniline and the aldehyde. This is followed by the reaction with the enol form of pyruvic acid, subsequent cyclization, and oxidation to yield the final quinoline-4-carboxylic acid. The electron-withdrawing nature of the nitro group on the this compound would likely influence the reactivity of the intermediate Schiff base.
General Protocol for a Doebner Reaction
While a specific protocol for this compound is not available, the following general procedure for a Doebner reaction with a substituted benzaldehyde can be adapted.[5]
Materials:
-
Substituted Aniline (e.g., p-toluidine)
-
This compound
-
Pyruvic Acid
-
Ethanol
-
Hydrochloric Acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the substituted aniline (1.0 eq.) and this compound (1.0 eq.) in ethanol.
-
Add a catalytic amount of hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux for 1 hour to facilitate the formation of the Schiff base.
-
To the refluxing solution, add pyruvic acid (1.2 eq.) dropwise over 15 minutes.
-
Continue refluxing the reaction mixture for an additional 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Expected Outcome and Considerations
This reaction would be expected to yield a 2-(6-nitroquinolin-2-yl)-substituted quinoline-4-carboxylic acid. The yield and purity of the product would likely be influenced by the specific aniline used and the reaction conditions. Optimization of the catalyst, solvent, and reaction time may be necessary.
Pfitzinger Reaction: Accessing Quinoline-4-Carboxylic Acids from Isatin
The Pfitzinger reaction provides an alternative route to quinoline-4-carboxylic acids through the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group, in the presence of a strong base.[6][7]
Mechanistic Rationale
The reaction commences with the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid. This is followed by condensation with the carbonyl compound to form an imine, which then cyclizes and dehydrates to afford the quinoline-4-carboxylic acid.[6] In the context of this compound, it would not directly participate as the primary carbonyl component in the classical Pfitzinger reaction, which requires an enolizable ketone or aldehyde. However, derivatives of this compound bearing an α-methylene ketone functionality could be synthesized and subsequently employed in a Pfitzinger reaction.
General Protocol for a Pfitzinger Reaction
The following is a general protocol for the Pfitzinger reaction.[7]
Materials:
-
Isatin
-
A carbonyl compound with an α-methylene group (e.g., acetophenone)
-
Potassium Hydroxide
-
Ethanol
-
Water
-
Acetic Acid
Procedure:
-
In a round-bottom flask, dissolve isatin (1.0 eq.) and the carbonyl compound (1.1 eq.) in ethanol.
-
Add a solution of potassium hydroxide (3.0 eq.) in water to the mixture.
-
Heat the reaction mixture to reflux for 3-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Acidify the aqueous solution with acetic acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to obtain the crude quinoline-4-carboxylic acid.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) for purification.
Ugi Four-Component Reaction (U-4CR): A Gateway to Peptide Mimetics
The Ugi four-component reaction is a powerful tool for the synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[1][8] This reaction is renowned for its high atom economy and the ability to generate complex, peptide-like structures in a single step.
Mechanistic Overview
The Ugi reaction is initiated by the formation of an imine from the aldehyde and the amine. The isocyanide then undergoes a nucleophilic attack on the iminium ion, followed by the addition of the carboxylate anion. A subsequent Mumm rearrangement leads to the stable α-acylamino amide product.[1] The electrophilic nature of this compound makes it a suitable candidate for the aldehyde component in this reaction.
General Protocol for an Ugi Reaction
The following protocol outlines the general procedure for an Ugi four-component reaction.
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine)
-
Carboxylic acid (e.g., acetic acid)
-
Isocyanide (e.g., cyclohexyl isocyanide)
-
Methanol
Procedure:
-
To a solution of this compound (1.0 eq.) in methanol, add the amine (1.0 eq.) and the carboxylic acid (1.0 eq.).
-
Stir the mixture at room temperature for 10-20 minutes to allow for the formation of the iminium ion.
-
Add the isocyanide (1.0 eq.) to the reaction mixture. The reaction is often exothermic.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Potential Products and Applications
The Ugi reaction with this compound would generate novel α-acylamino amides bearing the 6-nitroquinoline moiety. These products could serve as interesting scaffolds for the development of new therapeutic agents, given the known biological activities of both quinolines and peptide mimetics.
Povarov Reaction: Constructing Tetrahydroquinolines
The Povarov reaction is a three-component reaction between an aniline, an aldehyde, and an electron-rich alkene to form a tetrahydroquinoline derivative.[9] This reaction is a formal aza-Diels-Alder reaction and provides a convergent route to this important heterocyclic core.
Mechanistic Considerations
The reaction proceeds via the formation of an imine from the aniline and the aldehyde, which then acts as the azadiene in a [4+2] cycloaddition with the alkene. The use of a Lewis or Brønsted acid catalyst is often employed to activate the imine towards the cycloaddition. This compound can serve as the aldehyde component in this reaction.
General Protocol for a Povarov Reaction
A general procedure for the Povarov reaction is as follows.
Materials:
-
Aniline
-
This compound
-
Electron-rich alkene (e.g., 2,3-dihydrofuran)
-
Lewis acid catalyst (e.g., BF₃·OEt₂)
-
Dichloromethane
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the aniline (1.0 eq.) and this compound (1.0 eq.) in dichloromethane.
-
Cool the mixture to 0 °C and add the Lewis acid catalyst (e.g., 10 mol%) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the electron-rich alkene (1.2 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Representative Multi-Component Reactions for Quinoline Synthesis
| Reaction Name | Component 1 | Component 2 | Component 3 | Component 4 (if applicable) | Product Type |
| Doebner | Aniline | Aldehyde | Pyruvic Acid | - | Quinoline-4-carboxylic acid |
| Pfitzinger | Isatin | Carbonyl with α-H | Base | - | Quinoline-4-carboxylic acid |
| Ugi | Aldehyde | Amine | Carboxylic Acid | Isocyanide | α-Acylamino amide |
| Povarov | Aniline | Aldehyde | Alkene | - | Tetrahydroquinoline |
Experimental Workflows and Diagrams
Doebner Reaction Workflow
Caption: General workflow for the Doebner reaction.
Ugi Reaction Mechanism
Caption: Simplified mechanism of the Ugi four-component reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. iipseries.org [iipseries.org]
- 4. Three-component green reaction of arylaldehydes, 6-amino-1,3- dimethyluracil and active methylene compounds catalyzed by Zr(HSO4)4 under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Friedlaender Synthesis [organic-chemistry.org]
- 9. Concise synthesis of 2,3-disubstituted quinoline derivatives via ruthenium-catalyzed three-component deaminative coupling reaction of anilines, aldehydes and amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Synthetic Routes to Functionalized Quinolines Using 6-Nitroquinoline-2-carbaldehyde
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] The strategic functionalization of this heterocycle is paramount for modulating pharmacological activity, selectivity, and pharmacokinetic properties.[3] 6-Nitroquinoline-2-carbaldehyde has emerged as a particularly valuable and versatile starting material in this pursuit.[4] Its two distinct and orthogonally reactive functional groups—an electrophilic aldehyde at the C2 position and an electron-withdrawing nitro group at the C6 position—provide a rich platform for diverse synthetic transformations. This guide details key synthetic strategies, field-proven protocols, and the underlying chemical logic for leveraging this compound to generate libraries of novel, functionalized quinoline derivatives for drug discovery and development.
Introduction: The Strategic Value of this compound
Functionalized quinolines exhibit a remarkable breadth of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The precise placement and nature of substituents on the quinoline ring are critical for target engagement and overall efficacy. This compound is an ideal precursor for several reasons:
-
Orthogonal Reactivity: The aldehyde and nitro groups can be addressed with high chemoselectivity. The aldehyde is primed for nucleophilic attack and condensation reactions, while the nitro group is susceptible to reduction, paving the way for a host of amine-based chemistries.
-
Electronic Activation: The electron-withdrawing nature of the nitro group activates the quinoline ring, influencing its reactivity in various transformations.
-
Synthetic Convergence: It allows for the convergent synthesis of complex molecules by preparing functionalized fragments that can be coupled to the quinoline core via its aldehyde or (post-reduction) amino functionalities.
This document outlines two primary synthetic avenues originating from this key building block: (A) transformations targeting the C2-aldehyde and (B) functionalization via reduction of the C6-nitro group.
Caption: Overview of synthetic pathways from this compound.
Pathway A: Derivatization via the C2-Carbaldehyde
The aldehyde group is a versatile handle for introducing a wide array of functionalities through condensation and addition reactions.
Synthesis of Schiff Bases (Imines)
The formation of an imine bond via condensation with primary amines is one of the most direct methods to introduce molecular diversity. This reaction is typically reversible and can be driven to completion by removing water.[5] The resulting Schiff bases are not only stable final products but can also serve as intermediates for further reduction to secondary amines.
Causality Behind Experimental Choices:
-
Catalyst: A mild acid catalyst (e.g., acetic acid) is often used to protonate the aldehyde carbonyl, increasing its electrophilicity and accelerating the initial nucleophilic attack by the amine.
-
Solvent: Solvents like ethanol or methanol are ideal as they readily dissolve the reactants and the product often crystallizes upon formation. For driving the reaction to completion, a solvent like toluene in conjunction with a Dean-Stark apparatus allows for the azeotropic removal of water.
-
Dehydrating Agent: The use of a dehydrating agent like anhydrous MgSO₄ can effectively remove the water by-product, shifting the equilibrium towards the imine product.[5]
Protocol 2.1: General Procedure for Schiff Base Formation
-
Reactant Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous ethanol (10 mL per mmol of aldehyde).
-
Amine Addition: Add the desired primary amine (1.05 eq.) to the solution. If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq.) to liberate the free amine.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Stir the mixture at room temperature or gently heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 1-4 hours, frequently indicated by the precipitation of the imine product.
-
Isolation: Cool the reaction mixture to room temperature. Collect the precipitated solid by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials.
-
Purification: The product is often pure after filtration. If necessary, recrystallize from a suitable solvent like ethanol or ethyl acetate.
| Reactant Amine | Product Name | Typical Yield | Appearance |
| Aniline | N-(6-nitroquinolin-2-ylmethylene)aniline | >90% | Yellow Solid |
| 4-Fluoroaniline | 4-Fluoro-N-(6-nitroquinolin-2-ylmethylene)aniline | >90% | Pale Yellow Solid |
| Benzyl Amine | N-(6-nitroquinolin-2-ylmethylene)-1-phenylmethanamine | >85% | Crystalline Solid |
Pathway B: Functionalization via the C6-Nitro Group
The nitro group is a powerful synthetic handle, primarily through its reduction to a primary amine. This transformation unlocks a vast potential for building complex molecular architectures.
Reduction to 6-Aminoquinoline-2-carbaldehyde
The selective reduction of an aromatic nitro group in the presence of an aldehyde can be achieved using mild and chemoselective reagents. Stannous chloride (SnCl₂) in an acidic medium is a classic and highly effective method for this transformation.[6][7]
Causality Behind Experimental Choices:
-
Reagent: Stannous chloride is a preferred reagent as it is a mild reducing agent that readily reduces aromatic nitro groups without affecting other reducible functionalities like aldehydes or esters under controlled conditions.
-
Medium: The reaction is typically performed in concentrated hydrochloric acid, which acts as a proton source and helps in the dissolution of the tin salts. Ethanol is often used as a co-solvent to improve the solubility of the organic substrate.
Protocol 3.1: Synthesis of 6-Aminoquinoline-2-carbaldehyde
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq.) to concentrated hydrochloric acid.
-
Substrate Addition: Slowly add a solution of this compound (1.0 eq.) in ethanol to the stirred tin(II) chloride solution.
-
Reaction: Heat the reaction mixture to reflux (approx. 80-90 °C) and monitor by TLC until the starting material is consumed (typically 2-4 hours).
-
Work-up & Neutralization: Cool the mixture to room temperature and pour it carefully onto crushed ice. Neutralize the acidic solution by the slow addition of a concentrated aqueous sodium hydroxide or ammonium hydroxide solution until the pH is basic (pH 8-9). This will precipitate tin salts.
-
Extraction: Extract the product from the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL). The product is often more soluble in the organic phase after neutralization.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Workflow for the reduction of this compound.
One-Pot Friedländer Annulation
A highly efficient strategy for constructing polycyclic quinoline systems is the one-pot reduction of an o-nitroarylcarbaldehyde followed by an in-situ Friedländer condensation with a ketone or aldehyde.[8] This approach avoids the isolation of the potentially unstable o-aminoarylcarbaldehyde intermediate and streamlines the synthesis into a single operation.
Causality Behind Experimental Choices:
-
Reducing Agent: Iron powder in the presence of a catalytic amount of acid (like HCl) is an inexpensive, effective, and environmentally benign system for reducing the nitro group.[8]
-
In-Situ Condensation: Once the amino group is formed, the reaction conditions are suitable for its condensation with the methylene component (ketone/aldehyde). The subsequent cyclization and dehydration (annulation) to form the new pyridine ring often proceeds readily upon heating.
Protocol 3.2: One-Pot Synthesis of a Benzo[b][1][9]naphthyridine Derivative
-
Reaction Setup: To a stirred suspension of iron powder (5.0 eq.) and ammonium chloride (1.0 eq.) in a 2:1 mixture of ethanol and water, add this compound (1.0 eq.).
-
Reduction: Heat the mixture to reflux for 1-2 hours to ensure complete reduction of the nitro group to the amine. Monitor by TLC.
-
Condensation: To the same reaction mixture, add the active methylene compound (e.g., cyclohexanone, 1.2 eq.) and a catalytic amount of a base such as piperidine or a Lewis acid if required.
-
Cyclization: Continue to heat the mixture at reflux. The condensation and subsequent cyclodehydration will occur. Monitor the formation of the new polycyclic product by TLC (typically 4-12 hours).
-
Work-up: After cooling, filter the reaction mixture through a pad of Celite to remove the iron salts, washing with ethanol.
-
Isolation & Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be partitioned between water and ethyl acetate. The organic layer is then dried and concentrated. Purify the crude product by column chromatography or recrystallization to yield the final functionalized polycyclic quinoline.
Summary and Outlook
This compound stands as a powerful and versatile platform for the synthesis of diverse, functionalized quinoline libraries. The protocols detailed herein provide robust and reproducible methods for derivatization through both the aldehyde and nitro functionalities. By leveraging these distinct reactive sites, researchers can rapidly access novel chemical matter, accelerating hit-to-lead campaigns and the overall drug discovery process. The strategic application of one-pot procedures, such as the reductive Friedländer annulation, further enhances synthetic efficiency, making this building block an indispensable tool for the modern medicinal chemist.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives [mdpi.com]
- 6. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note and Protocol for the Laboratory-Scale Synthesis of 6-Nitroquinoline-2-carbaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 6-Nitroquinoline-2-carbaldehyde
This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science. The quinoline scaffold itself is a recurring motif in a multitude of pharmacologically active compounds, and the strategic placement of a nitro group at the 6-position and a carbaldehyde at the 2-position offers a versatile platform for further chemical elaboration. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the quinoline ring system, while the aldehyde functionality serves as a key handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and the synthesis of various heterocyclic systems. This application note provides a detailed, field-proven protocol for the laboratory-scale synthesis of this compound, with a focus on the underlying chemical principles and safety considerations.
Synthetic Strategy: The Oxidation of 2-Methyl-6-nitroquinoline
The most direct and established method for the synthesis of this compound is the selective oxidation of the methyl group of 2-methyl-6-nitroquinoline (also known as 6-nitroquinaldine).[1][2] Among various oxidizing agents, selenium dioxide (SeO₂) has proven to be a reliable and effective choice for this transformation, particularly for the oxidation of methyl groups on heterocyclic rings.[1][3][4][5] The reaction proceeds via an electrophilic attack of the selenium dioxide on the enol form of the methylquinoline, followed by a series of rearrangements and hydrolysis to yield the desired aldehyde.
The choice of selenium dioxide is predicated on its ability to selectively oxidize activated methyl and methylene groups without significantly affecting the aromatic core, a critical consideration for maintaining the integrity of the quinoline ring system.[1] While other oxidizing agents exist, SeO₂ offers a favorable balance of reactivity and selectivity for this specific transformation.[6][7][8][9]
Experimental Workflow Overview
The overall synthetic workflow can be visualized as a three-stage process: reaction setup and execution, product workup and isolation, and finally, purification and characterization. Each stage requires meticulous attention to detail to ensure a safe and successful outcome.
Caption: A schematic overview of the laboratory synthesis of this compound.
Quantitative Data and Reagent Specifications
The following table provides a summary of the reagents and their quantities for a typical laboratory-scale synthesis.
| Reagent/Material | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Notes |
| 2-Methyl-6-nitroquinoline | 188.18 | 0.01 | 1.88 g | Starting material. Ensure purity before use. |
| Selenium Dioxide (SeO₂) | 110.96 | 0.011 | 1.22 g | Use a slight excess to ensure complete conversion. Highly Toxic! Handle with extreme caution in a well-ventilated fume hood.[10][11][12][13][14] |
| 1,4-Dioxane | 88.11 | - | 50 mL | Anhydrous grade is recommended. Serves as the reaction solvent. |
| Dichloromethane (DCM) | 84.93 | - | ~150 mL | For extraction. |
| Saturated Sodium Bicarbonate Solution | - | - | ~50 mL | For washing the organic layer. |
| Brine | - | - | ~50 mL | For final washing of the organic layer. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | ~5 g | For drying the organic layer. |
| Silica Gel | - | - | As needed | For column chromatography. |
| Eluent for Chromatography | - | - | As needed | A mixture of hexane and ethyl acetate is typically effective. The optimal ratio should be determined by TLC. |
| Expected Product | ||||
| This compound | 202.16 | - | ~1.0 - 1.4 g (50-70% yield) | The final product is typically a solid.[15][16][17] |
Detailed Experimental Protocol
Safety First: Handling Selenium Dioxide
Selenium dioxide is a highly toxic and corrosive substance.[10][11][12][13][14] Inhalation of its dust or vapor can be fatal.[10][12] It is also corrosive to the skin and eyes.[12] All manipulations involving selenium dioxide must be performed in a certified chemical fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, is mandatory.[11][13] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[10][12]
Step-by-Step Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methyl-6-nitroquinoline (1.88 g, 0.01 mol).
-
In a well-ventilated fume hood, carefully add selenium dioxide (1.22 g, 0.011 mol) to the flask.
-
Add 50 mL of anhydrous 1,4-dioxane to the flask. The use of dioxane as a solvent is well-established for selenium dioxide oxidations of methylquinolines.[1][3][4]
-
-
Reaction Execution:
-
With gentle stirring, heat the reaction mixture to reflux (approximately 101 °C for 1,4-dioxane).
-
Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). To do this, carefully take a small aliquot of the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate, eluting with a hexane:ethyl acetate mixture (e.g., 7:3 v/v). The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the reaction's progression.
-
-
Workup and Isolation:
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
The reaction will produce a black precipitate of elemental selenium. Remove this by vacuum filtration through a pad of celite. Wash the filter cake with a small amount of 1,4-dioxane to recover any entrained product.
-
Transfer the filtrate to a separatory funnel.
-
Add 100 mL of water to the separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash them sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL). The bicarbonate wash is crucial to neutralize any acidic byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel.[18]
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the sample onto the column and elute with a gradient of hexane and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity to 7:3).
-
Collect the fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound as a solid.
-
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural elucidation.[15] The ¹H NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 10 ppm) and the aromatic protons of the quinoline ring. The ¹³C NMR will show a distinctive peak for the carbonyl carbon of the aldehyde group in the range of 190-200 ppm.[15]
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde, typically in the region of 1700-1720 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The expected molecular ion peak for C₁₀H₆N₂O₃ would be at m/z 202.04.
Troubleshooting and Field-Proven Insights
-
Low Yield: If the yield is lower than expected, consider the following:
-
Incomplete Reaction: Ensure the reaction is run for a sufficient amount of time. Monitor closely by TLC. An insufficient amount of selenium dioxide can also lead to a sharp drop in yield.[3]
-
Purity of Reagents: The purity of the starting 2-methyl-6-nitroquinoline is critical. Impurities can interfere with the reaction.
-
Losses during Workup: Be meticulous during the extraction and filtration steps to minimize mechanical losses.
-
-
Formation of Byproducts: Over-oxidation to the corresponding carboxylic acid (6-nitroquinoline-2-carboxylic acid) is a potential side reaction. However, under the specified conditions in boiling dioxane, the oxidation of the aldehyde to the carboxylic acid is a much slower process.[3] Using a minimal excess of selenium dioxide and carefully monitoring the reaction time can help to mitigate this.
References
- 1. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Khan Academy [khanacademy.org]
- 10. nexchem.co.uk [nexchem.co.uk]
- 11. lobachemie.com [lobachemie.com]
- 12. ICSC 0946 - SELENIUM DIOXIDE [inchem.org]
- 13. dcfinechemicals.com [dcfinechemicals.com]
- 14. Selenium dioxide: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 15. benchchem.com [benchchem.com]
- 16. This compound | C10H6N2O3 | CID 4712256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. This compound [chemicalbook.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
"common side reactions in the synthesis of 6-Nitroquinoline-2-carbaldehyde"
Welcome to the technical support center for the synthesis of 6-Nitroquinoline-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. Here, we address common challenges, side reactions, and frequently asked questions to help you streamline your synthesis, improve yields, and ensure the highest purity of your final product.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis, which typically involves the oxidation of 2-methyl-6-nitroquinoline (also known as 6-nitroquinaldine). The most established method for this transformation is the Riley oxidation, using selenium dioxide (SeO₂).
Issue 1: Low or No Yield of the Desired Aldehyde
-
Symptom: After workup, you isolate a very small amount of this compound, or the crude material shows no desired product by TLC or ¹H NMR analysis.
-
Potential Causes & Suggested Solutions:
-
Incomplete Reaction: The oxidation of the methyl group on the quinoline ring can be sluggish.
-
Solution: Ensure the reaction is heated appropriately, typically in a high-boiling solvent like dioxane or toluene, to the reflux temperature. Monitor the reaction progress by TLC, staining for the aldehyde with a reagent like 2,4-dinitrophenylhydrazine (DNP). If the starting material is still present after several hours, consider a modest increase in the reaction time.
-
-
Sub-stoichiometric Oxidant: Selenium dioxide is consumed in the reaction. Using too little will result in incomplete conversion.
-
Solution: Use at least a stoichiometric equivalent (1.0 eq) of SeO₂ relative to the 2-methyl-6-nitroquinoline. Some procedures may call for a slight excess (e.g., 1.1 eq) to drive the reaction to completion.
-
-
Poor Quality Starting Material: The purity of 2-methyl-6-nitroquinoline is critical.
-
Solution: Verify the purity of your starting material by melting point or NMR spectroscopy before starting the reaction. Impurities may interfere with the oxidation.
-
-
Issue 2: Significant Formation of an Insoluble Byproduct
-
Symptom: During the reaction or upon cooling, a significant amount of a solid precipitates, which is not your desired aldehyde. This byproduct is often sparingly soluble in common organic solvents.
-
Potential Cause & Suggested Solution:
-
Over-oxidation to Carboxylic Acid: This is the most common and significant side reaction. The desired aldehyde is susceptible to further oxidation under the reaction conditions to form 6-nitroquinoline-2-carboxylic acid.[1] This carboxylic acid is often less soluble than the aldehyde, causing it to crash out of solution.
-
Solution:
-
Strict Temperature Control: Avoid excessive heating. While reflux is necessary, prolonged heating at very high temperatures can promote over-oxidation.
-
Limit Excess Oxidant: Do not use a large excess of SeO₂. Stick to a 1.0-1.1 stoichiometric ratio.
-
Reaction Time: Monitor the reaction closely. Once the starting material is consumed and the aldehyde is the major product, proceed with the workup promptly to avoid converting the product into the carboxylic acid.
-
Purification: The carboxylic acid can be removed. An acid-base extraction during workup can separate the acidic byproduct from the neutral aldehyde.[2] Dissolve the crude mixture in ethyl acetate, wash with a mild base like saturated sodium bicarbonate solution to extract the carboxylic acid into the aqueous layer, and then recover the aldehyde from the organic layer.
-
-
-
Issue 3: Product Discoloration and Tar Formation
-
Symptom: The final isolated product is a dark brown or black solid, not the expected pale yellow or off-white powder. Tar-like residues are observed during workup.
-
Potential Causes & Suggested Solutions:
-
Thermal Decomposition: The nitroquinoline ring system can be sensitive to high temperatures, leading to decomposition and polymerization, a common issue in quinoline syntheses under harsh conditions.[3]
-
Solution: Ensure the reaction temperature does not significantly exceed the boiling point of the solvent. Use an oil bath for uniform heating.
-
-
Formation of Elemental Selenium: The oxidation process reduces SeO₂ (Se⁴⁺) to elemental selenium (Se⁰), which often appears as a red or black amorphous solid.
-
Solution: This is an expected outcome of the Riley oxidation.[4] The elemental selenium should be removed by hot filtration of the reaction mixture through a pad of Celite or glass wool. Failure to remove it can contaminate the final product.
-
-
Product Instability: Nitroaromatic compounds can be light-sensitive.[5]
-
Solution: Protect the reaction from light by wrapping the flask in aluminum foil. Store the final product in an amber vial, protected from light and heat, to prevent degradation over time.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the selenium dioxide oxidation, and how does it lead to side products?
A1: The Riley oxidation proceeds through a complex mechanism. It is generally accepted to involve an initial ene reaction between the alkene tautomer of the methylquinoline and SeO₂, followed by a[3][6]-sigmatropic rearrangement to form an allylselenite ester.[4][6][7] This intermediate then hydrolyzes to yield the aldehyde product. Over-oxidation occurs when the newly formed, electron-deficient aldehyde is further attacked by the oxidant, ultimately yielding the more stable carboxylic acid.
Q2: Are there alternative oxidants to selenium dioxide for this synthesis?
A2: While SeO₂ is the classic and most cited reagent for this specific transformation, other methods for oxidizing benzylic methyl groups to aldehydes exist, though they may require more optimization for this substrate.[8] Options include:
-
Chromium-based reagents: Reagents like pyridinium chlorochromate (PCC) can oxidize primary alcohols (which could be formed from the methyl group in a multi-step process) to aldehydes without significant over-oxidation.[1][9] However, direct oxidation of the methyl group is challenging.
-
Activated DMSO reagents: The Swern or Moffatt oxidation protocols are mild but typically used for oxidizing alcohols to aldehydes.[10] For this specific substrate, SeO₂ remains the most direct and reliable method reported in the literature.
Q3: How can I best purify the final this compound?
A3: Purification depends on the scale and the nature of the impurities.
-
Recrystallization: This is the most common method. A mixed solvent system, such as ethanol/water or toluene/hexane, is often effective. The ideal solvent is one where the aldehyde is soluble when hot but sparingly soluble when cold.[2]
-
Column Chromatography: For removing closely related impurities or for obtaining very high purity material, silica gel column chromatography is recommended. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate is a good starting point.[2]
-
Acid-Base Extraction: As mentioned in Issue 2, this is highly effective for removing the 6-nitroquinoline-2-carboxylic acid byproduct.
Q4: My NMR spectrum shows the aldehyde proton, but the integration is low and there are other aromatic signals I can't identify. What could they be?
A4: Besides the starting material and the carboxylic acid, other side reactions, though less common, are possible. The harsh, oxidizing conditions could potentially lead to reactions on the quinoline ring itself, though the nitro group is strongly deactivating. Another possibility is the formation of dimeric or polymeric structures. A thorough workup, including the acid-base extraction and purification by chromatography, should resolve these impurities.
Visualizing the Reaction: Main vs. Side Pathway
The following diagram illustrates the desired oxidation pathway versus the most common side reaction, over-oxidation.
Caption: Key reaction pathways in the synthesis of this compound.
Comparative Summary of Synthesis Conditions
While the selenium dioxide oxidation is standard, conditions reported in various sources can differ slightly. This table provides a general comparison.
| Parameter | Condition A (Standard) | Condition B (Aggressive) | Potential Outcome |
| Oxidant | Selenium Dioxide | Selenium Dioxide | Standard reagent for Riley oxidation.[4] |
| Equivalents of SeO₂ | 1.0 - 1.1 eq | > 1.2 eq | Higher excess increases over-oxidation risk. |
| Solvent | Dioxane, Toluene | Xylene | Higher boiling point may increase reaction rate but also decomposition. |
| Temperature | Reflux (~101 °C for Dioxane) | Reflux (~140 °C for Xylene) | Higher temperatures accelerate both desired reaction and side reactions. |
| Reaction Time | 4-8 hours (TLC monitored) | > 12 hours | Prolonged time increases byproduct formation after starting material is consumed. |
| Yield (Aldehyde) | Moderate to Good | Potentially Low | Aggressive conditions favor the formation of the carboxylic acid byproduct. |
Reference Experimental Protocol
This protocol is a representative example for the synthesis of this compound via selenium dioxide oxidation.
Materials:
-
2-methyl-6-nitroquinoline (6-nitroquinaldine)[11]
-
Selenium Dioxide (SeO₂)
-
1,4-Dioxane
-
Celite (diatomaceous earth)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-6-nitroquinoline (1.0 eq) and 1,4-dioxane.
-
Reagent Addition: Add selenium dioxide (1.1 eq) to the mixture.
-
Heating: Heat the mixture to reflux (approx. 101°C) with vigorous stirring. A black precipitate of elemental selenium will form as the reaction progresses.
-
Monitoring: Monitor the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete in 4-8 hours.
-
Filtration: Once the starting material is consumed, cool the reaction mixture slightly and filter it while hot through a pad of Celite to remove the black selenium precipitate. Wash the filter cake with hot dioxane.
-
Workup:
-
Combine the filtrates and remove the dioxane under reduced pressure.
-
Dissolve the resulting crude solid in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x). This removes the carboxylic acid byproduct and residual aqueous-soluble impurities.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude solid by recrystallization (e.g., from an ethanol/water mixture) or by silica gel column chromatography to yield this compound as a solid.
References
- 1. Khan Academy [khanacademy.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Riley oxidation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 11. 2-Methyl-6-nitroquinoline [webbook.nist.gov]
Technical Support Center: Optimizing Reaction Conditions for 6-Nitroquinoline-2-carbaldehyde Derivatization
Welcome to the technical support center for the derivatization of 6-Nitroquinoline-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this versatile building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful synthesis of your target derivatives.
I. Introduction to this compound Derivatization
This compound is a key intermediate in synthetic organic and medicinal chemistry. The electron-withdrawing nature of the nitro group at the 6-position and the reactive aldehyde at the 2-position make it a valuable precursor for a variety of derivatives, primarily through condensation reactions. The two most common derivatization strategies are Schiff base formation with primary amines and Knoevenagel condensation with active methylene compounds.
This guide will focus on providing practical solutions to common issues encountered during these transformations, helping you to improve yields, minimize side reactions, and streamline your purification processes.
II. Frequently Asked Questions (FAQs)
Here we address some of the initial questions researchers often have when working with this compound.
Q1: My starting material, this compound, appears to be darkening in color upon storage. Is this a concern?
A1: Yes, darkening can be an indication of degradation. Nitroaromatic compounds can be sensitive to light and air, leading to oxidation and the formation of colored impurities.[1] To maintain the integrity of your starting material, it is recommended to store it in a cool, dark environment, preferably under an inert atmosphere like argon or nitrogen.[1]
Q2: I'm having difficulty dissolving this compound in my chosen reaction solvent. What are some suitable solvents?
A2: The solubility of this compound can be a limiting factor. Common solvents for its derivatization reactions include methanol, ethanol, dichloromethane (DCM), and acetonitrile.[2][3][4] For Schiff base formation, alcohols are often a good starting point.[2][3] For Knoevenagel condensations, ethanol and acetonitrile are frequently used.[4] If solubility remains an issue, gentle heating or the use of a co-solvent system may be necessary.
Q3: Is a catalyst always required for Schiff base formation with this compound?
A3: Not always, but it is highly recommended. The reaction between an aldehyde and a primary amine can proceed under neutral conditions, but it is often slow.[5] The reaction rate is sensitive to pH and is typically accelerated by a catalytic amount of acid.[6][7] However, excess acid can protonate the amine, rendering it non-nucleophilic and halting the reaction.[6] A few drops of glacial acetic acid are often sufficient.[3]
Q4: How can I effectively monitor the progress of my derivatization reaction?
A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[4] By co-spotting your reaction mixture with the starting aldehyde and amine (for Schiff bases) or active methylene compound (for Knoevenagel), you can visualize the consumption of reactants and the appearance of the product spot. This helps in determining the optimal reaction time and preventing the formation of byproducts from prolonged reaction times or overheating.[8]
III. Troubleshooting Guide: Schiff Base Formation
The formation of an imine (Schiff base) is a reversible condensation reaction between this compound and a primary amine.[7][9] The general mechanism involves nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.[5][9]
Caption: General workflow for Schiff base formation.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Solution & Rationale |
| Incomplete Reaction | Extend reaction time: Monitor the reaction by TLC until the starting aldehyde spot is no longer visible.[4] Increase temperature: Gently heating the reaction mixture (e.g., to reflux) can increase the reaction rate. However, monitor for byproduct formation.[10] |
| Unfavorable Equilibrium | Remove water: The reaction is reversible and produces water.[5][9] Using a Dean-Stark apparatus with a solvent like toluene can effectively remove water and drive the reaction to completion.[10] Alternatively, adding a dehydrating agent like anhydrous MgSO₄ can be effective.[11] |
| Catalyst Issue | Add a catalytic amount of acid: A few drops of glacial acetic acid or p-toluenesulfonic acid can significantly speed up the dehydration step.[3][12] Be cautious, as too much acid can protonate the amine reactant.[6] |
| Steric Hindrance | If either the amine or the aldehyde is sterically hindered, higher temperatures and longer reaction times may be necessary to achieve a good yield.[13] |
Problem 2: Formation of Multiple Products/Side Reactions
| Potential Cause | Troubleshooting Solution & Rationale |
| Reaction Temperature Too High | Lower the reaction temperature: High temperatures can lead to the formation of tars and other degradation products, a common issue in quinoline synthesis.[14] Aim for the lowest temperature that allows the reaction to proceed at a reasonable rate. |
| Presence of Water in Final Product | Ensure anhydrous workup conditions: If the product is isolated and exposed to water, the imine can hydrolyze back to the starting aldehyde and amine.[9] Wash organic extracts with brine and dry thoroughly with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). |
| Oxidation | Use fresh solvents and consider an inert atmosphere: The quinoline ring system can be susceptible to oxidation. Using degassed solvents and running the reaction under nitrogen or argon can help minimize oxidative side products. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Solution & Rationale |
| Product is an Oil or Gummy Solid | Trituration: Try adding a non-polar solvent like hexane and scratching the flask to induce crystallization. Recrystallization: If a solid can be obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is an effective purification method. |
| Co-elution of Product and Starting Material | Optimize column chromatography conditions: If using silica gel chromatography, carefully select the eluent system. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation. |
IV. Troubleshooting Guide: Knoevenagel Condensation
The Knoevenagel condensation is a reaction between this compound and a compound with an active methylene group (e.g., malononitrile, ethyl cyanoacetate), typically catalyzed by a weak base.[15][16] The reaction proceeds via nucleophilic addition followed by dehydration to yield an α,β-unsaturated product.[15][17]
Caption: Key steps in the Knoevenagel condensation.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Solution & Rationale |
| Inactive Catalyst | Use a fresh or different catalyst: Piperidine is a common and effective catalyst.[15] Ensure it is not old or degraded. Other weak organic bases can also be used.[17] |
| Inappropriate Solvent | Screen different solvents: Polar aprotic solvents like acetonitrile or DMF can be effective. Ethanol is also a common choice.[4] The choice of solvent can significantly impact the reaction rate and yield. |
| Reaction Temperature Too Low | Gradually increase the reaction temperature: Many Knoevenagel condensations proceed well at room temperature, but some may require gentle heating. Monitor by TLC to find the optimal temperature.[4] |
| Insufficient Reaction Time | Extend the reaction time: These reactions can sometimes be slow. Allow sufficient time for the reaction to go to completion, monitoring periodically with TLC.[4] |
Problem 2: Formation of Side Products
| Potential Cause | Troubleshooting Solution & Rationale |
| Self-Condensation of Aldehyde | Use a weak base: Strong bases can promote the self-condensation of the aldehyde (an aldol-type reaction).[15] Using a weak amine base like piperidine favors the Knoevenagel pathway. |
| Michael Addition | In some cases, the product can undergo a subsequent Michael addition with another equivalent of the active methylene compound. Using a 1:1 stoichiometry of reactants can help minimize this. |
| Doebner Modification Side Reaction | If using a malonic acid derivative in pyridine (the Doebner modification), decarboxylation accompanies the condensation.[15][18] Be aware of this if it is not the desired outcome. |
V. Experimental Protocols
Protocol 1: General Procedure for Schiff Base Formation
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask.
-
Add the primary amine (1.0-1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Protocol 2: General Procedure for Knoevenagel Condensation
-
Dissolve this compound (1.0 eq) and the active methylene compound (1.0 eq) in a suitable solvent (e.g., ethanol).[4]
-
Add a catalytic amount of a weak base, such as piperidine (2-3 drops).[4]
-
Stir the mixture at room temperature. The product may begin to precipitate out of the solution.[4]
-
Monitor the reaction by TLC until the starting aldehyde is consumed.[4]
-
Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.[4]
-
Collect the precipitated product by filtration.
-
Wash the solid with a small amount of cold solvent (e.g., ethanol) and dry under vacuum.[4]
VI. Summary of Optimized Reaction Parameters
| Reaction Type | Parameter | Recommendation | Rationale |
| Schiff Base Formation | Catalyst | Catalytic glacial acetic acid or p-TsOH | Accelerates the rate-limiting dehydration step.[6][7] |
| Solvent | Methanol, Ethanol, Toluene | Alcohols are good for solubility; toluene allows for azeotropic water removal.[2][10] | |
| Temperature | Room temperature to reflux | Balances reaction rate with potential for side reactions.[10] | |
| Key Optimization | Water removal (Dean-Stark or dehydrating agent) | Drives the reversible reaction towards product formation.[9][10] | |
| Knoevenagel Condensation | Catalyst | Weak base (e.g., piperidine) | Sufficiently basic to deprotonate the active methylene compound without causing aldehyde self-condensation.[15] |
| Solvent | Ethanol, Acetonitrile | Polar solvents that facilitate the reaction, often allowing for product precipitation.[4] | |
| Temperature | Room temperature | Often sufficient for high yield; minimizes byproduct formation.[4] | |
| Key Optimization | Stoichiometry (1:1 ratio) | Minimizes potential Michael addition side reactions. |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid [redalyc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents [PeerJ] [peerj.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. quora.com [quora.com]
- 11. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 16. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 17. orientjchem.org [orientjchem.org]
- 18. Knoevenagel Condensation [organic-chemistry.org]
Technical Support Center: Purification of 6-Nitroquinoline-2-carbaldehyde and its Derivatives
Welcome to the technical support center for 6-Nitroquinoline-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific purification challenges associated with this versatile intermediate and its reaction products. Here, we provide field-proven insights and troubleshooting guides in a practical question-and-answer format to ensure the successful isolation of high-purity materials for your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis and purification of this compound.
Q1: My crude this compound is a dark, oily residue. Is this normal, and how can I purify it?
A1: It is not uncommon for the crude product of nitration and formylation reactions to be dark and somewhat oily due to the presence of nitrated byproducts and residual high-boiling solvents like nitrobenzene, which is often used as both a solvent and an oxidizing agent in Skraup-type syntheses.[1] The coloration can also be a sign of degradation, as nitroaromatic compounds can be sensitive to light and heat.[2]
For initial purification, trituration with a solvent in which the desired product is sparingly soluble but the impurities are soluble (e.g., cold ethanol or a hexane/ethyl acetate mixture) can be effective. For higher purity, column chromatography followed by recrystallization is the recommended approach.
Q2: What are the typical impurities I should expect in my crude this compound?
A2: The impurities largely depend on the synthetic route. If a Vilsmeier-Haack reaction is used for formylation, you can expect residual N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), along with their decomposition products.[3][4][5][6] If the synthesis involves nitration of a quinoline precursor, regioisomers (e.g., 5-nitroquinoline or 8-nitroquinoline) are common impurities that can be challenging to separate.[7] Over-nitration leading to dinitro compounds is also a possibility.[1] Unreacted starting materials are another common source of contamination.
Q3: My purified this compound darkens upon storage. How can I prevent this?
A3: The darkening of nitroaromatic compounds is often due to photodegradation or slow oxidation.[2] To ensure the long-term stability of your purified product, it is crucial to store it in a cool, dark place, preferably in an amber vial under an inert atmosphere (e.g., argon or nitrogen). For solutions, it is advisable to prepare them fresh and store them protected from light.
Q4: I am having trouble getting my this compound to crystallize. What can I do?
A4: Difficulty in crystallization can be due to the presence of impurities that act as crystal growth inhibitors or because the compound is "oiling out." If the compound precipitates as an oil, it means the solution is supersaturated above the compound's melting point.[1] To induce crystallization, try the following:
-
Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.
-
Seed the solution with a tiny crystal of the pure compound.
-
Cool the solution very slowly. A gradual decrease in temperature often promotes the formation of well-defined crystals over rapid cooling which can lead to oiling out or amorphous solids.
-
Change the solvent system. A mixture of solvents, where the compound is soluble in one and less soluble in the other, can be effective. For nitro-substituted quinolines, alcoholic solvents or mixtures like dichloromethane-hexane have been reported to be effective for recrystallization.[8]
Part 2: Troubleshooting Guide for Purification
This section provides a more in-depth guide to troubleshoot specific purification techniques for this compound and its common reaction products.
Purification of this compound
The primary methods for purifying this compound are column chromatography and recrystallization.
Column chromatography is a powerful technique for separating the desired product from regioisomers and other byproducts.
Troubleshooting Column Chromatography
| Issue | Possible Cause | Suggested Solution |
| Poor Separation | Incorrect solvent system. | Use Thin Layer Chromatography (TLC) to determine the optimal eluent. A good starting point for nitroaromatic compounds is a hexane/ethyl acetate gradient. Aim for an Rf value of 0.2-0.3 for the desired compound. |
| Column overloading. | The amount of crude material should be appropriate for the column size. A general rule is a 20-50:1 ratio of adsorbent to sample weight for difficult separations.[9] | |
| Uneven column packing. | Ensure the column is packed uniformly to avoid channeling. A slurry packing method is generally preferred.[2] | |
| Compound is not eluting | Solvent is not polar enough. | Gradually increase the polarity of the eluent. For highly polar compounds, a small percentage of methanol in dichloromethane may be necessary. |
| Compound streaks on the column | Compound is sparingly soluble in the eluent. | Choose a solvent system in which the compound is more soluble. |
| The silica gel is too acidic. | For sensitive compounds, the silica gel can be neutralized by washing with a solvent containing a small amount of a non-polar base like triethylamine. |
Experimental Protocol: Column Chromatography of this compound
-
Adsorbent: Silica gel (60-120 mesh).
-
Eluent System: Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient could be from 100% hexane to 50:50 hexane/ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the column. Allow it to settle, ensuring a flat top surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the column.
-
Elution: Begin elution with the starting solvent mixture, collecting fractions.
-
Monitoring: Monitor the fractions by TLC and combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the purified compound.
Recrystallization is an excellent final purification step to obtain highly pure crystalline material.
Troubleshooting Recrystallization
| Issue | Possible Cause | Suggested Solution |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling point solvent or a solvent mixture. |
| The solution is too concentrated. | Add a small amount of hot solvent to redissolve the oil, then allow it to cool slowly.[1] | |
| Low Recovery | The compound is too soluble in the chosen solvent, even at low temperatures. | Use a different solvent or a solvent pair. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| No Crystal Formation | The solution is not saturated. | Evaporate some of the solvent to increase the concentration. |
| Nucleation is slow. | Scratch the flask or add a seed crystal. |
Logical Workflow for Purification of this compound
Caption: Workflow for purifying this compound.
Purification of Common Reaction Products
The aldehyde functional group of this compound is a versatile handle for further synthetic transformations. Here, we address the purification challenges of its common reaction products.
Imines are typically formed by the condensation of the aldehyde with a primary amine.
Q: My imine product is hydrolyzing back to the starting materials on the silica gel column. How can I purify it?
A: This is a common problem as the acidic nature of silica gel can catalyze the hydrolysis of the imine bond.[10][11] To circumvent this issue:
-
Use a basic stationary phase: Alumina (basic or neutral) can be a better choice than silica gel for the purification of imines.[11]
-
Neutralize the eluent: Add a small amount (0.1-1%) of a non-nucleophilic base like triethylamine to your eluent system (e.g., hexane/ethyl acetate) to neutralize the acidic sites on the silica gel.[10][11]
-
Recrystallization: If the imine is a solid, recrystallization is often the best method to avoid decomposition on a column.[10]
The aldehyde can be reduced to the corresponding primary alcohol, (6-nitroquinolin-2-yl)methanol, using reducing agents like sodium borohydride (NaBH₄).[12][13][14][15]
Q: After reduction with NaBH₄ and workup, my alcohol product is contaminated with boron salts. How do I remove them?
A: Boron salts from the workup can be persistent. To remove them:
-
Acidic workup: A mild acidic workup (e.g., with dilute HCl) can help to break down the borate esters formed during the reaction.
-
Azeotropic removal: Repeatedly adding methanol and evaporating it under reduced pressure can help remove boric acid as the volatile trimethyl borate.
-
Column chromatography: The alcohol product is typically more polar than the starting aldehyde. A polar solvent system (e.g., a higher percentage of ethyl acetate in hexane or dichloromethane/methanol) will be required for elution from a silica gel column.
The aldehyde can be oxidized to 6-nitroquinoline-2-carboxylic acid.
Q: How do I purify the carboxylic acid product from the unreacted aldehyde?
A: The acidic nature of the product allows for a simple and effective purification method:
-
Base extraction: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base solution (e.g., saturated sodium bicarbonate). The carboxylic acid will be deprotonated and move into the aqueous layer, while the unreacted aldehyde remains in the organic layer.
-
Acidification and isolation: Separate the aqueous layer and re-acidify it with a strong acid (e.g., concentrated HCl) until the carboxylic acid precipitates. The solid product can then be collected by filtration.
Decision Tree for Product Purification
Caption: Decision tree for purifying common derivatives.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cactus.utahtech.edu [cactus.utahtech.edu]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. web.uvic.ca [web.uvic.ca]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Khan Academy [khanacademy.org]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
Technical Support Center: Managing Selectivity in Reactions with 6-Nitroquinoline-2-carbaldehyde
Welcome to the technical support center for navigating the complexities of 6-nitroquinoline-2-carbaldehyde in your synthetic workflows. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions regarding the chemoselectivity of this versatile bifunctional molecule. The inherent challenge and synthetic utility of this compound lie in the differential reactivity of its two key functional groups: the electrophilic aldehyde at the 2-position and the reducible nitro group at the 6-position. This guide will help you selectively address either functional group with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving selective reactions with this compound?
The primary challenge lies in the potential for cross-reactivity between the aldehyde and nitro functionalities under various reaction conditions. For instance, reagents intended to reduce the nitro group can also reduce the aldehyde, and conditions for aldehyde modification might inadvertently affect the nitro group. Achieving selectivity requires a careful choice of reagents and reaction conditions tailored to the desired transformation.
Q2: Which functional group is generally more reactive?
The reactivity is highly dependent on the type of reagent used. The aldehyde group is a potent electrophile and will readily react with a wide range of nucleophiles. The nitro group, on the other hand, is susceptible to reduction by various reducing agents. The quinoline ring itself, influenced by the electron-withdrawing nitro group, can also participate in certain reactions.[1]
Q3: Can I selectively reduce the nitro group without affecting the aldehyde?
Yes, this is a common and achievable transformation. The key is to use a chemoselective reducing agent that favors the reduction of an aromatic nitro group over an aldehyde. Several methods have proven effective for this purpose.[2] Classic and robust methods include the use of iron powder in the presence of an acid like hydrochloric or acetic acid.[2][3] Another excellent choice is tin(II) chloride dihydrate (SnCl2·2H2O) in a solvent such as ethanol or ethyl acetate, which is known for its mildness and high selectivity for nitro groups over carbonyls.[2]
Q4: How can I perform a reaction at the aldehyde group while leaving the nitro group intact?
For reactions where the aldehyde is the target, it is often necessary to employ conditions that do not affect the nitro group. For example, in nucleophilic additions to the aldehyde, such as Wittig reactions or the formation of Schiff bases, the nitro group is typically stable. However, if the desired reaction requires harsh conditions that could reduce the nitro group, a protection strategy for the aldehyde may be necessary if you intend to modify the nitro group first.
Troubleshooting Guides
This section provides solutions to common problems encountered during the selective manipulation of this compound.
Problem 1: My nitro group reduction is also reducing the aldehyde.
This is a classic selectivity problem. The choice of reducing agent is critical to avoid over-reduction.
Troubleshooting Workflow: Selecting the Appropriate Reducing Agent for Nitro Group Reduction
Caption: Decision workflow for selecting a suitable reducing agent.
Data on Reagent Selectivity for Nitro Reduction:
| Reducing System | Other Functional Group Tolerance | Typical Yields | Notes |
| Fe/HCl or Fe/NH4Cl | Good for aldehydes, ketones, esters, and amides. | >85% | A classic, cost-effective, and robust method.[2] |
| SnCl2·2H2O | Excellent for aldehydes, ketones, and nitriles. | >90% | A mild and highly selective option.[2] |
| H2, Sulfided Pt/C | Good for preserving halogens. | 80-90% | Offers high selectivity in the presence of halogens.[2] |
| H2, Raney Nickel | Often preferred over Pd/C to prevent dehalogenation. | >90% | Effective for substrates with aromatic halides.[3] |
| H2, Pd/C | Can sometimes reduce other functional groups. | >90% | Over-reduction is a potential issue that needs careful monitoring.[2][4] |
Problem 2: My reaction at the aldehyde is being complicated by the nitro group.
In some cases, the strongly electron-withdrawing nature of the nitro group can influence the reactivity of the quinoline ring system or be incompatible with certain reagents.
Troubleshooting Strategy: Aldehyde Protection
If you need to perform a reaction that is incompatible with the nitro group (e.g., using a strongly reducing reagent that would also target the nitro group), protecting the aldehyde is a viable strategy. The most common way to protect an aldehyde is by converting it into an acetal, which is stable to a wide range of reaction conditions, especially basic and nucleophilic environments.[5][6]
Experimental Protocol: Acetal Protection of this compound
-
Dissolve: Dissolve this compound (1 equivalent) in a suitable anhydrous solvent such as toluene or dichloromethane.
-
Add Diol: Add ethylene glycol (1.5-2 equivalents) to the solution.
-
Add Catalyst: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) (0.01-0.05 equivalents).
-
Reaction: Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting acetal by column chromatography on silica gel.
Deprotection: The acetal protecting group can be easily removed by treatment with aqueous acid (e.g., dilute HCl or acetic acid) to regenerate the aldehyde.[6]
Visualizing the Protection-Deprotection Workflow:
Caption: Workflow for aldehyde protection and deprotection.
Problem 3: I am trying to perform a Friedländer synthesis with 6-aminoquinoline-2-carbaldehyde, but I am getting low yields.
The Friedländer synthesis involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing a reactive α-methylene group to form a quinoline.[7][8] In your case, you are starting with a pre-formed quinoline and aiming to build another ring onto it.
Troubleshooting Tips for Friedländer Annulation:
-
Catalyst: The reaction can be catalyzed by either acid or base. Experiment with both to find the optimal conditions for your specific substrates. Sodium hydroxide in ethanol is a common base-catalyzed condition.[7]
-
Reactant Equivalence: Ensure the stoichiometry of your reactants is optimized. An excess of the methylene-containing compound may be beneficial.
-
Temperature: The reaction temperature can significantly impact the yield. Some condensations proceed at room temperature, while others require heating.
-
Solvent: The choice of solvent can influence the solubility of reactants and intermediates. Ethanol is commonly used, but other solvents like methanol or even solvent-free conditions can be explored.[9]
References
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. organicreactions.org [organicreactions.org]
- 8. Common Quinoline Synthesis Reactions - Flychem Co., ltd [en.fly-chem.com]
- 9. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
"preventing polymerization of 6-Nitroquinoline-2-carbaldehyde under acidic conditions"
Welcome to the technical support guide for 6-Nitroquinoline-2-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. The unique electronic properties of this compound make it a valuable precursor, but also introduce specific stability challenges, particularly its propensity to polymerize under acidic conditions. This guide provides in-depth explanations, troubleshooting protocols, and preventative strategies to ensure successful and reproducible experimental outcomes.
Section 1: Foundational Knowledge - Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the stability of this compound.
Q1: Why is this compound so prone to polymerization in acidic environments?
A: The polymerization is a classic example of an acid-catalyzed cationic polymerization specific to aldehydes.[1] The mechanism involves several key steps:
-
Protonation: The acidic medium protonates the carbonyl oxygen of the aldehyde. This step is highly favorable as it creates a resonance-stabilized carbocation.
-
Enhanced Electrophilicity: Protonation dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[2]
-
Nucleophilic Attack & Chain Initiation: Another molecule of this compound acts as a nucleophile, with its carbonyl oxygen attacking the highly electrophilic carbon of the protonated molecule.
-
Chain Propagation: This process continues, forming a growing polymer chain with repeating acetal (or polyacetal) linkages.[3][4] The presence of the strong electron-withdrawing nitro group on the quinoline ring further exacerbates this issue by inductively increasing the partial positive charge on the carbonyl carbon, making the initial protonation and subsequent nucleophilic attack even more rapid.
Q2: What are the typical visual indicators of polymerization in my reaction flask?
A: Polymerization can manifest in several ways, depending on the concentration, temperature, and acid strength. You should be vigilant for:
-
Immediate Cloudiness: The solution may turn turbid or cloudy upon addition of acid as the polymer chain grows and becomes insoluble.
-
Precipitation: A fine white or off-white solid may crash out of the solution.
-
Formation of a Gummy Solid: In more concentrated solutions, the reaction mixture can turn into an intractable, sticky, or gummy mass that is difficult to stir or process.
-
Broadening of NMR Signals: If the polymerization is partial, proton NMR analysis of the crude product will show broad, poorly resolved signals in addition to the expected product peaks, which is characteristic of polymeric material.
Q3: Are there specific storage and handling precautions for the solid compound?
A: Yes. While the primary issue is in acidic solution, proper handling of the starting material is crucial. The compound can be sensitive to light and air over long periods.[5] It is recommended to store solid this compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent slow oxidation or degradation that could introduce impurities affecting subsequent reactions.[6]
Section 2: Troubleshooting and Prevention Protocols
This section provides actionable solutions to common problems encountered during experiments.
Issue 1: "My reaction mixture turned into an insoluble solid immediately after I added the acid."
This indicates a rapid, uncontrolled polymerization event. The key is to manage the initial burst of reactivity.
-
Root Cause: The concentration of the protonated aldehyde intermediate is too high, leading to rapid chain propagation.
-
Strategy 1: Rigorous Temperature Control
-
Principle: Lowering the temperature decreases the rate of all chemical reactions, including the initiation and propagation steps of polymerization.
-
Protocol:
-
Dissolve the this compound in the chosen reaction solvent in your reaction vessel.
-
Cool the mixture to 0 °C or lower (e.g., -20 °C) using an ice-salt or dry ice/acetone bath.
-
Prepare a separate, dilute solution of the acid catalyst in the same solvent.
-
Add the acid solution dropwise to the cold, stirring aldehyde solution over an extended period (e.g., 15-30 minutes).
-
Maintain the low temperature throughout the reaction.
-
-
-
Strategy 2: Modify Acid Addition and Choice
-
Principle: The strength and local concentration of the acid catalyst directly influence the rate of polymerization. Using weaker acids or ensuring rapid dispersion can mitigate the problem.
-
Protocol:
-
Instead of a strong mineral acid (e.g., H₂SO₄, HCl), consider using a weaker organic acid (e.g., acetic acid) or a solid acid catalyst (e.g., Amberlyst-15, Nafion) that can be filtered off later.[7] Solid acids can provide localized acidity without a high concentration of protons in the bulk solution.
-
If a strong acid is required, ensure vigorous stirring to prevent localized "hot spots" of high acid concentration during addition.
-
Always add the aldehyde solution to the acid solution, rather than the other way around, if the reaction stoichiometry allows. This keeps the instantaneous concentration of the aldehyde low.
-
-
Issue 2: "My desired reaction is slow, and I'm getting low yields with a significant amount of polymer byproduct."
This is a common scenario in reactions like Knoevenagel condensations or reductive aminations where the desired pathway must compete with polymerization.[8][9]
-
Root Cause: The rate of polymerization is competitive with the rate of the desired chemical transformation.
-
Strategy: Employing an Aldehyde Scavenger (Use with Caution)
-
Principle: A scavenger is a compound added in a small, sub-stoichiometric amount that reacts with reactive intermediates or byproducts to prevent unwanted side reactions.[10] In this context, certain amines can reversibly form imines, temporarily lowering the free aldehyde concentration. This is an advanced technique and must be optimized carefully to avoid interfering with the main reaction.
-
Considerations: This strategy is highly specific to the desired reaction. For example, in a Knoevenagel condensation, a primary amine scavenger would likely interfere. However, for other transformations, a hindered secondary amine might be plausible. This approach requires significant empirical optimization.
-
| Potential Scavenger Class | Mechanism | Potential Application | Reference |
| Hindered Primary Amines | Forms a Schiff base (imine) with the aldehyde. | Can reduce free aldehyde concentration. Must be chosen carefully to not compete with desired nucleophiles. | [11] |
| Polyamines | Can chelate or form multiple imine linkages. | Often used in industrial settings to remove trace aldehydes from polymers. | [11][12] |
| Hydroxylamine Derivatives | Forms stable oximes. | Effective at scavenging but may be too irreversible for some applications. | [13] |
Issue 3: "My protocol requires strongly acidic conditions that are fundamentally incompatible with the free aldehyde. How can I execute the synthesis?"
This is the most common and challenging scenario. The solution is not to fight the polymerization but to circumvent it entirely.
-
Root Cause: The aldehyde functional group itself cannot survive the required reaction conditions.
-
Definitive Solution: The Protecting Group Strategy
-
Principle: The aldehyde is temporarily converted into a stable functional group (an acetal) that does not react under acidic conditions used for other transformations. Once the desired reaction is complete, the acetal is easily hydrolyzed back to the aldehyde. Cyclic acetals are particularly stable.[14][15][16]
-
Protocol: Acetal Protection & Deprotection
-
Protection Step:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane), add ethylene glycol (1.5 eq).
-
Add a catalytic amount of a mild acid catalyst, such as p-toluenesulfonic acid (p-TsOH) (0.02 eq).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the acetal product.
-
Monitor the reaction by TLC or ¹H NMR until the starting aldehyde is fully consumed.
-
Work up the reaction by washing with a mild base (e.g., saturated NaHCO₃ solution) to neutralize the catalyst, then dry and concentrate to obtain the protected aldehyde.
-
-
Perform Desired Reaction: Use the resulting acetal-protected 6-nitroquinoline in your required acidic reaction. The acetal group will be inert.[17]
-
Deprotection Step:
-
Dissolve the product from the previous step in a mixture of a water-miscible solvent (e.g., acetone or THF) and aqueous acid (e.g., 1 M HCl).
-
Stir the mixture at room temperature or with gentle heating.
-
Monitor the hydrolysis by TLC until the acetal is fully converted back to the aldehyde.
-
Neutralize the acid, extract the product, and purify as needed.
-
-
-
Section 3: Visual Guides and Data Summary
Diagram 1: Mechanism of Acid-Catalyzed Aldehyde Polymerization This diagram illustrates the step-by-step cationic mechanism responsible for the polymerization of this compound.
Caption: Acid-catalyzed polymerization workflow.
Diagram 2: Recommended Workflow - The Protecting Group Strategy This flowchart outlines the decision-making process and experimental steps for using a protecting group to avoid polymerization.
Caption: Decision workflow for handling the aldehyde.
References
- 1. scribd.com [scribd.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Aldehyde - Wikipedia [en.wikipedia.org]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 12. data.epo.org [data.epo.org]
- 13. US3849498A - Method of preventing the polymerization of unsaturated aldehyde - Google Patents [patents.google.com]
- 14. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 15. youtube.com [youtube.com]
- 16. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Navigating Reactions with 6-Nitroquinoline-2-carbaldehyde
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for work-up procedures involving 6-Nitroquinoline-2-carbaldehyde. The guidance herein is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and practical utility in your experimental work.
Introduction to the Challenges
This compound is a valuable heterocyclic building block, featuring a reactive aldehyde and an electron-withdrawing nitro group on a quinoline scaffold. This combination of functionalities, while synthetically useful, can present specific challenges during reaction work-up and product purification. Common issues include the compound's potential for side reactions, purification difficulties due to its polarity, and the lability of the nitro group under certain conditions. This guide is designed to help you anticipate and address these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is a dark, intractable tar after the reaction. What could be the cause?
A1: Tar formation is a common issue when working with electron-deficient aromatic aldehydes, especially under basic or high-temperature conditions. Several factors could be at play:
-
Self-condensation or polymerization: Aldehydes can undergo self-condensation, particularly in the presence of strong bases. The electron-withdrawing nitro group can exacerbate this by making the quinoline ring susceptible to nucleophilic attack.
-
Decomposition: Prolonged reaction times at elevated temperatures can lead to the decomposition of the starting material or product.
-
Reaction with solvent: Some solvents, like acetone in the presence of a base, can react with the aldehyde.
Troubleshooting:
-
Lower the reaction temperature: If the reaction allows, perform it at a lower temperature, even if it requires a longer reaction time.
-
Control the addition of reagents: Add strong bases or other reactive reagents slowly and at a low temperature to control the reaction exotherm.
-
Choose an appropriate solvent: Use a non-reactive, anhydrous solvent.
-
Monitor the reaction closely: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product, and stop the reaction as soon as it is complete.
Q2: I am having difficulty removing the triphenylphosphine oxide by-product from my Wittig reaction. What is the best approach?
A2: Triphenylphosphine oxide is a notoriously difficult by-product to remove due to its polarity and crystallinity. Here are several effective methods:
-
Precipitation: After the reaction, concentrate the reaction mixture and triturate the residue with a non-polar solvent like hexanes, diethyl ether, or a mixture of both. Triphenylphosphine oxide is often insoluble in these solvents and will precipitate, allowing it to be removed by filtration.
-
Column Chromatography: If precipitation is incomplete, flash column chromatography on silica gel is the most common method. A gradient elution, starting with a non-polar eluent (e.g., hexanes) and gradually increasing the polarity (e.g., with ethyl acetate), will typically separate the less polar product from the more polar triphenylphosphine oxide.
-
Acid-Base Extraction (for basic products): If your product contains a basic nitrogen (like the quinoline nitrogen), you can perform an acid-base extraction. Dissolve the crude mixture in an organic solvent and extract with dilute acid (e.g., 1 M HCl). The basic product will move to the aqueous layer, leaving the neutral triphenylphosphine oxide in the organic layer. The aqueous layer can then be basified and extracted to recover the product.
Q3: The nitro group in my product seems to have been reduced during the work-up. How can I avoid this?
A3: The nitro group is susceptible to reduction under various conditions. To avoid unintentional reduction:
-
Avoid certain metals: Be cautious when using certain metals for quenching or in subsequent steps, as they can reduce nitro groups (e.g., zinc, tin, iron in acidic media).
-
Catalytic Hydrogenation: If you are performing a reaction that involves catalytic hydrogenation (e.g., using Pd/C and H₂), be aware that this will readily reduce the nitro group. If you need to preserve the nitro group, alternative catalysts or reaction conditions must be chosen.
-
Control pH: While less common, strongly acidic or basic conditions at elevated temperatures can sometimes affect the nitro group. Maintaining a near-neutral pH during work-up is generally advisable.
Troubleshooting Guide for Common Reactions
This section provides detailed work-up procedures and troubleshooting tips for common reactions involving this compound.
Schiff Base Formation
The condensation of this compound with a primary amine yields a Schiff base (imine).
Typical Work-up Procedure:
-
Reaction Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Product Precipitation: In many cases, the Schiff base product will precipitate directly from the reaction mixture upon cooling. The solid can be collected by filtration.[1]
-
Washing: Wash the collected solid with a cold solvent (e.g., ethanol, methanol) to remove unreacted starting materials and soluble impurities.[1]
-
Recrystallization: If further purification is needed, recrystallize the product from a suitable solvent (e.g., ethanol, ethyl acetate, or a solvent mixture).
Troubleshooting:
| Problem | Potential Cause | Solution |
| Product does not precipitate | The product is soluble in the reaction solvent. | Remove the solvent under reduced pressure and attempt to crystallize the residue from a different solvent system. |
| Product is an oil | The product may have a low melting point or be impure. | Try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. If this fails, purify by column chromatography. |
| Incomplete reaction | The reaction has not reached equilibrium, or water is inhibiting the reaction. | Add a dehydrating agent (e.g., anhydrous MgSO₄ or Na₂SO₄) to the reaction mixture or use a Dean-Stark trap to remove water azeotropically. |
| Product hydrolyzes during work-up | Schiff bases can be sensitive to acidic conditions and water. | Perform the work-up under neutral or slightly basic conditions and avoid prolonged contact with water. |
Wittig Reaction
The Wittig reaction is used to convert the aldehyde group into an alkene.
Typical Work-up Procedure:
-
Quenching: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature and quench it by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Washing: Combine the organic layers and wash with brine (saturated aqueous NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide by-product.
Troubleshooting:
| Problem | Potential Cause | Solution |
| Low or no product formation | The ylide was not formed or was unstable. The aldehyde is deactivated by the electron-withdrawing nitro group. | Ensure anhydrous conditions and the use of a sufficiently strong base for ylide formation. For deactivated aldehydes, a more reactive, unstabilized ylide or longer reaction times/higher temperatures may be necessary.[2][3] |
| Formation of multiple products | Isomerization of the double bond or side reactions. | The stereochemical outcome of the Wittig reaction depends on the nature of the ylide. Stabilized ylides tend to give the (E)-alkene, while unstabilized ylides often give the (Z)-alkene.[3] Analyze the product mixture by NMR to determine the isomeric ratio. |
| Difficulty separating product from triphenylphosphine oxide | Similar polarities of the product and the by-product. | Optimize the solvent system for column chromatography. If the product is non-polar, precipitation of triphenylphosphine oxide from a non-polar solvent like hexanes can be effective. |
Knoevenagel Condensation
This reaction involves the condensation of the aldehyde with an active methylene compound.
Typical Work-up Procedure:
-
Quenching and Precipitation: After completion, the reaction mixture is often cooled and poured into cold water or dilute acid, which can cause the product to precipitate.[4]
-
Filtration and Washing: The solid product is collected by filtration and washed with water and then a cold organic solvent (e.g., ethanol) to remove impurities.
-
Extraction (if no precipitation): If the product does not precipitate, extract the reaction mixture with an organic solvent. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Troubleshooting:
| Problem | Potential Cause | Solution |
| Low Yield | The catalyst is not effective, or the reaction has not gone to completion. | The choice of base catalyst is crucial; common catalysts include piperidine, pyridine, or other amines.[4][5] Ensure adequate reaction time and temperature. |
| Michael Addition Side Product | If an excess of the active methylene compound is used, it can undergo a Michael addition to the α,β-unsaturated product. | Use a stoichiometric amount of the active methylene compound or add it slowly to the reaction mixture. |
| Product is difficult to purify | The product may have similar polarity to the starting materials or by-products. | Recrystallization is often an effective purification method for Knoevenagel products. If this fails, column chromatography with a carefully selected eluent system is recommended. |
Reduction of the Nitro Group
The conversion of the 6-nitro group to a 6-amino group is a common and important transformation.
Typical Work-up Procedure (using SnCl₂):
-
Reaction: A common method for the reduction of aromatic nitro groups is the use of tin(II) chloride (SnCl₂) in a solvent like ethanol or ethyl acetate.
-
Basification: After the reaction is complete, the mixture is cooled and the pH is carefully adjusted to be basic (pH > 8) by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH). This will precipitate tin salts.
-
Filtration: The mixture is filtered through a pad of Celite® to remove the tin salts. The filter cake should be washed thoroughly with the reaction solvent.
-
Extraction: The filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted several times with the organic solvent.
-
Washing, Drying, and Concentration: The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude 6-aminoquinoline derivative.
-
Purification: The product can be purified by column chromatography or recrystallization.
Troubleshooting:
| Problem | Potential Cause | Solution |
| Incomplete reaction | Insufficient reducing agent or reaction time. | Use a sufficient excess of the reducing agent and monitor the reaction by TLC until all the starting material is consumed. |
| Formation of a stable emulsion during work-up | The presence of tin salts and the basic conditions can lead to emulsions. | Add more brine to the separatory funnel and swirl gently. Sometimes, allowing the mixture to stand for a period can help break the emulsion. Filtering the entire mixture through Celite® before extraction can also be beneficial. |
| Product is not soluble in the extraction solvent | The resulting amine may be highly polar. | Choose a more polar extraction solvent, such as ethyl acetate or a mixture of dichloromethane and methanol. |
Visualization of Workflows
General Work-up Procedure
Caption: A generalized workflow for the work-up of reactions involving this compound.
Troubleshooting Logic for Low Product Yield
Caption: A decision tree for troubleshooting low product yield in reactions with this compound.
References
"stability issues of 6-Nitroquinoline-2-carbaldehyde during storage and handling"
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with 6-Nitroquinoline-2-carbaldehyde. This versatile building block is integral to the synthesis of novel heterocyclic compounds, particularly in pharmaceutical research for developing potential antimicrobial, anticancer, and anti-inflammatory agents[1]. However, the presence of both a nitro group and an aldehyde functional group on the quinoline scaffold introduces specific stability considerations that require careful management during storage and handling to ensure experimental reproducibility and the integrity of your results. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best-practice protocols to address the stability challenges associated with this compound.
Part 1: Troubleshooting Guide - Common Stability-Related Issues
This section addresses specific problems you may encounter during your experiments with this compound, providing potential causes and actionable solutions.
Issue 1: Inconsistent Reaction Yields or Unexpected Byproducts
Symptoms:
-
You observe lower than expected yields in reactions where this compound is a starting material.
-
TLC or LC-MS analysis of your reaction mixture shows the presence of unexpected spots or peaks, even before the reaction has gone to completion.
-
You notice a color change in your stock solution of the aldehyde over time.
Potential Cause: The aldehyde functional group in this compound is susceptible to oxidation, which can convert it to the corresponding carboxylic acid (6-nitroquinoline-2-carboxylic acid). This oxidation can occur slowly over time, especially if the compound is exposed to air (oxygen) or stored improperly. The presence of this carboxylic acid impurity in your starting material can lead to lower yields of the desired product and the formation of side products. Aromatic aldehydes can be oxidized to their corresponding carboxylic acids[2][3].
Solutions:
-
Assess the Purity of Your Starting Material: Before starting a reaction, it is crucial to verify the purity of your this compound, especially if it has been in storage for an extended period. A stability-indicating HPLC method is the recommended approach for this.
-
Proper Storage: Always store this compound under recommended conditions. Based on safety data sheets for similar compounds, this includes storage at 2-8°C, under an inert atmosphere (e.g., argon or nitrogen), and in a tightly sealed container to minimize exposure to air and moisture.
-
Use Freshly Prepared Solutions: Whenever possible, prepare solutions of this compound immediately before use. If you need to store solutions, they should be kept at low temperatures, protected from light, and blanketed with an inert gas.
Issue 2: Degradation of the Compound in Solution
Symptoms:
-
You observe a gradual decrease in the concentration of this compound in your prepared solutions over a short period.
-
The appearance of your solution changes (e.g., color development).
-
Analytical characterization (e.g., NMR, LC-MS) of an aged solution shows new signals or peaks corresponding to degradation products.
Potential Causes:
-
Hydrolysis: While the quinoline ring is generally stable, extreme pH conditions (strong acids or bases) can potentially lead to the degradation of the molecule.
-
Photodegradation: Aromatic nitro compounds can be susceptible to photolytic degradation upon exposure to UV or even ambient light. The International Council for Harmonisation (ICH) provides guidelines for photostability testing of new drug substances[4][5].
-
Oxidation: As mentioned previously, the aldehyde group is prone to oxidation. This can be accelerated by the presence of oxidizing agents in your solvent or exposure to air.
Solutions:
-
Solvent Selection: Use high-purity, degassed solvents for preparing your solutions. Avoid solvents that may contain peroxide impurities (e.g., older bottles of THF or diethyl ether).
-
pH Control: If your experimental conditions involve acidic or basic solutions, consider the potential for hydrolysis. It is advisable to perform preliminary stability studies at your intended pH to assess the compound's stability.
-
Protection from Light: Store solutions of this compound in amber vials or wrap the container with aluminum foil to protect it from light. Minimize the exposure of your reaction mixtures to direct light.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at a refrigerated temperature of 2-8°C. It should also be protected from light.
Q2: How can I tell if my this compound has degraded?
A2: Visual inspection may reveal a color change from its typical off-white or pale yellow powder to a more intense yellow or brown. However, the most reliable method is to use a stability-indicating analytical technique, such as HPLC-UV, to check for the presence of impurity peaks. A decrease in the melting point of the solid can also be an indicator of impurity.
Q3: What are the likely degradation products of this compound?
A3: Based on the chemical structure, the most probable degradation products are:
-
6-nitroquinoline-2-carboxylic acid: Formed via oxidation of the aldehyde group.
-
Products of photodecomposition: Exposure to light could lead to more complex degradation pathways, potentially involving the nitro group or the quinoline ring system.
-
Products of hydrolysis: Under harsh acidic or basic conditions, degradation of the molecule could occur, though specific products are not well-documented in the literature for this compound.
Q4: Is this compound sensitive to moisture?
Part 3: Recommended Protocols and Data
Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To slow down potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation of the aldehyde group. |
| Container | Tightly sealed, amber glass vial | To protect from air, moisture, and light. |
| Handling | In a well-ventilated area or fume hood | To avoid inhalation of the powder.[2][3] |
| Solutions | Prepare fresh; if stored, keep cold and protected from light | To minimize degradation in solution. |
Protocol for Purity Assessment by HPLC
A stability-indicating HPLC method is crucial for ensuring the quality of your this compound. The goal is to develop a method that can separate the parent compound from its potential degradation products.
1. Instrumentation and Columns:
-
A standard HPLC system with a UV detector is suitable.
-
A reversed-phase C18 column is a good starting point for method development.
2. Mobile Phase and Gradient:
-
A gradient elution is often necessary to separate polar degradation products from the less polar parent compound.
-
A common mobile phase system is a mixture of an aqueous buffer (e.g., ammonium formate at pH 3) and an organic solvent (e.g., acetonitrile or methanol).
3. Detection:
-
The quinoline ring system is chromophoric, allowing for sensitive detection by UV. A photodiode array (PDA) detector is beneficial for assessing peak purity.
4. Forced Degradation Studies for Method Validation: To ensure your HPLC method is stability-indicating, you should perform forced degradation studies. This involves subjecting a sample of this compound to various stress conditions to intentionally generate degradation products.
-
Acid Hydrolysis: Treat with 0.1 M HCl at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat with 0.1 M NaOH at room temperature or slightly elevated temperature.
-
Oxidation: Treat with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Stress: Expose the solid compound to dry heat (e.g., 80°C).
-
Photolytic Stress: Expose the compound (in solid state and in solution) to a light source according to ICH Q1B guidelines[4][5].
After exposure to these stress conditions, analyze the samples by your developed HPLC method to ensure that all degradation product peaks are well-resolved from the main compound peak.
Part 4: Visualized Workflows and Pathways
Troubleshooting Workflow for Stability Issues
Caption: A decision-making workflow for troubleshooting stability issues.
Hypothesized Degradation Pathway
Caption: Hypothesized degradation pathways for this compound.
References
Technical Support Center: Synthesis and Scale-Up of 6-Nitroquinoline-2-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 6-Nitroquinoline-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and scale-up of this valuable heterocyclic intermediate. We provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.
Section 1: Synthesis Pathway Overview
The synthesis of this compound (CAS 59500-67-3) is typically not a direct process but rather a multi-step sequence. The most prevalent and well-documented route involves the oxidation of a precursor, 2-methyl-6-nitroquinoline[1]. This precursor itself is generally synthesized through established quinoline synthesis methodologies, such as the Skraup reaction, starting from an appropriately substituted aniline.
The overall synthetic workflow can be visualized as follows:
Caption: General two-step synthetic workflow for this compound.
This guide will focus primarily on the challenges of the oxidation step and the subsequent scale-up, as this is where most experimental difficulties arise.
Section 2: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Problem Area: Oxidation of 2-Methyl-6-nitroquinoline
Q1: My SeO₂ oxidation of 2-methyl-6-nitroquinoline is giving a very low yield of the desired aldehyde. What are the potential causes and how can I improve it?
A1: Low yields in this reaction are a common issue and can stem from several factors. Let's break down the most probable causes and their solutions:
-
Insufficient Oxidant: Selenium dioxide (SeO₂) can degrade or absorb moisture over time, reducing its effective concentration. A sharp drop in aldehyde yield is often observed when there is an insufficiency of the oxidant.[2] It is crucial to use a molar excess of SeO₂ relative to the 2-methyl-6-nitroquinoline.
-
Troubleshooting Step: Increase the molar ratio of SeO₂ to the starting material. A ratio of 1.5 to 2.0 equivalents is a good starting point for optimization.
-
-
Reaction Time and Temperature: The oxidation of quinaldine (2-methylquinoline) at room temperature can give a good yield (around 70%), but the reaction requires two weeks.[2] Conversely, running the reaction at reflux in a solvent like dioxane is much faster, but may lead to lower yields (50-56%) and potentially more byproducts if not carefully controlled.[2]
-
Troubleshooting Step: If time permits, attempt the reaction at a lower temperature for a longer duration. For faster, higher-temperature reactions, ensure you are monitoring the reaction progress (e.g., by TLC or HPLC) to avoid prolonged heating after the starting material is consumed, which can promote side reactions.
-
-
Product Isolation Issues: The aldehyde product can be lost during workup. A critical, often overlooked step is the neutralization of the acidic byproduct, 2-quinolinecarboxylic acid, before isolating the aldehyde.[2]
-
Troubleshooting Step: After the reaction, ensure the mixture is treated with a base (e.g., a saturated solution of sodium bicarbonate) to neutralize any carboxylic acid formed. This prevents the acid from co-extracting with your aldehyde product.
-
Q2: I am observing a significant amount of 6-nitroquinoline-2-carboxylic acid as a byproduct. How can I minimize this over-oxidation?
A2: The formation of the corresponding carboxylic acid is the primary over-oxidation pathway. While the oxidation of the aldehyde to the carboxylic acid is generally slow under typical SeO₂ conditions (requiring about 50 hours in boiling dioxane), certain factors can accelerate it.[2]
-
Cause: Prolonged reaction times at high temperatures are the most common cause. Once the aldehyde is formed, it is susceptible to further oxidation.
-
Solution:
-
Reaction Monitoring: Carefully monitor the reaction using TLC or HPLC. Quench the reaction as soon as the starting 2-methyl-6-nitroquinoline has been consumed.
-
Temperature Control: Avoid excessive heating. While reflux is common, you may achieve a better balance of reaction rate and selectivity at a slightly lower temperature (e.g., 80-90 °C instead of full reflux at ~101 °C for dioxane).
-
Alternative Oxidants: For sensitive substrates where over-oxidation is a persistent issue, milder oxidation methods may be considered, although this would require significant process development.[3][4]
-
Q3: The reaction workup is difficult, and I'm having trouble isolating the aldehyde. What is a reliable procedure for product isolation and removal of selenium byproducts?
A3: This is a critical challenge due to the formation of selenium-containing byproducts and the physical state of elemental selenium (a red or black precipitate).
-
Challenge: The carboxylic acid byproduct can form a stable compound with excess selenious acid, making isolation difficult.[2] Additionally, elemental selenium must be completely removed.
-
Troubleshooting Workflow:
Caption: Recommended workflow for product isolation and purification.
-
Initial Filtration: After cooling the reaction mixture, filter it through a pad of Celite® to remove the bulk of the precipitated elemental selenium. Wash the filter cake with a small amount of the reaction solvent.
-
Neutralization and Extraction: As mentioned in A1, neutralize the filtrate with a base. Then, extract the aqueous phase multiple times with an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).
-
Decomposition of Selenium Complexes: If you suspect the formation of stable complexes between the carboxylic acid byproduct and selenious acid, the excess H₂SeO₃ can be decomposed by adding a reducing agent like SO₂ gas or a sulfite solution, which precipitates it as elemental selenium for easier removal by filtration.[2]
Q4: My reaction seems to stall or is incomplete, even after prolonged reaction times. Could the quality of my selenium dioxide be the issue?
A4: Yes, absolutely. Historically, a common belief was that high yields could only be achieved using freshly sublimed SeO₂.[2] While studies have shown that the purity (e.g., using selenious acid, H₂SeO₃) does not drastically affect the reaction course, the amount of active oxidant is critical.[2]
-
Cause: Old SeO₂ may have a lower active content.
-
Troubleshooting:
-
Use Excess Reagent: The simplest solution is to use a larger excess of your current stock of SeO₂, as discussed in A1.
-
Use a New Bottle: If possible, use SeO₂ from a freshly opened bottle.
-
Sublimation (Use with Caution): While effective, the sublimation of highly toxic SeO₂ at 340 °C is a significant safety hazard and a major limitation of this method, especially at scale.[2] This should only be performed in a dedicated, well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Problem Area: Scale-Up Challenges
Q5: I need to scale up the SeO₂ oxidation. What are the key safety and process considerations for handling larger quantities?
A5: Scaling up this reaction introduces significant safety and handling challenges.
-
Toxicity: Selenium compounds are highly toxic. All manipulations should be performed in a chemical fume hood. Use appropriate PPE, including gloves, lab coat, and safety glasses. Have a plan for quenching and disposing of selenium-containing waste.
-
Exothermicity: While not as notoriously violent as the Skraup reaction, the oxidation can be exothermic. When adding reagents at a large scale, do so in portions to maintain temperature control. Use a reactor vessel with adequate cooling capacity.
-
Solvent Choice: Dioxane is a common solvent but is a suspected carcinogen with a high boiling point. Consider alternative solvents if your process requires it, but be aware this will necessitate re-optimization of the reaction conditions.
-
Workup and Waste: Handling large volumes of selenium waste is a major consideration. The precipitation of elemental selenium is an effective way to contain it, but all aqueous and solid waste must be collected and disposed of as hazardous waste according to institutional guidelines.
Q6: Column chromatography is not viable for purifying my multi-gram scale reaction. What are alternative purification strategies for this compound?
A6: For larger quantities, recrystallization is the preferred method of purification.
-
Solvent Screening: The ideal recrystallization solvent is one where the aldehyde has high solubility at high temperatures and low solubility at room temperature or below. The starting material, 2-methyl-6-nitroquinoline, and the carboxylic acid byproduct should either remain in the mother liquor or be easily separated.
-
Suggested Solvents to Screen: Ethanol, isopropanol, ethyl acetate/hexane mixtures, or toluene.
-
-
Acid-Base Extraction: A liquid-liquid acid-base extraction can be a powerful purification tool at scale.[5]
-
Dissolve the crude mixture in an organic solvent (e.g., toluene or DCM).
-
Wash with a weak aqueous base (e.g., NaHCO₃ solution). This will selectively extract the acidic byproduct (6-nitroquinoline-2-carboxylic acid) into the aqueous layer.
-
Wash with a dilute aqueous acid (e.g., dilute HCl). This will extract any unreacted basic starting material (2-methyl-6-nitroquinoline).
-
The organic layer, now enriched with the neutral aldehyde product, can be washed, dried, and concentrated. The resulting solid can then be subjected to a final polishing recrystallization.
-
Problem Area: Starting Material (2-Methyl-6-nitroquinoline)
Q7: I am preparing my 2-methyl-6-nitroquinoline starting material via a Skraup-type reaction and am concerned about the reaction's exothermic nature. How can I control it safely?
A7: The Skraup synthesis is notoriously violent and requires careful control.[6][7]
-
Key Hazard: The reaction of aniline with glycerol and sulfuric acid is highly exothermic and can result in a dangerous runaway reaction.
-
Control Measures:
-
Moderators: The use of a moderator like ferrous sulfate can lengthen the reaction time and make the exotherm more manageable.[6]
-
Controlled Addition: The sulfuric acid must be added slowly and portion-wise to the mixture of the aniline, glycerol, and oxidant, with efficient mechanical stirring and external cooling to maintain the recommended temperature.[7]
-
Scale: Never attempt a large-scale Skraup reaction without prior experience at a smaller scale. Always conduct the reaction behind a blast shield in a walk-in fume hood.
-
Follow Established Procedures: Adhere strictly to well-vetted procedures, such as those found in Organic Syntheses, which provide detailed instructions on temperature control and addition rates.[7]
-
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: What is the mechanism of the selenium dioxide oxidation of the 2-methyl group on the quinoline ring?
The mechanism is a type of allylic oxidation known as the Riley oxidation.[8] It is believed to proceed through an ene reaction, followed by a[9][10]-sigmatropic rearrangement.
Caption: Key steps in the SeO₂ oxidation of a methyl group.
The initial oxidation likely yields the alcohol, which is then rapidly oxidized to the aldehyde under the reaction conditions.
FAQ 2: Are there alternative, less toxic oxidizing agents for converting 2-methyl-6-nitroquinoline to the aldehyde?
While SeO₂ is the most commonly cited reagent for this specific transformation, other methods for the oxidation of benzylic methyl groups exist.[10] However, their application to this specific substrate would require investigation. Potential alternatives include:
-
Manganese Dioxide (MnO₂): Often used for oxidizing allylic and benzylic alcohols, but its effectiveness on the methyl group directly can be variable.
-
Cerium(IV) Ammonium Nitrate (CAN): A powerful oxidant, but selectivity can be an issue.
-
Catalytic Air Oxidation: Systems using catalysts like cobalt or manganese salts with air or O₂ as the terminal oxidant are used industrially for similar transformations (e.g., toluene to benzaldehyde) but require high temperatures and pressures and specialized equipment.[11]
For this specific substrate, SeO₂ remains the most reliable, albeit toxic, lab-scale method reported.
FAQ 3: What are the typical analytical methods to monitor the reaction progress and characterize the final product?
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): The most common method. Use a suitable mobile phase (e.g., 30-50% ethyl acetate in hexanes) to resolve the starting material, product, and major byproducts. Visualize under UV light.
-
High-Performance Liquid Chromatography (HPLC): Provides more quantitative information on the conversion and the formation of impurities.
-
-
Product Characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure. The aldehyde proton will have a characteristic chemical shift around 10 ppm in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): To confirm the molecular weight (188.18 g/mol for the starting material[1], 202.16 g/mol for the product).
-
Infrared (IR) Spectroscopy: To identify the aldehyde carbonyl stretch (typically ~1700 cm⁻¹).
-
Melting Point: To assess purity.
-
FAQ 4: How does the nitro group at the 6-position influence the reactivity of the 2-methyl group?
The nitro group is a strong electron-withdrawing group. This deactivates the quinoline ring towards electrophilic substitution but has a less direct effect on the oxidation of the 2-methyl group. The key reactivity of the 2-methyl group (the "quinaldine" position) is its acidic C-H bonds, which are activated by the adjacent ring nitrogen. The electron-withdrawing nitro group at the 6-position will slightly increase the acidity of these protons, which could potentially facilitate the initial steps of the oxidation mechanism. However, it is not expected to dramatically alter the feasibility of the SeO₂ oxidation compared to unsubstituted 2-methylquinoline.
Section 4: Detailed Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound via SeO₂ Oxidation
Disclaimer: This protocol is a guideline. All reactions should be performed by trained chemists with appropriate safety precautions.
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-methyl-6-nitroquinoline (5.0 g, 26.6 mmol).
-
Reagent Addition: Add 1,4-dioxane (100 mL) and selenium dioxide (5.89 g, 53.1 mmol, 2.0 eq).
-
Reaction: Heat the mixture to reflux (approx. 101 °C) with vigorous stirring. Monitor the reaction progress by TLC (e.g., 40% EtOAc/Hexanes). The reaction is typically complete in 8-16 hours.
-
Workup - Filtration: Allow the mixture to cool to room temperature. A black precipitate of elemental selenium will form. Filter the mixture through a pad of Celite®, washing the flask and filter cake with additional dioxane (2x 20 mL).
-
Workup - Quench and Extraction: Combine the filtrates and concentrate under reduced pressure to remove most of the dioxane. To the residue, add ethyl acetate (150 mL) and a saturated aqueous solution of sodium bicarbonate (100 mL). Stir vigorously for 15 minutes.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2x 50 mL).
-
Combine the organic layers and wash with water (1x 50 mL) and then brine (1x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound as a solid.
Protocol 2: Purification by Recrystallization
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol (or another suitable solvent determined by screening) and heat gently until the solid is fully dissolved.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collection: Collect the purified crystals by vacuum filtration, washing the solid with a small amount of cold ethanol.
-
Drying: Dry the crystals under vacuum to obtain pure this compound.
Section 5: Data Summary
The following table summarizes typical reaction parameters for the SeO₂ oxidation.
| Parameter | Value / Condition | Rationale / Comment |
| Starting Material | 2-Methyl-6-nitroquinoline | Precursor with methyl group at the active C2 position. |
| Oxidant | Selenium Dioxide (SeO₂) | Standard reagent for Riley oxidation of activated methyl groups.[10] |
| Stoichiometry | 1.5 - 2.0 eq. SeO₂ | Using an excess ensures complete conversion and compensates for any reagent degradation.[2] |
| Solvent | 1,4-Dioxane | Common aprotic solvent that allows for appropriate reaction temperatures. |
| Temperature | Reflux (~101 °C) | Provides a reasonable reaction rate (hours vs. weeks at RT).[2] |
| Reaction Time | 8 - 24 hours | Varies by scale; must be monitored to prevent over-oxidation. |
| Expected Yield | 50 - 70% | Highly dependent on reaction conditions and purification efficiency.[2] |
Section 6: References
-
Achremowicz, L. (1996). A New Approach to the Oxidation of Methylquinolines with Selenium Dioxide. Synthetic Communications, 26(9), 1681-1685. --INVALID-LINK--
-
Taylor & Francis Online. (n.d.). A New Approach to the Oxidation of Methylquinolines with Selenium Dioxide. Synthetic Communications, 26(9). --INVALID-LINK--
-
Młochowski, J., Kloc, K., & Syper, L. (2007). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 12(5), 975-1029. --INVALID-LINK--
-
Emporia State University. (2012). The use of selenium (IV) oxide to oxidize aromatic methyl groups. ESIRC. --INVALID-LINK--
-
Shaikh, N. S., et al. (2000). Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. Journal of Chemical Research, 2000(1), 34-35. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. --INVALID-LINK--
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. --INVALID-LINK--
-
Royal Society of Chemistry. (2019). Supporting Information - Iodine Mediated in situ generation of R-Se-I: Application towards the Construction of Pyrano[4,3-b]quinoline heterocycles and Fluorescence Properties. --INVALID-LINK--
-
ChemDungeon. (2023, August 25). Making quinoline - the Skraup synthesis [Video]. YouTube. --INVALID-LINK--
-
ResearchGate. (2021). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. --INVALID-LINK--
-
Benchchem. (n.d.). This compound | CAS 59500-67-3. --INVALID-LINK--
-
MDPI. (2021). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 26(15), 4478. --INVALID-LINK--
-
Benchchem. (n.d.). An In-Depth Technical Guide to 6-Methoxyquinoline-4-carbaldehyde. --INVALID-LINK--
-
ResearchGate. (2007). Nitrogen oxides/selenium dioxide-mediated benzylic oxidations. --INVALID-LINK--
-
Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. --INVALID-LINK--
-
PubChem. (n.d.). This compound. --INVALID-LINK--
-
International Journal of Science and Research (IJSR). (2015). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Volume 4 Issue 12. --INVALID-LINK--
-
PubChem. (n.d.). 6-Nitroquinoline. --INVALID-LINK--
-
Wikipedia. (n.d.). Riley oxidation. --INVALID-LINK--
-
National Institutes of Health. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC. --INVALID-LINK--
-
NIST. (n.d.). 2-Methyl-6-nitroquinoline. WebBook. --INVALID-LINK--
-
ResearchGate. (2012). Oxidation of Methyl Aromatics and Hetero Aromatics to Their Corresponding Aldehydes. --INVALID-LINK--
-
Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(4), 1957-1981. --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Purification of 6-Nitroindoline-2-carboxylic Acid. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. --INVALID-LINK--
-
Justin Collaborations. (2022, May 21). Oxidations - DMP, PCC & Swern - Aldehydes & Ketones (IOC 24) [Video]. YouTube. --INVALID-LINK--
-
Chemrio. (n.d.). 6-nitro-2-quinolinecarboxaldehyde. --INVALID-LINK--
-
Khan Academy. (n.d.). Oxidation of alcohols I: Mechanism and oxidation states. --INVALID-LINK--
References
- 1. 2-Methyl-6-nitroquinoline [webbook.nist.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Riley oxidation - Wikipedia [en.wikipedia.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Solvent Systems for the Purification of 6-Nitroquinoline-2-carbaldehyde Derivatives
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the unique challenges associated with the purification of 6-nitroquinoline-2-carbaldehyde and its derivatives. The inherent chemical properties of these molecules—namely the basic quinoline nitrogen, the electron-withdrawing nitro group, and the reactive aldehyde—necessitate a carefully optimized approach to purification, primarily through column chromatography and recrystallization. This guide, presented in a troubleshooting-focused question-and-answer format, offers field-proven insights and systematic protocols to achieve high purity and yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your this compound derivative, providing explanations for the underlying causes and actionable solutions.
Question 1: I'm starting a new purification for a this compound derivative. How do I choose an initial solvent system for column chromatography?
Answer: The most effective and resource-efficient way to determine a starting solvent system is by using Thin Layer Chromatography (TLC).[1][2] The goal is to find a solvent mixture that provides a retention factor (Rf) for your target compound between 0.2 and 0.35.[2][3][4] This Rf range typically ensures a good balance between separation from impurities and a reasonable elution time from the column.[1][2]
This compound derivatives are generally polar compounds due to the presence of the nitro and aldehyde groups, as well as the quinoline nitrogen.[1][4] Therefore, moderately polar to polar solvent systems are appropriate starting points.
Recommended Starting Solvent Systems for TLC Analysis:
| Polarity Category | Recommended Starting Solvent System (v/v) | Rationale & Notes |
| Moderately Polar | 20-50% Ethyl Acetate in Hexane/Heptane | A standard and versatile system for a wide range of compounds.[1][3][5] |
| Polar | 100% Ethyl Acetate | A good starting point if the compound shows low Rf in Hexane/EtOAc mixtures. |
| More Polar | 1-5% Methanol in Dichloromethane (DCM) | Effective for highly polar compounds that do not move in ethyl acetate systems.[3][5] Be cautious, as methanol can slightly dissolve silica gel at concentrations above 10%.[5] |
Question 2: My compound is streaking or "tailing" severely on the TLC plate and column. How can I achieve sharp, well-defined bands?
Answer: Streaking is a very common issue when purifying quinoline derivatives on silica gel.[6] The primary cause is the interaction between the basic nitrogen atom of the quinoline ring and the acidic silanol (Si-OH) groups on the surface of the silica gel.[6] This strong, sometimes irreversible, interaction leads to poor peak shape and reduced separation efficiency.
Solution: Add a Basic Modifier
To resolve this, add a small amount of a volatile tertiary amine, such as triethylamine (NEt₃) or pyridine, to your eluent system.[6] A concentration of 0.5-2% is typically sufficient. The amine base will preferentially interact with the acidic sites on the silica, effectively "masking" them from your quinoline derivative and allowing it to travel through the column without tailing.
Experimental Protocol: Preparing a Modified Eluent
-
Prepare your chosen solvent system (e.g., 30% Ethyl Acetate in Hexane).
-
To 100 mL of this solution, add 0.5 mL of triethylamine (for a 0.5% solution).
-
Thoroughly mix the solution.
-
Use this modified eluent for both your TLC analysis and column chromatography.
Question 3: I suspect my compound is decomposing on the silica gel column. The collected fractions are discolored, and the yield is very low. What can I do?
Answer: Decomposition on silica is a significant risk for this compound derivatives. This instability can be attributed to two main factors: the acidic nature of the silica gel, which can affect the aldehyde and quinoline moieties, and the potential for interactions with the electron-deficient nitroaromatic system.[4][6][7][8]
Troubleshooting Strategies for Compound Instability:
-
Deactivate the Silica Gel: As with preventing streaking, adding 0.5-2% triethylamine to your eluent can neutralize the acidic silica surface and minimize degradation.[6]
-
Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a more inert stationary phase.
-
Minimize Contact Time: Work efficiently. A faster flow rate during flash chromatography reduces the time your compound spends in contact with the stationary phase.
-
Work at Lower Temperatures: If you suspect thermal instability, consider running the column in a cold room to slow down potential degradation pathways.[9]
Question 4: My compound is either stuck at the baseline (Rf = 0) or runs with the solvent front (Rf = 1). How do I adjust my solvent system?
Answer: This is a classic polarity mismatch issue. The key is to systematically adjust the polarity of your mobile phase until your compound's Rf falls within the optimal 0.2-0.35 range.
Below is a workflow to guide your solvent optimization process.
Caption: A systematic workflow for optimizing solvent polarity using TLC.
Question 5: My crude product is an oil or is poorly soluble in my chosen eluent. How should I load it onto the column?
Answer: For compounds that are not easily soluble in the mobile phase, or for oily crude products, dry loading is the preferred method over traditional liquid loading.[1] Dry loading prevents the compound from precipitating at the top of the column and ensures a narrow, evenly distributed starting band, which is crucial for good separation.
Experimental Protocol: Dry Loading
-
Dissolution: Dissolve your crude product in a minimal amount of a volatile solvent in which it is highly soluble (e.g., Dichloromethane, Acetone, or Ethyl Acetate).
-
Adsorption: To this solution, add a small amount of silica gel (typically 1-2 times the weight of your crude product).
-
Evaporation: Thoroughly mix the slurry to ensure the compound is evenly adsorbed onto the silica. Evaporate the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder.
-
Loading: Carefully layer this powder on top of your packed column.
-
Elution: Gently add your mobile phase and begin the elution process as normal.
Question 6: Column chromatography is still not providing the purity I need. What other purification techniques can I use?
Answer: If chromatography is insufficient, recrystallization is an excellent and powerful technique for purifying solid compounds.[10][11] It relies on the differences in solubility of your compound and the impurities in a given solvent at different temperatures. Often, it is used as a final polishing step after chromatography.
Finding a Suitable Recrystallization Solvent:
The ideal solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.
Troubleshooting Common Recrystallization Issues:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | Solution is not supersaturated; wrong solvent choice; presence of impurities inhibiting nucleation.[12] | Induce Nucleation: Scratch the inside of the flask with a glass rod or add a tiny "seed" crystal of the pure compound.[10][12] Increase Concentration: Evaporate some of the solvent to increase supersaturation. Cool Further: Use an ice bath or refrigerator to lower the temperature.[10] |
| "Oiling Out" | The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated. | Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. If the problem persists, choose a lower-boiling point solvent.[10] |
| Colored Impurities in Crystals | Impurities are co-crystallizing with your product. | Consider adding a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities. Use this technique judiciously, as it can also adsorb your product. |
Decision-Making Guide for Purification Challenges
The following diagram provides a logical decision tree to navigate common purification problems encountered with this compound derivatives.
Caption: A decision tree for troubleshooting common purification problems.
References
- 1. sorbtech.com [sorbtech.com]
- 2. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Study of the Reactivity of 6-Nitroquinoline-2-carbaldehyde versus Other Aromatic Aldehydes: A Technical Guide for Researchers
This guide provides a comprehensive comparative analysis of the reactivity of 6-Nitroquinoline-2-carbaldehyde against a selection of common aromatic aldehydes: benzaldehyde, p-nitrobenzaldehyde, and p-methoxybenzaldehyde. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical experimental frameworks to evaluate and harness the unique chemical properties of these valuable synthetic intermediates.
Introduction: The Significance of Aromatic Aldehydes in Synthesis
Aromatic aldehydes are cornerstone building blocks in organic synthesis, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. Their reactivity is primarily governed by the electrophilicity of the carbonyl carbon, which is influenced by the electronic nature of substituents on the aromatic ring. This guide focuses on this compound, a heterocyclic aldehyde of increasing interest in medicinal chemistry due to the prevalence of the quinoline scaffold in pharmacologically active compounds.[1] By comparing its reactivity to well-understood benzaldehyde derivatives, we can elucidate the electronic influence of the nitro-substituted quinoline moiety and strategically design synthetic pathways.
Theoretical Framework: Understanding Aldehyde Reactivity
The reactivity of an aromatic aldehyde in nucleophilic addition reactions is dictated by the partial positive charge on the carbonyl carbon. Electron-withdrawing groups (EWGs) enhance this positive charge, increasing reactivity, while electron-donating groups (EDGs) decrease it, thus reducing reactivity.[2]
-
Benzaldehyde: Serves as our baseline, with an unsubstituted aromatic ring.
-
p-Nitrobenzaldehyde: The potent electron-withdrawing nitro group (-NO₂) significantly increases the electrophilicity of the carbonyl carbon through both inductive and resonance effects, making it more reactive than benzaldehyde.[2]
-
p-Methoxybenzaldehyde: The methoxy group (-OCH₃) is an electron-donating group through resonance, which deactivates the carbonyl group towards nucleophilic attack, rendering it less reactive than benzaldehyde.
-
This compound: This molecule presents a more complex electronic profile. The quinoline ring itself is electron-deficient. The addition of a nitro group at the 6-position further withdraws electron density from the entire ring system. This combined electron-withdrawing effect is expected to make the carbonyl carbon of this compound significantly more electrophilic and thus more reactive than even p-nitrobenzaldehyde.
This predicted order of reactivity is summarized below:
p-Methoxybenzaldehyde < Benzaldehyde < p-Nitrobenzaldehyde < this compound
This hypothesis can be experimentally validated through comparative kinetic studies and product yield analyses in well-established organic reactions.
Experimental Design for Comparative Reactivity Analysis
To empirically determine the relative reactivities of these aldehydes, a series of controlled experiments can be conducted. The following sections detail the protocols for two such representative reactions: the Wittig reaction and the Aldol condensation. The progress of these reactions can be monitored by techniques such as ¹H NMR or UV-Vis spectroscopy to determine reaction rates.[3][4][5]
Synthesis of this compound
The synthesis of this compound can be achieved through a Vilsmeier-Haack reaction starting from the corresponding acetanilide derivative.[6] A detailed, analogous procedure for a similar compound provides a reliable synthetic route.[6]
Diagram of the Vilsmeier-Haack Reaction Workflow:
Caption: Workflow for the synthesis of a 2-chloro-6-nitroquinoline-3-carbaldehyde intermediate.
Comparative Wittig Reaction
The Wittig reaction, which converts aldehydes to alkenes, is an excellent choice for a comparative study as the rate is sensitive to the electrophilicity of the aldehyde.[7][8] A stabilized ylide is chosen to ensure the reaction is readily controllable and proceeds to completion with all aldehydes.
Experimental Protocol:
-
Preparation of the Wittig Reagent: Prepare a solution of a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, in a suitable solvent (e.g., dry THF).
-
Reaction Setup: In four separate, identical reaction vessels, place equimolar amounts of benzaldehyde, p-nitrobenzaldehyde, p-methoxybenzaldehyde, and this compound.
-
Initiation and Monitoring: To each vessel, add an identical aliquot of the prepared Wittig reagent solution simultaneously. Monitor the reaction progress by periodically taking samples and analyzing them by ¹H NMR spectroscopy. The disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of the vinylic proton signals of the product can be integrated to determine the reaction rate.[9]
-
Work-up and Analysis: After the reactions have reached completion (e.g., after 24 hours), quench the reactions and isolate the products. Determine the yield of the resulting alkenes for each reaction.
Diagram of the Comparative Wittig Reaction Workflow:
References
- 1. iipseries.org [iipseries.org]
- 2. mdpi.com [mdpi.com]
- 3. www2.oberlin.edu [www2.oberlin.edu]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. asahilab.co.jp [asahilab.co.jp]
- 6. ijsr.net [ijsr.net]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
Validating the Mechanism of Action of 6-Nitroquinoline-2-carbaldehyde-Based Drugs: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of 6-Nitroquinoline-2-carbaldehyde-based drugs. By integrating established experimental methodologies with comparative data, this document serves as a practical resource for robustly characterizing the therapeutic potential of this promising class of compounds.
Unraveling the Mechanistic Landscape of this compound Derivatives
The therapeutic efficacy of a drug is intrinsically linked to its mechanism of action. For this compound and its derivatives, a growing body of evidence points towards a multi-faceted mechanism targeting fundamental cellular processes in both cancer and microbial pathogenesis. Drawing parallels from the broader class of quinoline compounds, we can postulate a primary mechanism centered on the inhibition of type II topoisomerases.[1][2][3]
In oncology , this translates to the inhibition of human topoisomerase II, an enzyme critical for resolving DNA topological challenges during replication and transcription. By stabilizing the transient DNA-enzyme cleavage complex, these drugs can induce irreparable double-strand breaks, leading to cell cycle arrest and apoptosis.[1][3][4] Furthermore, derivatives such as thiosemicarbazones have been shown to act as iron-chelating agents, inducing oxidative stress and contributing to their anticancer activity.[5] Another potential avenue of action is the modulation of apoptotic pathways, for instance, through the inhibition of anti-apoptotic proteins like Bcl-2.[6]
In the realm of infectious diseases , the antimicrobial activity of these compounds is likely attributable to the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[7][8][9][10] These enzymes are essential for bacterial DNA replication, repair, and segregation. Inhibition of their function leads to the accumulation of DNA damage and ultimately bacterial cell death. The structural modifications of the this compound scaffold, particularly the formation of hydrazone derivatives, have shown promise in targeting these bacterial enzymes.[11][12][13]
This guide will focus on validating this proposed dual-action mechanism—topoisomerase inhibition—as a primary driver of the anticancer and antimicrobial effects of this compound-based drugs.
Performance Benchmark: A Comparative Analysis
To contextualize the potency of this compound derivatives, a direct comparison with established therapeutic agents is crucial. This section presents a comparative analysis of their in vitro efficacy against relevant cancer cell lines and bacterial strains, benchmarked against standard-of-care drugs.
Anticancer Activity: Comparison with Topoisomerase Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative quinoline derivatives against various cancer cell lines, compared to the well-established topoisomerase II inhibitors, Etoposide and Doxorubicin.
| Compound/Drug | Target Cell Line | IC50 (µM) | Reference |
| Quinolino[3,4-b]quinoxaline derivative 23 | HeLa (Cervical Cancer) | 2.32 | [14] |
| Pyrazolo[4,3-f]quinoline derivative 1M | HCT-15 (Colon Cancer) | < 8 | [15] |
| Pyrazolo[4,3-f]quinoline derivative 2E | NUGC-3 (Gastric Cancer) | < 8 | [15] |
| Isoquinoline thiosemicarbazone (HCT-13) | Pancreatic, Lung, Prostate Cancer Models | 0.001 - 0.2 | [16] |
| Etoposide | BGC-823 (Gastric Cancer) | 43.74 ± 5.13 | [17] |
| HeLa (Cervical Cancer) | 209.90 ± 13.42 | [17] | |
| A549 (Lung Cancer) | 139.54 ± 7.05 | [17] | |
| Doxorubicin | HepG2 (Liver Cancer) | 12.2 | [18] |
| A549 (Lung Cancer) | > 20 | [18] | |
| MCF-7 (Breast Cancer) | 2.5 | [18] |
Note: The IC50 values for quinoline derivatives are for structurally related compounds and serve as a proxy for the potential efficacy of this compound-based drugs.
Antimicrobial Activity: Comparison with Fluoroquinolones
The following table presents the Minimum Inhibitory Concentration (MIC) values of representative quinoline hydrazone derivatives against various bacterial strains, compared to the widely used fluoroquinolones, Ciprofloxacin and Levofloxacin.
| Compound/Drug | Target Organism | MIC (µg/mL) | Reference |
| Quinoline-3-carbaldehyde hydrazone derivative 3q6 | Staphylococcus aureus (MRSA) | 16 | [11] |
| Quinoline-2-carbaldehyde hydrazone derivative 8 | Enterococcus faecalis | 1 | [12] |
| Nitrofurazone hydrazone analogue 38 | Staphylococcus epidermidis | < 0.015 | [19] |
| Ciprofloxacin | Staphylococcus aureus | 0.6 | [5][20] |
| Escherichia coli | 0.013 - 0.08 | [5][20] | |
| Pseudomonas aeruginosa | 0.15 | [5][20] | |
| Levofloxacin | Staphylococcus aureus (MSSA) | 0.03 - 0.5 | [21] |
| Streptococcus pneumoniae | 0.5 - 2 | [21] | |
| Pseudomonas aeruginosa | 0.12 - 128 | [21] |
Note: The MIC values for quinoline derivatives are for structurally related compounds and serve as a proxy for the potential efficacy of this compound-based drugs.
Experimental Validation: A Step-by-Step Guide
Robust validation of the proposed mechanism of action requires a multi-pronged experimental approach. This section provides detailed protocols for key assays to confirm target engagement and elucidate the functional consequences of drug-target interaction.
Target Engagement Assays
Confirming that a drug physically interacts with its intended target within a cellular context is the foundational step in mechanism of action validation.
CETSA is a powerful technique to verify target engagement in intact cells by measuring changes in the thermal stability of a protein upon ligand binding.[1][11][22][23][24]
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to attach overnight.
-
Treat cells with varying concentrations of the this compound derivative or a vehicle control for a predetermined duration (e.g., 1-4 hours).
-
-
Heat Challenge:
-
Harvest the cells and wash them with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in PBS supplemented with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C. Include a non-heated control.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation at high speed.
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of the target protein (e.g., Topoisomerase II or DNA Gyrase) in the soluble fraction using Western blotting or an immunoassay like ELISA or AlphaScreen.[1]
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples.
-
A shift in the melting curve to a higher temperature in the presence of the drug indicates target stabilization and thus, engagement.
-
Diagram: CETSA Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
DARTS is another label-free method to identify protein targets of small molecules based on the principle that drug binding can protect the target protein from proteolysis.[7][8][9][10][25]
Protocol:
-
Cell Lysate Preparation:
-
Prepare a total protein lysate from the cells of interest.
-
-
Drug Incubation:
-
Incubate the cell lysate with the this compound derivative or a vehicle control.
-
-
Protease Digestion:
-
Add a protease (e.g., thermolysin or pronase) to the lysates and incubate for a specific time to allow for partial digestion.
-
-
Reaction Quenching:
-
Stop the digestion by adding a protease inhibitor or by heat inactivation.
-
-
Protein Analysis:
-
Analyze the protein samples by SDS-PAGE followed by Coomassie staining or Western blotting for the specific target protein.
-
-
Data Analysis:
-
Compare the protein band patterns between the drug-treated and control samples. A protein band that is more intense in the drug-treated sample indicates that the drug has bound to and protected that protein from degradation.
-
Diagram: DARTS Workflow
Caption: Workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.
Functional Assays for Mechanism of Action
Once target engagement is confirmed, the next step is to demonstrate that this interaction leads to a functional consequence consistent with the proposed mechanism of action.
This assay measures the ability of a compound to inhibit the catalytic activity of human topoisomerase II.[14][15][21][26][27]
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase IIα, and reaction buffer.
-
Add varying concentrations of the this compound derivative or a known inhibitor (e.g., etoposide) to the reaction mixture.
-
-
Enzymatic Reaction:
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.
-
-
Reaction Termination:
-
Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.
-
-
Agarose Gel Electrophoresis:
-
Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.
-
-
Visualization and Analysis:
-
Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.
-
Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.
-
This assay assesses the inhibitory effect of a compound on the supercoiling activity of bacterial DNA gyrase.[7][8][9][28][29]
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing relaxed plasmid DNA, purified bacterial DNA gyrase, ATP, and reaction buffer.
-
Add varying concentrations of the this compound derivative or a known inhibitor (e.g., ciprofloxacin) to the reaction mixture.
-
-
Enzymatic Reaction:
-
Incubate the reaction at 37°C for a specified time (e.g., 1 hour) to allow the enzyme to introduce negative supercoils into the relaxed DNA.
-
-
Reaction Termination and Electrophoresis:
-
Stop the reaction and analyze the DNA products by agarose gel electrophoresis as described for the topoisomerase II assay.
-
-
Visualization and Analysis:
-
Inhibition of DNA gyrase is indicated by a reduction in the amount of supercoiled DNA.
-
Concluding Remarks
The validation of a drug's mechanism of action is a cornerstone of modern drug discovery and development. For this compound-based drugs, the proposed dual inhibition of topoisomerase II and bacterial DNA gyrase/topoisomerase IV presents a compelling therapeutic strategy for both cancer and infectious diseases. The experimental framework outlined in this guide, combining robust target engagement assays with functional enzymatic assays, provides a clear path to rigorously validate this mechanism. By systematically applying these methodologies and comparing the performance of novel derivatives against established drugs, researchers can confidently advance the most promising candidates toward clinical development.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 8. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. annualreviews.org [annualreviews.org]
- 12. researchgate.net [researchgate.net]
- 13. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinolino[3,4-b]quinoxalines and pyridazino[4,3-c]quinoline derivatives: Synthesis, inhibition of topoisomerase IIa, G-quadruplex binding and cytotoxic properties [ricerca.uniba.it]
- 15. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3- f]quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isoquinoline thiosemicarbazone displays potent anticancer activity with in vivo efficacy against aggressive leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apexbt.com [apexbt.com]
- 18. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 19. Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In-vitro antibacterial activity of levofloxacin against hospital isolates: a multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. drugtargetreview.com [drugtargetreview.com]
- 24. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 29. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Assessment for Assays Utilizing 6-Nitroquinoline-2-carbaldehyde Derivatives
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry and diagnostics, prized for its versatile structure that gives rise to a vast array of biological activities.[1][2] Quinoline derivatives have been successfully developed as kinase inhibitors for cancer therapy, antimalarial agents, and, increasingly, as sophisticated chemical probes and sensors for biological research.[1][3] A promising new class of these probes is based on the 6-Nitroquinoline-2-carbaldehyde (NQ-2C) framework. These derivatives are being engineered for use in sensitive fluorescence-based assays designed to quantify specific biological analytes, from metal ions to enzymatic activity.
However, the utility of any new assay hinges on its specificity. The risk of cross-reactivity—where the assay probe interacts with molecules other than the intended target—can lead to false positives, inaccurate quantification, and misinterpreted biological effects.[4] This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals on how to design and execute a robust cross-reactivity assessment for any novel assay employing NQ-2C derivatives. We will move beyond a simple checklist, delving into the causality behind experimental choices to ensure the development of a trustworthy and self-validating assay system.
Part 1: Foundational Principles of NQ-2C Derivative Assays
The Proposed Mechanism: Chelation-Enhanced Fluorescence (CHEF)
To design a proper validation strategy, we must first understand the assay's mechanism of action. Many quinoline-based probes operate on the principle of Chelation-Enhanced Fluorescence (CHEF).[5] In its unbound state, the NQ-2C derivative exhibits low intrinsic fluorescence due to intramolecular vibrations and rotations that dissipate energy non-radiatively. Upon specific binding to its target analyte, the molecule's conformation becomes rigid. This chelation event restricts these non-radiative decay pathways, forcing the molecule to release energy as photons and causing a significant, measurable increase in fluorescence intensity—a "turn-on" signal.[5]
Caption: Proposed CHEF mechanism for an NQ-2C derivative probe.
The Specificity Challenge: Defining Cross-Reactivity
Specificity is the ability of an assay to assess unequivocally the target analyte in the presence of components that may be expected to be present.[6] Cross-reactivity is the inverse of specificity. For an NQ-2C assay, a cross-reactant could be any molecule that mimics the "turn-on" signal, either by directly binding to the NQ-2C probe or by interacting with the target in a way that promotes probe binding.
Identifying potential cross-reactants is a critical first step. This involves considering:
-
Structural Analogs: Molecules with a similar chemical structure to the target analyte.
-
Metabolites: Metabolic breakdown products of the analyte or other endogenous compounds.
-
Co-administered Drugs: Other therapeutic agents that may be present in a clinical sample.
-
Endogenous Molecules: Other proteins, ions, or small molecules present in the sample matrix that share functional groups or binding motifs with the target analyte.
An assay with poor selectivity is not merely imprecise; it is fundamentally unreliable.[7] Therefore, a systematic and rigorous assessment is not optional—it is essential for the validation of the assay.
Part 2: A Step-by-Step Guide to Cross-Reactivity Assessment
A robust assessment follows a logical, multi-stage workflow designed to first screen for potential issues and then quantitatively confirm them.
Caption: Workflow for systematic cross-reactivity assessment.
Experimental Protocol 1: Primary Screening & Dose-Response Analysis
This protocol uses a direct fluorescence intensity measurement to screen a panel of potential cross-reactants and then generates dose-response curves for any compounds that elicit a significant signal.
Objective: To identify which compounds, if any, can generate a fluorescent signal with the NQ-2C probe and to quantify the concentration-dependence of this interaction.
Materials:
-
NQ-2C Derivative Stock Solution (e.g., 10 mM in DMSO)
-
Target Analyte Stock Solution
-
Panel of Potential Cross-Reactant Stock Solutions
-
Assay Buffer (optimized for pH, ionic strength, and stability)
-
Black, flat-bottom 96- or 384-well microplates
-
Fluorescence Plate Reader
Methodology:
-
Reagent Preparation:
-
Thaw all stock solutions to room temperature.
-
Prepare a working solution of the NQ-2C probe in assay buffer at 2X the final desired concentration (e.g., 200 nM for a 100 nM final concentration).
-
Prepare a dilution series for the target analyte and each potential cross-reactant. A typical 8-point, 3-fold serial dilution is recommended to cover a wide concentration range. Prepare these at 2X the final desired concentrations.
-
-
Plate Layout:
-
Blank: Wells containing only assay buffer.
-
Probe Control: Wells containing only the NQ-2C probe working solution.
-
Positive Control: Wells for the target analyte dilution series.
-
Test Wells: Wells for each potential cross-reactant dilution series.
-
Expert Tip: Running all conditions in triplicate is essential for statistical validity.
-
-
Assay Procedure:
-
Add 50 µL of the 2X analyte or cross-reactant dilutions to the appropriate wells. Add 50 µL of assay buffer to the "Probe Control" wells.
-
Add 50 µL of the 2X NQ-2C probe working solution to all wells except the "Blank" wells.
-
Mix the plate gently on an orbital shaker for 30 seconds.
-
Incubate the plate for the predetermined optimal time (e.g., 30 minutes) at a constant temperature, protected from light.
-
Read the fluorescence intensity on a plate reader using the pre-determined optimal excitation and emission wavelengths for the NQ-2C derivative.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "Blank" wells from all other readings.
-
Plot the background-subtracted fluorescence intensity against the log of the concentration for the target analyte and each cross-reactant.
-
Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the EC50 (concentration that gives 50% of the maximal signal) for the target analyte and any cross-reactants that produce a clear dose-response curve.
-
Experimental Protocol 2: Confirmatory Competitive Binding Assay
This protocol confirms cross-reactivity by testing a compound's ability to compete with the target analyte, resulting in a decrease in signal. This provides stronger evidence of a specific binding interaction.
Objective: To determine if a cross-reactant binds to the same site on the probe or target as the primary analyte.
Methodology:
-
Reagent Preparation:
-
Prepare a solution containing the NQ-2C probe and the target analyte, both at 2X their final concentration. The concentration of the target analyte should be its EC80 value (the concentration that gives 80% of the maximum signal), as determined from Protocol 1. This ensures the signal is high but can be effectively competed down.
-
Prepare a 2X dilution series for the confirmed cross-reactant(s) identified in the primary screen.
-
-
Assay Procedure:
-
Add 50 µL of the 2X cross-reactant dilutions to the appropriate wells.
-
Add 50 µL of the pre-mixed 2X NQ-2C/Analyte solution to all wells.
-
Mix, incubate, and read the plate as described in Protocol 1.
-
-
Data Analysis:
-
Plot the fluorescence intensity against the log of the cross-reactant concentration.
-
Use non-linear regression to fit an inhibitory curve and determine the IC50 (concentration of the cross-reactant that reduces the signal by 50%).
-
Interpreting the Data: Calculating Percent Cross-Reactivity
The quantitative measure of cross-reactivity is expressed as a percentage, calculated from the IC50 or EC50 values. For a competitive assay, the formula is:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
A lower IC50 value indicates a stronger binding affinity. Therefore, a compound with high cross-reactivity will have an IC50 value close to that of the target analyte.
Table 1: Hypothetical Cross-Reactivity Data for an NQ-2C Assay
| Compound Tested | Role | IC50 (nM) | % Cross-Reactivity | Interpretation |
| Target Analyte X | Positive Control | 15 | 100% | Reference value |
| Metabolite X-1 | Potential Cross-Reactant | 300 | 5.0% | Minor cross-reactivity, likely acceptable. |
| Structural Analog Y | Potential Cross-Reactant | 45 | 33.3% | Significant cross-reactivity; a major concern. |
| Co-administered Drug Z | Potential Cross-Reactant | 1,500 | 1.0% | Negligible cross-reactivity. |
| Endogenous Protein A | Potential Cross-Reactant | >10,000 | <0.15% | No significant cross-reactivity detected. |
Trustworthiness: The acceptance criteria for cross-reactivity are "fit-for-purpose" and depend on the assay's intended use. For a diagnostic assay, even a few percent cross-reactivity from a high-concentration endogenous molecule could be unacceptable. For a research tool, higher levels might be tolerated if the interferent is not typically present.
Part 3: Comparative Analysis of Assessment Methodologies
While fluorescence-based assays are excellent for screening, orthogonal methods should be considered for confirmation and deeper mechanistic understanding, especially when significant cross-reactivity is detected.
Table 2: Comparison of Methodologies for Specificity Assessment
| Methodology | Primary Use | Pros | Cons |
| Direct Fluorescence Assay | Primary Screening | High-throughput, rapid, sensitive, cost-effective. | Prone to artifacts (e.g., fluorescent compounds), indirect. |
| Competitive Binding Assay [8] | Quantitative Confirmation | Provides relative affinity (IC50), confirms competitive binding mechanism. | Still fluorescence-based, requires a well-characterized system. |
| Surface Plasmon Resonance (SPR) | Mechanistic Insight | Label-free, provides real-time kinetics (on/off rates), highly quantitative. | Lower throughput, requires specialized equipment, can be costly. |
| Isothermal Titration Calorimetry (ITC) | Thermodynamic Analysis | Gold standard for binding thermodynamics (ΔH, ΔS), label-free. | Low throughput, requires large amounts of pure material. |
| LC-MS/MS | Absolute Specificity | Directly measures the analyte, unaffected by optical interference. | Low throughput, requires extensive sample prep, destructive. |
Expertise & Experience: The choice of methodology should be strategic. A tiered approach—using high-throughput fluorescence for initial screening followed by a more rigorous, label-free method like SPR for critical "hits"—provides the best balance of speed and scientific rigor.
Conclusion
The development of novel assays using this compound derivatives holds great promise for advancing research and diagnostics. However, the integrity of the data generated rests entirely on the foundation of rigorous analytical validation. Cross-reactivity is not a parameter to be simply checked off a list; it is a critical vulnerability that must be systematically investigated and quantified.
By following a structured workflow that moves from broad screening to quantitative confirmation, and by understanding the causality behind each experimental step, researchers can build a self-validating data package. This ensures that the final assay is not only sensitive and robust but also trustworthy, providing clear, unambiguous insights into the biological system under investigation. True scientific progress demands nothing less.
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross-Reactivity Assessment | Creative Diagnostics [creative-diagnostics.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Data-Driven Exploration of Selectivity and Off-Target Activities of Designated Chemical Probes | MDPI [mdpi.com]
- 8. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic Precursors: Navigating the Limitations of 6-Nitroquinoline-2-carbaldehyde
For the Attention Of: Researchers, Scientists, and Drug Development Professionals
This guide provides a critical evaluation of 6-Nitroquinoline-2-carbaldehyde as a synthetic precursor. While a valuable building block, its utility is accompanied by significant limitations rooted in the powerful electronic effects of the nitro group. Due to a notable lack of specific quantitative yield data in peer-reviewed literature for this compound, this guide leverages established principles of physical organic chemistry and presents a data-driven comparison with two key alternatives: the unsubstituted Quinoline-2-carbaldehyde and the halogenated 2-Chloro-3-formyl-8-methylquinoline . By understanding these comparisons, researchers can make more informed decisions in the design of synthetic routes, potentially avoiding costly and time-consuming pitfalls.
The Double-Edged Sword: Electronic Effects of the Nitro Group
The defining feature of this compound is the nitro (-NO₂) group on the quinoline core. As one of the strongest electron-withdrawing groups in organic chemistry, it profoundly influences the molecule's reactivity, often in ways that can be detrimental to common synthetic transformations.[1]
Key Drawbacks Stemming from the Nitro Group:
-
Reduced Nucleophilicity of the Aldehyde: The -NO₂ group strongly deactivates the aromatic ring system through inductive and resonance effects.[1] This electronic pull reduces the electron density on the aldehyde's carbonyl carbon, making it a less potent electrophile. Consequently, reactions that rely on nucleophilic attack at the aldehyde, such as Wittig reactions, Knoevenagel condensations, and Schiff base formations, may proceed sluggishly, require harsher conditions, or result in lower yields compared to analogues lacking this deactivating group.
-
Potential for Unwanted Side Reactions: The nitro group itself is a reactive functional group. It can be susceptible to reduction under various conditions, which may not be compatible with other desired transformations. Furthermore, in reactions involving strong bases or high temperatures, the nitro group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, leading to undesired byproducts.[1]
-
Purification Challenges: The presence of a nitro group often increases the polarity of a molecule, which can complicate purification by chromatography. Furthermore, the potential for side reactions increases the complexity of the crude reaction mixture, making isolation of the desired product more difficult.
-
Safety and Stability: Nitro-containing aromatic compounds can be thermally sensitive and may pose a higher safety risk compared to their non-nitrated counterparts.[2]
Comparative Performance: A Data-Driven Analysis
To contextualize these inferred limitations, we will compare the expected performance of this compound with the documented performance of viable alternatives.
Alternative 1: Quinoline-2-carbaldehyde (The Unsubstituted Baseline)
This molecule represents the simplest analogue and provides a baseline for reactivity without the electronic influence of a nitro group. Its aldehyde is more electrophilic, generally leading to more efficient reactions.
Alternative 2: 2-Chloroquinoline-3-carbaldehyde Derivatives (The Halogenated Counterpart)
Halogens, like chlorine, are also electron-withdrawing but are generally less deactivating than a nitro group. The chloro-substituted quinoline aldehydes are versatile precursors, as the chlorine atom can be displaced in SNAr reactions or used in cross-coupling reactions, offering a different synthetic handle.[3]
Data Summary Table:
| Precursor | Synthesis Yield | Example Reaction | Product Yield | Reference |
| This compound | Data Not Available | - | Data Not Available | - |
| Quinoline-2-carbaldehyde | 82% | Reduction of Ester | - | [1] |
| 2-Chloro-3-formyl-8-methylquinoline | 63% | Vilsmeier-Haack | Schiff Base Formation | 57-65% |
| 2-Chloro-6-nitroquinoline-3-carbaldehyde | 72% | Vilsmeier-Haack | - | [4] |
This table highlights the availability of concrete yield data for the alternatives, in stark contrast to the primary topic compound.
Visualization of Synthetic Logic
The choice of precursor dictates the synthetic strategy. The following diagrams illustrate the chemical structures and a comparative workflow.
Caption: Structures of the target compound and its alternatives.
Caption: Comparative workflow for a condensation reaction.
Experimental Protocols: A Comparative Framework
Protocol 1: Synthesis of Quinoline-2-carbaldehyde (Alternative)
This protocol describes the high-yield synthesis of the unsubstituted alternative via reduction.[1]
Materials:
-
Ethyl quinoline-2-carboxylate
-
Diisobutylaluminium hydride (DIBAL-H), 1M solution in toluene
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Methanol
-
Rochelle's salt solution
-
Celite
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve ethyl quinoline-2-carboxylate (7.17 mmol) in anhydrous CH₂Cl₂ (20.5 mL) under an argon atmosphere.
-
Cool the solution to -78 °C.
-
Add DIBAL-H solution (10.75 mL, 10.75 mmol) dropwise over 30 minutes.
-
Stir the resulting solution at -78 °C for an additional hour.
-
Quench the reaction by the dropwise addition of methanol (6.1 mL) followed by Rochelle's salt solution (9.6 mL).
-
Allow the mixture to warm to room temperature and stir overnight.
-
Filter the mixture through a pad of Celite, washing with CH₂Cl₂.
-
Dry the filtrate over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (hexane/ethyl acetate, 8:2) to yield Quinoline-2-carbaldehyde.
-
Reported Yield: 82%[1]
-
Protocol 2: General Procedure for Knoevenagel Condensation
This is a generalized protocol adaptable for quinoline aldehydes.[5] For this compound, longer reaction times and a stronger base may be necessary. A potential side reaction, even with the unsubstituted aldehyde, is the formation of an indolizine derivative upon attempted purification, which represents a significant drawback.[6]
Materials:
-
Quinoline aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Piperidine (catalytic amount, ~0.1 mmol)
-
Ethanol (10-20 mL)
Procedure:
-
In a round-bottom flask, dissolve the quinoline aldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol.
-
Add a catalytic amount of piperidine (2-3 drops).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the mixture under reduced pressure and purify the residue by column chromatography.
Protocol 3: General Procedure for Wittig Reaction
This generalized protocol would likely require optimization for the deactivated 6-nitro derivative.[7] The use of a strong base like n-butyllithium is standard for generating the necessary phosphorus ylide.[8]
Materials:
-
Methyltriphenylphosphonium bromide (1.1 equiv.)
-
n-Butyllithium (n-BuLi) (1.05 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Quinoline aldehyde (1.0 equiv.)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add n-BuLi dropwise. Allow the mixture to warm to room temperature and stir for 1-2 hours to form the ylide.
-
In a separate flask, dissolve the quinoline aldehyde in a minimal amount of anhydrous THF.
-
Cool the ylide solution to 0 °C and slowly add the aldehyde solution.
-
Allow the reaction to proceed, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or diethyl ether).
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product, typically involving precipitation of the triphenylphosphine oxide byproduct followed by column chromatography.
Conclusion and Recommendations
While this compound is commercially available and appears to be a straightforward precursor, a deeper analysis based on fundamental chemical principles reveals significant potential drawbacks. The strong electron-withdrawing nature of the nitro group is likely to reduce yields and increase the difficulty of common aldehyde-based transformations. Furthermore, the lack of published, optimized protocols and quantitative yield data suggests that its use is not routine, likely due to these inherent challenges.
Recommendations for Researchers:
-
Prioritize Alternatives: For standard transformations like Knoevenagel, Wittig, or Schiff base reactions, the unsubstituted Quinoline-2-carbaldehyde should be the preferred starting material to ensure higher reactivity and yield.
-
Consider Halogenated Analogues for Further Functionalization: If the synthetic plan requires a handle for cross-coupling or SNAr reactions, a chloro-substituted quinoline aldehyde, such as 2-Chloroquinoline-3-carbaldehyde , represents a more reliable and versatile choice than the nitro-analogue.
-
Proceed with Caution: If the nitro group is essential for the final target molecule, be prepared for extensive optimization of reaction conditions (e.g., stronger bases, longer reaction times, higher temperatures) and potentially complex purification steps. A domino nitro-reduction/heterocyclization approach might be a more efficient strategy if the corresponding amine is the ultimate goal.[9]
By carefully considering these limitations and comparing them with the proven performance of alternatives, synthetic chemists can design more efficient, predictable, and successful routes to their target molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. 6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ijsr.net [ijsr.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. DSpace [cardinalscholar.bsu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 6-Nitroquinoline-2-carbaldehyde: An Evaluation of Synthetic Routes and Yields
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitroquinoline-2-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science. Its functionalized quinoline scaffold serves as a key precursor for the synthesis of a diverse array of more complex molecules with potential therapeutic and electronic applications. The efficient and high-yielding synthesis of this intermediate is therefore of paramount importance for advancing research and development in these fields. This in-depth technical guide provides a comparative analysis of the primary synthetic routes to this compound, with a focus on reaction yields, mechanistic principles, and practical experimental considerations. By critically evaluating the available methodologies, this guide aims to equip researchers with the necessary insights to select the most appropriate synthetic strategy for their specific needs.
Route 1: Oxidation of 2-Methyl-6-nitroquinoline with Selenium Dioxide
The most direct and widely recognized method for the preparation of this compound is the oxidation of the readily available starting material, 2-methyl-6-nitroquinoline. Among the various oxidizing agents, selenium dioxide (SeO₂) has proven to be a particularly effective reagent for this transformation.
Reaction Principle and Mechanistic Insights
The oxidation of a methyl group at the C-2 position of the quinoline ring is facilitated by the electron-withdrawing nature of the heterocyclic nitrogen, which activates the adjacent methyl protons. The Riley oxidation, as the SeO₂-mediated oxidation of α-methylene groups is known, proceeds through a well-established mechanism. The reaction is initiated by an ene reaction between the enol form of the methylquinoline and selenium dioxide, followed by a[1][2]-sigmatropic rearrangement to form a selenite ester. Subsequent hydrolysis of this intermediate liberates the desired aldehyde and selenium metal.
The presence of the nitro group at the C-6 position is not expected to significantly hinder the oxidation electronically; however, it may influence the overall solubility and reaction kinetics. The choice of solvent is crucial in SeO₂ oxidations to ensure both the solubility of the starting material and the appropriate reaction temperature. Dioxane is a commonly employed solvent for this type of transformation.
Diagram of the Proposed Synthetic Pathway via Selenium Dioxide Oxidation
Caption: Synthetic route from 2-Methyl-6-nitroquinoline to this compound.
Experimental Protocol (Representative)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-6-nitroquinoline in a suitable solvent such as 1,4-dioxane.
-
Reagent Addition: Add a stoichiometric amount of selenium dioxide to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The precipitated selenium metal is removed by filtration. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.
Yield and Performance
The oxidation of 2-methylquinoline to 2-quinoline aldehyde using selenium dioxide has been reported with a yield of 77%.[3] For a related substituted quinoline, a 52% yield was achieved for the formation of the corresponding acetal, which can be subsequently hydrolyzed to the aldehyde.[4] Based on these precedents, the oxidation of 2-methyl-6-nitroquinoline is expected to provide the desired aldehyde in moderate to good yields. A recent study on the metal-free oxidation of 2-methylquinoline reported a yield of 87% for quinoline-2-carbaldehyde, suggesting that alternative, potentially higher-yielding methods are also being developed.[1]
Route 2: The Vilsmeier-Haack Reaction - An Indirect Approach
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] While direct formylation of 6-nitroquinoline at the C-2 position is challenging due to the deactivating effect of the nitro group and the quinoline nitrogen, a multi-step approach involving the Vilsmeier-Haack reaction on a suitable precursor has been reported for a related isomer.
Reaction Principle and Mechanistic Insights
The Vilsmeier-Haack reagent, a chloroiminium salt, is generated in situ from a formamide derivative (e.g., N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[7] This electrophilic species then attacks the electron-rich positions of the aromatic substrate. For the synthesis of a quinoline carbaldehyde, this typically involves the cyclization of an appropriately substituted acetanilide.
A study reports the synthesis of 2-chloro-6-nitroquinoline-3-carbaldehyde with a yield of 72.11% via the Vilsmeier-Haack reaction on 4-nitroacetanilide. This demonstrates the feasibility of constructing the formylated and nitrated quinoline core using this methodology. However, this route provides the 3-carbaldehyde isomer and introduces a chloro substituent at the 2-position, which would necessitate subsequent chemical modifications to arrive at the target this compound. These additional steps would likely reduce the overall yield and increase the complexity of the synthesis.
Diagram of the Vilsmeier-Haack Approach to a Related Isomer
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 6-NITROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 3. 6-nitro-2-quinolinecarboxaldehyde; 6-Nitro-quinoline-2-carbaldehyde; 6-Nitro-2-quinolinecarbaldehyde | Chemrio [chemrio.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. One moment, please... [chemistrysteps.com]
A Comparative Guide to the Structure-Activity Relationship of Substituted Quinoline-2-carbaldehyde Analogs: A Focus on the 6-Nitro Moiety
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for quinoline-2-carbaldehyde derivatives, with a particular focus on the influence of the 6-nitro substitution. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The aldehyde function at the C-2 position serves as a versatile synthetic handle for creating diverse analogs, while substituents on the quinoline ring, such as the electron-withdrawing nitro group at the C-6 position, profoundly modulate biological activity. While extensive literature on the specific SAR of 6-nitroquinoline-2-carbaldehyde itself is developing, this guide synthesizes data from closely related quinoline analogs to construct a robust comparative framework for researchers in drug discovery.
The Core Scaffold: Understanding the Roles of Key Functional Groups
The foundational this compound structure presents two primary sites for chemical modification and biological interaction: the C-2 carbaldehyde and the C-6 nitro group. Understanding their individual contributions is critical to designing potent and selective analogs.
-
The C-2 Carbaldehyde: This aldehyde group is a key electrophilic center and a versatile precursor for a multitude of derivatives, most commonly through condensation reactions with primary amines to form Schiff bases (imines) or with hydrazine derivatives to form hydrazones. This versatility allows for the systematic exploration of chemical space to enhance target binding, improve pharmacokinetic properties, and modulate the overall biological profile of the parent molecule.
-
The C-6 Nitro Group: The nitro group is a strong electron-withdrawing group, which significantly alters the electronic properties of the entire quinoline ring system. This electronic influence can enhance the molecule's interaction with biological targets and is a common feature in compounds with antimicrobial and antiproliferative activities.[3][4] Furthermore, the nitro group can undergo bioreduction in hypoxic environments (e.g., within solid tumors or certain bacteria), leading to the formation of cytotoxic reactive nitrogen species, a mechanism exploited in some targeted therapies.
Logical Relationship: From Scaffold to Biological Activity
The interplay between these groups dictates the therapeutic potential. The diagram below illustrates the logical flow from the core structure to the exploration of its biological activity.
Caption: Logical flow from the core scaffold to SAR analysis.
Comparative SAR Analysis of Key Analogs
The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents.[2] By comparing analogs derived from the C-2 carbaldehyde and those with alternative substitutions at the C-6 position, clear SAR trends emerge.
Modifications at the C-2 Carbaldehyde Position
The aldehyde at C-2 is most frequently derivatized to explore new interactions with biological targets. The formation of hydrazones, in particular, has proven to be a successful strategy for enhancing antimicrobial activity.
Table 1: Comparison of Antimicrobial Activity of C-2 Carbaldehyde Derivatives
| Compound ID | C-2 Modification | Target Organism | MIC (µg/mL) | Reference |
| Parent | -CHO | S. aureus | >128 | Inferred |
| Analog 1 | -CH=N-NH-C(S)-NH₂ (Thiosemicarbazone) | S. aureus | 32 | [2] |
| Analog 2 | -CH=N-NH-C(O)-Ph | B. subtilis | 16 | [2] |
| Analog 3 | -CH=N-NH-(2-pyridyl) | E. coli | 64 | [2] |
| Analog 4 | -CH=N-NH-(4-chlorophenyl) | MRSA | 8-32 | [5] |
| Analog 5 | -CH=N-OH (Oxime) | C. albicans | 16 | [6] |
Note: Data is synthesized from studies on structurally related quinoline-carbaldehyde analogs to illustrate potential trends.
Expert Insights: The conversion of the aldehyde to a hydrazone or thiosemicarbazone introduces additional hydrogen bond donors and acceptors, which can facilitate stronger binding to enzyme active sites, such as peptide deformylase or DNA gyrase.[6][7] The aromatic and heterocyclic rings appended to the hydrazone moiety allow for further π-π stacking or hydrophobic interactions, often leading to enhanced potency. For instance, analogs with halogenated phenyl rings frequently exhibit increased activity, likely due to improved lipophilicity and target engagement.[5]
Modifications at the C-6 Position and Beyond
The 6-nitro group is a potent modulator of activity, but comparing it with other substituents reveals important SAR trends for the quinoline ring.
Table 2: Influence of Quinoline Ring Substituents on Biological Activity
| Position | Substituent | Observed Activity Trend | Probable Rationale | Reference |
| C-6 | -NO₂ | Potent antimicrobial/anticancer | Strong electron-withdrawing effect; potential for bioreduction. | [3][4] |
| C-6 | -Cl, -F | Moderate to high activity | Electron-withdrawing; increases lipophilicity. | [8] |
| C-6 | -NH₂ | Variable; can decrease or change activity profile | Electron-donating; alters charge distribution and H-bonding. | [6] |
| C-7 | -Piperazine | Potent activity against T-cell proliferation | Required for specific target engagement (e.g., TNF-alpha production). | [3] |
| C-4 | -Aryl moiety | Strong influence on activity | Steric and electronic effects can modulate binding affinity. | [3] |
| C-8 | -OH | Potent activity, especially in nitroquinolines | Metal-chelating properties crucial for antimicrobial mechanism. | [4] |
Expert Insights: The data strongly suggest that an electron-withdrawing group at the C-6 position is beneficial for broad antimicrobial and cytotoxic activity. The 6-nitro group is particularly effective in this regard. However, for more specific targets, such as kinases or specific immune modulators, other substituents may be preferred. For example, a study on 6-nitroquinazolines (a related scaffold) found that a piperazine ring at the C-7 position was essential for inhibiting TNF-alpha production and T-cell proliferation, highlighting the importance of exploring substitutions at multiple positions to achieve target selectivity.[3] The 8-hydroxy-5-nitroquinoline (Nitroxoline) and its 8-hydroxy-6-nitroquinoline regioisomer demonstrate that hydroxyl groups adjacent to the ring nitrogen can confer potent metal-chelating abilities, a key mechanism for their antimicrobial action.[4]
Experimental Protocols for Analog Synthesis and Evaluation
To ensure the reproducibility and validation of SAR studies, standardized experimental protocols are essential. The following sections provide detailed, self-validating methodologies for the synthesis and antimicrobial evaluation of quinoline-2-carbaldehyde analogs.
Synthesis Workflow: Preparation of a Schiff Base Analog
This protocol details the synthesis of a representative Schiff base derivative from this compound and a primary amine. The causality is clear: the nucleophilic amine attacks the electrophilic aldehyde, followed by dehydration to yield the imine product.
Caption: Workflow for the synthesis of a Schiff base analog.
Detailed Protocol:
-
Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of absolute ethanol. In a separate beaker, dissolve the desired primary amine (e.g., 4-chloroaniline, 1.1 equivalents) in ethanol.
-
Reaction Setup: Add the amine solution to the stirring solution of the aldehyde at room temperature.
-
Catalysis and Reflux: Add 2-3 drops of glacial acetic acid to catalyze the reaction. Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The acidic catalyst protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack by the amine.
-
Monitoring: Track the reaction's progress by thin-layer chromatography (TLC) until the starting aldehyde spot has been consumed.
-
Isolation: Once complete, remove the heat source and allow the mixture to cool to room temperature, then place it in an ice bath to promote precipitation.
-
Purification: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol to remove soluble impurities. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure Schiff base analog.
-
Characterization: Confirm the structure of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Biological Evaluation: Antimicrobial Susceptibility Testing
The Minimum Inhibitory Concentration (MIC) is the standard metric for quantifying antimicrobial potency. This protocol outlines the broth microdilution method, a reliable and high-throughput assay.
Caption: Workflow for MIC determination via broth microdilution.
Detailed Protocol:
-
Stock Preparation: Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO) at a concentration of 1024 µg/mL.
-
Serial Dilution: In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 200 µL of the compound stock solution to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Wells 11 (positive control) and 12 (negative control) receive no compound.
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to wells 1 through 11. Well 12 receives 10 µL of sterile broth only.
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear). The positive control (well 11) must show turbidity, and the negative control (well 12) must remain clear for the assay to be valid.
Conclusion and Future Directions
The structure-activity relationship for this compound analogs is guided by predictable chemical principles. The C-2 carbaldehyde is a critical hub for synthetic modification, with hydrazone and thiosemicarbazone derivatives consistently demonstrating enhanced antimicrobial potency. The C-6 nitro group is a powerful electron-withdrawing substituent that promotes broad biological activity.
Future research should focus on:
-
Systematic Exploration: A head-to-head comparison of a matrix of analogs, varying substituents at both the C-2 and C-6 positions simultaneously.
-
Mechanism of Action Studies: Elucidating the specific molecular targets for the most potent analogs to understand the basis of their selectivity and activity.[9]
-
Pharmacokinetic Profiling: Evaluating the ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of lead compounds to assess their potential as viable drug candidates.
By integrating rational design, systematic synthesis, and robust biological evaluation, the this compound scaffold holds significant promise for the development of novel therapeutic agents.
References
- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Structure-activity relationships of 6-nitroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents [mdpi.com]
"comparative cost-effectiveness of 6-Nitroquinoline-2-carbaldehyde in large-scale synthesis"
An In-Depth Guide to the Comparative Cost-Effectiveness of 6-Nitroquinoline-2-carbaldehyde in Large-Scale Synthesis
This guide provides a comprehensive analysis of the synthetic routes to this compound, a critical intermediate in pharmaceutical research and development. We will dissect the process from precursor synthesis to the final oxidation step, offering a comparative analysis of classical and modern methods to determine the most cost-effective pathway for large-scale production.
Introduction: The Strategic Importance of this compound
This compound (CAS 59500-67-3) is a versatile heterocyclic building block.[1] The quinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs, while the nitro and aldehyde functionalities offer reactive handles for constructing complex molecular architectures. The efficiency and economic viability of its synthesis are therefore paramount for drug development programs. This guide moves beyond simple protocols to explore the economic and practical trade-offs of different synthetic strategies at an industrial scale.
Overall Synthetic Workflow
The most logical approach to synthesizing this compound involves a two-stage process. First, the quinoline core is constructed to yield the precursor, 6-Nitro-2-methylquinoline. Second, the methyl group at the 2-position is selectively oxidized to the desired carbaldehyde. The primary cost-determining stage is the oxidation step, for which we will compare two distinct methodologies.
Caption: Overall two-stage synthetic workflow.
Part 1: Synthesis of the Precursor, 6-Nitro-2-methylquinoline
The foundational step is the synthesis of the methyl-substituted quinoline precursor. The Doebner-von Miller reaction, a variation of the Skraup synthesis, is a well-established and robust method for this transformation.[2][3]
Reaction: 4-Nitroaniline reacts with crotonaldehyde in the presence of a strong acid and an oxidizing agent (often inherent in the reaction conditions or added) to cyclize into the desired quinoline ring system.
Experimental Protocol: Doebner-von Miller Synthesis[2]
-
Reaction Setup: To a reflux-equipped reactor, charge 1.5 g (11 mmol) of 4-nitroaniline and concentrated hydrochloric acid. Heat the mixture to 105 °C to achieve dissolution.
-
Reagent Addition: Add 0.95 g (14 mmol) of crotonaldehyde dropwise over a period of 2 hours, maintaining the temperature at or near reflux.
-
Reaction: After the addition is complete, continue to heat the reaction mixture for an additional hour.
-
Work-up: Cool the mixture to room temperature (25 °C). Carefully neutralize the acid with a concentrated sodium hydroxide solution (e.g., 11 N) until a precipitate forms.
-
Isolation & Purification: Filter the resulting solid product. Recrystallize the crude product from methanol to remove unreacted starting materials and impurities. The final product, 6-Nitro-2-methylquinoline, is a light yellow solid.
Cost-Effectiveness Analysis (Precursor Synthesis)
The primary cost drivers for this stage are the raw materials and the process of purification.
| Component | Role | Typical Cost Basis | Key Considerations |
| 4-Nitroaniline | Starting Material | Commodity Chemical | Relatively low cost, stable supply. |
| Crotonaldehyde | Starting Material | Commodity Chemical | Volatile and requires careful handling, but is inexpensive. |
| Hydrochloric Acid | Acid Catalyst | Bulk Chemical | Very low cost. |
| Sodium Hydroxide | Neutralization | Bulk Chemical | Very low cost. |
| Methanol | Recrystallization Solvent | Bulk Solvent | Low cost, but solvent recovery systems are needed at scale to be economical and environmentally compliant. |
The main challenge at a large scale is not the raw material cost but the moderate yield, which necessitates processing larger batches to obtain the required amount of precursor, increasing solvent and energy consumption per kilogram of product.
Part 2: Comparative Analysis of Methyl Group Oxidation
This stage is the most significant differentiator in overall cost and scalability. We compare the classical stoichiometric oxidation using selenium dioxide with a modern catalytic aerobic approach.
Caption: Decision flowchart for the oxidation method.
Method A: Stoichiometric Oxidation with Selenium Dioxide (SeO₂)
Selenium dioxide is a classical and highly effective reagent for the allylic and benzylic oxidation of methyl groups to aldehydes, a reaction known as the Riley oxidation.[4][5]
Rationale & Mechanism: SeO₂ attacks the active methyl group (alpha to the quinoline nitrogen), proceeding through an ene reaction followed by a[6][7]-sigmatropic rearrangement. Subsequent hydrolysis releases the aldehyde and elemental selenium.[4]
Disclaimer: This is a representative protocol based on the oxidation of similar methylquinolines. Optimization would be required.
-
Reaction Setup: In a reactor suitable for reflux, dissolve 6-Nitro-2-methylquinoline in a solvent such as 1,4-dioxane.
-
Reagent Addition: Add a stoichiometric equivalent (1.0 to 1.2 eq.) of selenium dioxide (SeO₂) powder.
-
Reaction: Heat the mixture to reflux (approx. 101 °C for dioxane) and maintain for several hours, monitoring the reaction progress by TLC or HPLC.
-
Work-up: Upon completion, cool the reaction mixture. The elemental selenium byproduct precipitates as a red-black solid.
-
Isolation & Purification: Filter the reaction mixture to remove the selenium precipitate. The filtrate is then concentrated, and the crude product is purified, typically by column chromatography or recrystallization.
-
Reagent Cost: Selenium dioxide is moderately priced, but its use in stoichiometric amounts makes it a major cost contributor. For instance, 500g of reagent-grade SeO₂ can cost over $250.
-
Yield & Selectivity: This method can provide good yields (literature on similar substrates suggests 50-75%), but over-oxidation to the carboxylic acid can occur with prolonged heating.[5]
-
Work-up & Waste: The filtration of fine selenium powder can be challenging at a large scale. Crucially, selenium compounds are highly toxic and require specialized, costly hazardous waste disposal procedures.[8]
-
Scalability: Handling large quantities of highly toxic SeO₂ powder poses significant operational safety risks and requires investment in contained handling systems. The generation of a stoichiometric amount of solid waste also complicates large-scale processing.
Method B: Catalytic Aerobic Oxidation
A modern, greener, and more industrially viable alternative is the use of a transition metal catalyst with air or pure oxygen as the terminal oxidant.[9] Palladium(II) complexes, in particular, have been shown to be effective for the aerobic oxidation of substituted methylquinolines.[10][11]
Rationale & Mechanism: The Pd(II) catalyst coordinates to the quinoline nitrogen, facilitating the activation of the C-H bond of the adjacent methyl group. The palladium center is oxidized in the process and is then regenerated by the terminal oxidant (O₂), completing the catalytic cycle. The only byproduct is water.
Disclaimer: This is a generalized protocol based on published methods for similar substrates. Catalyst and solvent screening would be necessary.
-
Reaction Setup: To a pressure-rated reactor, add 6-Nitro-2-methylquinoline, a suitable solvent (e.g., acetic acid/acetic anhydride mixture), and a catalytic amount of a Pd(II) salt complexed with a ligand like 2,6-pyridinedicarboxylic acid (e.g., 1-5 mol%).
-
Reaction: Pressurize the reactor with air or oxygen and heat to the desired temperature (e.g., 60-110 °C). The reaction is monitored by substrate consumption.
-
Work-up: After completion, cool the reactor and vent the excess pressure.
-
Isolation & Purification: The solvent can be removed under reduced pressure. The product is then extracted and purified. The catalyst may be recoverable from the aqueous phase or through precipitation, a key factor in its economic viability.
-
Reagent Cost: The primary oxidant, air, is free. This represents a massive cost saving over stoichiometric reagents.
-
Catalyst Cost: Palladium catalysts are expensive. However, they are used in very small quantities (1-5 mol%). The overall cost-effectiveness hinges on the catalyst's turnover number (TON) and the ability to efficiently recover and recycle it, which is often feasible in industrial settings.
-
Yield & Selectivity: These systems can be highly selective, often converting the methyl group to an intermediate acetate (if acetic anhydride is used), which is then hydrolyzed to the aldehyde, preventing over-oxidation.[10] High yields are achievable.
-
Work-up & Waste: The process is exceptionally clean ("atom-economical"), with water as the main byproduct. This dramatically reduces waste treatment and disposal costs compared to the SeO₂ method.
-
Scalability: This method is highly amenable to large-scale production. While it requires an initial capital investment in pressure reactors and gas handling systems, the operational costs are significantly lower due to cheap reagents and minimal waste.[12]
Summary Comparison and Conclusion
| Metric | Method A: Selenium Dioxide | Method B: Catalytic Aerobic Oxidation | Advantage |
| Oxidant Cost | Moderate to High | Effectively Zero | Catalytic |
| Catalyst/Reagent Load | Stoichiometric (High) | Catalytic (Low) | Catalytic |
| Capital Expenditure | Standard Reactors | Pressure Reactors | SeO₂ (Initially) |
| Operational Expenditure | High (Reagent + Waste) | Low (Energy) | Catalytic |
| Waste Stream | Toxic Selenium (High Cost) | Water (Low Cost) | Catalytic |
| Safety Profile | Highly Toxic Reagent | Pressurized Gas Handling | Catalytic |
| Scalability | Poor | Excellent | Catalytic |
For laboratory-scale or small-batch synthesis, the selenium dioxide method offers a straightforward and predictable route to this compound without the need for specialized equipment. However, its significant drawbacks in terms of reagent cost, toxicity, and hazardous waste generation make it economically and environmentally unviable for large-scale industrial production.
The Catalytic Aerobic Oxidation method is unequivocally the superior strategy for large-scale synthesis. Despite a higher initial investment in equipment, the use of air as the oxidant, the minimal waste generation, and the potential for catalyst recycling lead to a dramatically lower cost per kilogram of product. This approach aligns with the principles of green chemistry and offers a safer, more sustainable, and ultimately more profitable manufacturing process.[9] For any organization focused on the commercial production of this compound, investment in developing a robust catalytic aerobic process is the most prudent and forward-looking strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinaldine - Wikipedia [en.wikipedia.org]
- 4. ChemicalDesk.Com: Selenium dioxide [allchemist.blogspot.com]
- 5. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selenium dioxide price,buy Selenium dioxide - chemicalbook [m.chemicalbook.com]
- 7. scispace.com [scispace.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Catalytic aerobic oxidation of substituted 8-methylquinolines in Pd(II)-2,6-pyridinedicarboxylic acid systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Nitroquinoline-2-carbaldehyde
As researchers and developers in the pharmaceutical and chemical industries, our work is predicated on precision, safety, and responsibility. The compounds we handle, such as 6-nitroquinoline-2-carbaldehyde, are often potent and require meticulous management throughout their lifecycle, including their final disposal. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are based on established hazardous waste management principles and an understanding of the chemical nature of nitroaromatic compounds.
Hazard Assessment: Understanding the Risk Profile
Based on aggregated GHS data for the closely related 6-nitroquinoline, the hazards are significant.[6] It is classified as harmful if swallowed, in contact with skin, or inhaled, and is suspected of causing cancer.[6] Therefore, this compound must be treated as a hazardous substance, and all waste generated from its use is, by definition, hazardous waste.
| Hazard Classification (Inferred) | GHS Statement | Precautionary Code | Primary Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[6] | P261, P270, P280, P301+P317, P302+P352, P304+P340[7] | The nitroquinoline moiety is associated with systemic toxicity. |
| Carcinogenicity | Suspected of causing cancer.[6] | P203, P318[7] | Many nitroaromatic compounds have been identified as potential carcinogens. |
| Skin & Eye Irritation | Causes skin and serious eye irritation (based on similar aldehyde compounds).[8][9] | P264, P280, P302+P352, P305+P351+P338[8] | Aldehyde functional groups are often irritating to skin and mucous membranes. |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects (inferred). | P273, P501 | Nitroaromatic compounds are notoriously persistent and can be ecotoxic.[3] |
Prerequisite Safety Measures: Preparing for Disposal
Before any waste is handled, establishing a safe working environment is paramount. The causality is simple: preventing exposure is the most effective safety protocol.
-
Personal Protective Equipment (PPE): A standard PPE ensemble is mandatory. This includes:
-
Eye Protection: Tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[7]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Always check the glove manufacturer's specifications for compatibility.
-
Body Protection: A lab coat, worn fully buttoned. For larger quantities or in case of a spill, a chemically impervious apron or suit is recommended.
-
Respiratory Protection: All handling of solid this compound or its concentrated solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[10]
-
-
Designated Area: All waste handling and consolidation should occur in a designated area, ideally within a fume hood, away from general laboratory traffic. This area should be equipped with a spill kit.
Waste Segregation & Collection Protocol
The cardinal rule of hazardous waste management is to never mix incompatible waste streams.[11][12] This is not merely a regulatory requirement; it is a critical safety measure to prevent uncontrolled exothermic reactions, gas generation, or fire. The final disposal route, often high-temperature incineration, requires well-characterized, homogenous waste streams.
Step-by-Step Collection Procedure:
-
Select the Correct Waste Container:
-
Use only containers made of compatible materials (e.g., borosilicate glass or high-density polyethylene for solvent-based waste) that are in good condition with a secure, leak-proof cap.[12]
-
The container must be clean and dry before the first drop of waste is added.
-
Never use food or beverage containers.[13]
-
-
Segregate at the Point of Generation:
-
Solid Waste: Collect un-dissolved this compound, contaminated filter paper, weighing boats, and contaminated PPE (gloves, wipes) in a designated, sealed container clearly labeled for solid chemical waste.
-
Liquid Waste: If the compound is dissolved in a solvent, the waste stream is defined by the solvent.
-
Aqueous Solutions: Collect in a dedicated aqueous waste container. Do not drain dispose, as this compound is persistent and harmful to aquatic life.[11][13] The EPA has instituted a ban on sewering any hazardous waste pharmaceuticals, a principle that should be applied to all hazardous research chemicals.[14][15]
-
Organic Solvents: Segregate into halogenated and non-halogenated solvent waste streams. This is crucial as different incineration processes are used for each.
-
-
-
Avoid Incompatibilities: Do not mix this compound waste with:
-
Strong Oxidizing Agents
-
Strong Acids or Bases
-
Amines
-
Reducing Agents
-
This is based on general incompatibilities for similar aldehyde and nitro-containing compounds.[16] Mixing can lead to violent reactions.
-
Caption: Waste Segregation Decision Tree for this compound.
Labeling and Temporary Storage
Proper labeling is a regulatory necessity and a cornerstone of laboratory safety. An unlabeled container of chemical waste is a dangerous and expensive problem to solve.
-
Labeling Protocol: As soon as the first particle of waste is placed in the container, it must be labeled. The label must include:
-
The words "Hazardous Waste" .[17]
-
The full chemical name: "this compound" . List other components if in a solution (e.g., "in Dichloromethane").
-
The specific hazard characteristics: "Toxic," "Irritant," "Potential Carcinogen."
-
The accumulation start date (the date the first waste was added).[17]
-
The name and location of the generating laboratory/researcher.
-
-
Satellite Accumulation Area (SAA): Store the labeled, sealed waste container in a designated SAA within the laboratory.[17]
-
The SAA must be at or near the point of waste generation.
-
It must be under the control of the laboratory personnel.
-
The container must be kept in a secondary containment unit (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[11]
-
Keep the container closed at all times except when adding waste.[11]
-
Spill and Decontamination Procedures
Accidents can happen, but a prepared response minimizes risk.
Small Spill Cleanup Protocol:
-
Alert Personnel: Immediately alert others in the area.
-
Secure the Area: Ensure the fume hood is operational. If the spill is outside a hood, evacuate the immediate area and prevent entry.
-
Don Appropriate PPE: At a minimum, wear a double layer of nitrile gloves, safety goggles, and a lab coat.
-
Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite, dry sand, or a commercial chemical absorbent.[13] Do not use combustible materials like paper towels to absorb the neat compound or concentrated solutions.
-
Collect Waste: Carefully sweep or scoop the absorbent mixture into a designated "Solid Hazardous Waste" container. Use non-sparking tools if an organic solvent was involved.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[13]
-
Wash Hands: Thoroughly wash hands and any exposed skin with soap and water after the cleanup is complete.
Final Disposal Pathway
The ultimate destination for this compound waste is a licensed hazardous waste treatment, storage, and disposal facility (TSDF). Your institution's Environmental Health & Safety (EHS) department is the critical link in this chain.
Caption: End-to-End Waste Disposal Workflow.
Arranging for Final Disposal:
-
Monitor Accumulation: Keep track of the accumulation start date and the volume of waste in your containers.
-
Schedule Pickup: Once a container is nearly full (no more than 90%) or approaches your institution's time limit for SAA storage, contact your EHS department to schedule a pickup.[12]
-
Documentation: EHS will provide the necessary manifests and paperwork for tracking the waste from the "cradle" (your lab) to the "grave" (the TSDF).
By adhering to these scientifically-grounded and procedurally-sound guidelines, you contribute to a culture of safety and environmental stewardship, ensuring that our vital research does not come at the cost of personal or ecological well-being.
References
- 1. This compound | C10H6N2O3 | CID 4712256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biological remediation of explosives and related nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Bioremediation of nitroaromatic compounds (Chapter 6) - Bioremediation [cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. 6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. Registration Dossier - ECHA [echa.europa.eu]
- 14. ashp.org [ashp.org]
- 15. epa.gov [epa.gov]
- 16. fishersci.com [fishersci.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Safety & Handling Guide: Personal Protective Equipment for 6-Nitroquinoline-2-carbaldehyde
This document provides essential, immediate safety and logistical information for the handling of 6-Nitroquinoline-2-carbaldehyde (CAS No. 59500-67-3). As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that researchers, scientists, and drug development professionals can operate with the highest degree of safety and experimental integrity.
Immediate Safety Briefing: Hazard Profile
This compound is classified as a highly toxic substance. The primary hazards, as identified in its Safety Data Sheet (SDS), are acute toxicity via oral, dermal, and inhalation routes, and the potential for organ damage through prolonged or repeated exposure.[1]
-
Signal Word: Danger[1]
-
Hazard Statements:
Due to this toxicity profile, handling this compound requires stringent adherence to personal protective equipment (PPE) protocols. Exposure can lead to serious health consequences, and all operations must be conducted with the assumption that any contact is hazardous.[1][2]
Causality of Hazard: A Structural Perspective
Understanding the chemical structure of this compound illuminates the necessity for robust PPE. The molecule's reactivity and toxicity are derived from its three key functional components:
-
Quinoline Core: A heterocyclic aromatic system that can intercalate with DNA, presenting potential mutagenic or carcinogenic risks, a known hazard for some quinoline derivatives.[3]
-
Nitro Group (-NO₂): A strong electron-withdrawing group that enhances the reactivity of the aromatic system. Aromatic nitro compounds are known for their potential toxicity, including the ability to cause methemoglobinemia.[2]
-
Aldehyde Group (-CHO): Aldehydes are reactive electrophiles that can readily react with biological nucleophiles like proteins and DNA. They are often irritants to the skin, eyes, and respiratory system.[4]
The combination of these groups results in a compound that can be readily absorbed and is biologically reactive, necessitating a multi-layered PPE approach to prevent all routes of exposure.
Personal Protective Equipment (PPE): Selection and Protocols
The selection of PPE is not a static choice but is dependent on the specific laboratory operation being performed. All work with this compound, particularly handling the solid, must be performed within a certified chemical fume hood to control exposure to dust and vapors.[1][5]
PPE Specification Table
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (e.g., Weighing solid <1g in a fume hood) | Tightly fitting safety goggles with side-shields.[6][7] | Double-gloving: Nitrile or neoprene chemical-resistant gloves.[8][9] | Fully-buttoned laboratory coat.[8] | Not required if performed strictly within a certified chemical fume hood.[10] |
| Solution/Reaction Work (e.g., Synthesis, purification) | Chemical splash goggles and a face shield.[9][11] | Double-gloving: Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect for tears.[9][12] | Chemical-resistant apron over a laboratory coat.[5] Consider sleeve protectors. | Not required if performed strictly within a certified chemical fume hood with the sash at the appropriate height.[5] |
| Spill/Emergency Response (or potential for aerosolization) | Chemical splash goggles and a full-face shield.[11][13] | Heavy-duty chemical-resistant gloves (e.g., butyl rubber, Silver Shield®).[14] | Chemical-resistant suit or coveralls (e.g., Tychem®).[13][14] | Air-purifying respirator (APR) with P100 (particulate) and organic vapor cartridges, or a Self-Contained Breathing Apparatus (SCBA) for large spills.[1][13] |
PPE Selection Workflow
The following diagram outlines the logical workflow for selecting the appropriate level of PPE.
Caption: PPE selection workflow for this compound.
Step-by-Step Protocol for Donning and Doffing PPE
This protocol is designed to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Body Protection: Don laboratory coat and/or chemical apron. Ensure it is fully buttoned/tied.
-
Respiratory Protection (if required): Perform a seal check on your respirator.
-
Eye/Face Protection: Don safety goggles and/or face shield.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off) Sequence: This process is critical to avoid contaminating your skin.
-
Outer Gloves: Remove the outer, most contaminated gloves. Peel them off without touching the outside with your bare skin, turning them inside out. Dispose of them immediately in the designated hazardous waste container.[12]
-
Body Protection: Unbutton or untie the lab coat/apron. Remove it by folding it inward on itself, avoiding contact with the exterior. Place it in the designated bin for contaminated lab coats or disposal bag.
-
Hand Hygiene: With the inner gloves still on, wash your hands.
-
Eye/Face Protection: Remove the face shield and/or goggles from the back to the front. Place them in a designated area for decontamination.
-
Respiratory Protection (if required): Remove your respirator.
-
Inner Gloves: Remove the final pair of gloves, again without touching the outside surface.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water.
Emergency & Disposal Procedures
PPE Failure and Exposure
-
Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes.[10] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[1] Call a poison center or doctor immediately.[1]
Disposal of Contaminated PPE
All disposable PPE (gloves, aprons, etc.) used while handling this compound must be considered hazardous waste.
-
Immediately after use, place all contaminated disposable items into a designated, labeled hazardous waste container.[6][8]
-
The container must be kept closed and stored in a designated satellite accumulation area.[8]
-
Never dispose of contaminated PPE in the regular trash.[6][8]
-
Follow all institutional and local regulations for hazardous waste disposal.[15]
This guide provides a framework for the safe handling of this compound. Adherence to these protocols is not merely a suggestion but a critical requirement for ensuring the health and safety of all laboratory personnel. Always consult the most recent Safety Data Sheet and your institution's specific safety guidelines before beginning any work.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Aldehydes exposure analysis | RPS [rpsgroup.com]
- 5. osha.gov [osha.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. capotchem.com [capotchem.com]
- 13. epa.gov [epa.gov]
- 14. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 15. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
